Benzo[a]pyrene
Description
This compound is an ortho- and peri-fused polycyclic arene consisting of five fused benzene rings. It has a role as a carcinogenic agent and a mouse metabolite.
This compound is a natural product found in Homo sapiens and Angelica sinensis with data available.
3,4-Benzpyrene is a crystalline, aromatic hydrocarbon consisting of five fused benzene rings and formed during the incomplete combustion of organic matter. 3,4-Benzpyrene is primarily found in gasoline and diesel exhaust, cigarette smoke, coal tar and coal tar pitch, charcoal-broiled foods and certain other foods, amino acids, fatty acids and carbohydrate pyrolysis products, soot smoke, creosote oil, petroleum asphalt and shale oils. This substance is used only for research purposes. 3,4-Benzpyrene is reasonably anticipated to be a human carcinogen. (NCI05)
This compound can cause cancer according to an independent committee of scientific and health experts.
This compound is one of over 100 different polycyclic aromatic hydrocarbons (PAHs). PAHs are chemicals that are formed during the incomplete burning organic substances, such as fossil fuels. They are usually found as a mixture containing two or more of these compounds. It is one ingredient of cigarette. (L10)
A potent mutagen and carcinogen. It is a public health concern because of its possible effects on industrial workers, as an environmental pollutant, an as a component of tobacco smoke.
See also: Tobacco Leaf (part of) ... View More ...
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzo[a]pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12/c1-2-7-17-15(4-1)12-16-9-8-13-5-3-6-14-10-11-18(17)20(16)19(13)14/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMWHPNWAFZXNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC=C5)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12 | |
| Record name | BENZO[A]PYRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10593 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZO(a)PYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0104 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020139 | |
| Record name | Benzo[a]pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzo[a]pyrene appears as a liquid. Presents a threat to the environment. Immediate steps should be taken to limits its spread to the environment. Easily penetrates the soil and contaminates groundwater or nearby waterways., Yellowish solid; Practically insoluble in water; [Merck Index] Yellow crystals; Insoluble in water; [MSDSonline], PALE YELLOW CRYSTALS., Odorless, silver-gray to black solid. | |
| Record name | BENZO[A]PYRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10593 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzo(a)pyrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8146 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BENZO(a)PYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0104 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BENZO[A]PYRENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/380 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
887 °F at 760 mmHg (NTP, 1992), BP: 310-312 °C at 10 mm Hg, Boiling point: > 360 °C at 760 mm Hg, 496 °C, 5612 °F | |
| Record name | BENZO[A]PYRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10593 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzo(a)pyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2554 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENZO(a)PYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0104 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BENZO[A]PYRENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/380 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
less than 1 mg/mL at 63 °F (NTP, 1992), In water, 1.62X10-3 mg/L at 25 °C, Soluble in benzene, toluene, xylene, and ether; slightly soluble in alcohol, Very soluble in chloroform, Solubility in aqueous caffeine is higher than in water; also, native DNA has a solubilizing effect, Solubility in water, g/100ml at 20 °C: | |
| Record name | BENZO[A]PYRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10593 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzo(a)pyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2554 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENZO(a)PYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0104 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
greater than 1 (NTP, 1992), 1.351, Density (at 20 °C): 1.4 g/cm³, >1 | |
| Record name | BENZO[A]PYRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10593 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzo(a)pyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2554 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENZO(a)PYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0104 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BENZO[A]PYRENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/380 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
8.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.7 (Air = 1), 8.7 | |
| Record name | BENZO[A]PYRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10593 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzo(a)pyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2554 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENZO[A]PYRENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/380 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
5.49e-09 mmHg at 77 °F (NTP, 1992), 0.00000001 [mmHg], 5.49X10-9 mm Hg at 25 °C /extrapolated value/, Vapor pressure at 20 °C: negligible, depends upon the specific compound | |
| Record name | BENZO[A]PYRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10593 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzo(a)pyrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8146 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Benzo(a)pyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2554 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENZO(a)PYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0104 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BENZO[A]PYRENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/380 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
Pale yellow monoclinic needles from benzene and methanol, Yellowish plates, needles from benzene + methanol; crystals may be monoclinic or orthorhombic, Yellowish plates (from benzene and ligroin) | |
CAS No. |
50-32-8, 6699-27-0, 34505-58-3, 42299-33-2 | |
| Record name | BENZO[A]PYRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10593 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzo[a]pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(a)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene, labeled with tritium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006699270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene, radical ion(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034505583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene, radical ion(1+) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042299332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | benzo[a]pyrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21914 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo[a]pyrene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzo[a]pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[def]chrysene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.026 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZO(A)PYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3417WMA06D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Benzo(a)pyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2554 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzo[a]pyrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062469 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | BENZO(a)PYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0104 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BENZO[A]PYRENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/380 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
349.7 to 351.5 °F (NTP, 1992), 179 °C, 178.1 °C, 3497-3515 °F | |
| Record name | BENZO[A]PYRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10593 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzo(a)pyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2554 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENZO(a)PYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0104 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BENZO[A]PYRENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/380 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Foundational & Exploratory
The Landmark Discovery and Enduring Significance of Benzo[a]pyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of benzo[a]pyrene as a potent carcinogen stands as a watershed moment in the history of cancer research. This polycyclic aromatic hydrocarbon (PAH), a product of incomplete combustion of organic materials, was the first pure chemical compound definitively shown to cause cancer. Its discovery not only unraveled the etiology of certain occupational cancers but also laid the foundational framework for the field of chemical carcinogenesis. This technical guide provides an in-depth exploration of the discovery of this compound, its historical significance, the pivotal experiments that defined its carcinogenic properties, and the elucidation of its mechanism of action.
The Historical Context: From Soot to a Single Molecule
For centuries, anecdotal evidence linked exposure to soot and coal tar with an increased incidence of cancer. As early as the 18th century, Sir Percivall Pott observed a high rate of scrotal cancer among chimney sweeps, an affliction that became known as "chimney sweeps' carcinoma"[1]. Throughout the 19th century, similar observations were made among workers in industries utilizing coal tar, shale oil, and paraffin (B1166041) refining[2]. However, the specific causative agent within these complex mixtures remained elusive.
A breakthrough came in 1915 when Katsusaburo Yamagiwa and Koichi Ichikawa successfully induced skin tumors in rabbits by repeatedly applying coal tar to their ears[2]. This experiment provided the first concrete evidence that a chemical substance could induce cancer in a laboratory setting. This spurred a concerted effort to isolate the carcinogenic component from coal tar.
The Discovery of this compound: A Triumph of Chemistry and Biology
The quest to identify the carcinogenic agent in coal tar was spearheaded by Sir Ernest Kennaway and his team at the Research Institute of the Cancer Hospital (now the Institute of Cancer Research) in London[2][3]. Their systematic approach, combining chemical fractionation with animal testing, ultimately led to the isolation of this compound in 1932[3].
Experimental Protocols: The Isolation of this compound
The isolation of this compound from coal tar pitch was a meticulous and labor-intensive process. While the precise, step-by-step protocols from the 1930s are not fully detailed in modern publications, the general methodology can be reconstructed from historical accounts[2].
1. Fractional Distillation of Coal Tar Pitch:
-
Objective: To separate the complex mixture of coal tar into fractions based on boiling points.
-
Methodology: Large quantities of coal tar pitch were subjected to fractional distillation at high temperatures. The carcinogenic activity was known to be concentrated in the higher-boiling fractions[2].
2. Solvent Extraction:
-
Objective: To selectively extract the carcinogenic components from the high-boiling point fractions.
-
Methodology: The potent fractions from distillation were treated with various solvents. This process was guided by the fluorescence spectra of the extracts, a key innovation that helped track the carcinogenic fractions[2].
3. Crystallization and Purification:
-
Objective: To isolate a pure crystalline compound from the active extracts.
-
Methodology: Through a series of recrystallizations, a yellow crystalline substance was obtained. Further purification by scientists including Cook and Hewett led to the isolation of two distinct compounds[2].
4. Identification and Synthesis:
-
Objective: To determine the chemical structure of the isolated compounds and confirm their identity through chemical synthesis.
-
Methodology: The two isolated compounds were identified as this compound and benzo[e]pyrene. Crucially, the team then synthesized these compounds in the laboratory and confirmed that the synthetic this compound was identical to the isolated substance and was highly carcinogenic when tested on mice[2].
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Coal Tar Pitch] --> B{Fractional Distillation}; B --> C[High-Boiling Fractions]; C --> D{Solvent Extraction}; D --> E[Active Extract (Monitored by Fluorescence)]; E --> F{Crystallization}; F --> G[Crystalline this compound]; G --> H[Identification & Synthesis]; H --> I[Confirmed Carcinogen]; A[Coal Tar Pitch] -- "Initial Observation of Carcinogenicity" --> I; } Caption: Workflow for the isolation of this compound from Coal Tar.
Proving Carcinogenicity: The Mouse Skin Painting Experiments
The definitive proof of this compound's carcinogenicity came from animal studies, specifically the mouse skin painting model. These experiments, while simple in concept, were groundbreaking in their implications.
Experimental Protocol: Mouse Skin Carcinogenicity Bioassay
-
Animal Model: Mice were chosen due to their relatively short lifespan and susceptibility to skin tumor development.
-
Test Substance Preparation: A solution of purified this compound was prepared, typically in a solvent like benzene (B151609) or acetone.
-
Application: A small area of the mouse's skin, usually on the back, was shaved. A specific dose of the this compound solution was then topically applied to this area at regular intervals (e.g., twice weekly)[4].
-
Observation: The mice were monitored over an extended period for the development of skin lesions, papillomas, and ultimately, malignant tumors.
-
Endpoint: The incidence of tumors (the percentage of mice developing tumors) and the latency period (the time to tumor appearance) were recorded.
| Compound | Dose (µmol/application) | Application Frequency | Duration (weeks) | Tumor Incidence (%) | Reference |
| This compound | 0.4 | Every 2 weeks | 60 | 100 | [4] |
| This compound | 0.1 | Every 2 weeks | 60 | Highly Carcinogenic | [5] |
| (+/-)-trans-7,8-dihydroxy-7,8-dihydrothis compound | 0.025 - 0.10 | Every 2 weeks | 60 | Slightly more active than BaP | [4] |
| This compound 4,5-oxide | 0.4 | Every 2 weeks | 60 | Weakly Active | [5] |
| This compound 9,10-oxide | 0.4 | Every 2 weeks | 60 | Inactive | [5] |
Table 1: Summary of Quantitative Data from Historical Mouse Skin Painting Experiments.
Unraveling the Mechanism: Metabolic Activation to an Ultimate Carcinogen
The discovery of this compound's carcinogenicity opened up a new field of inquiry: how does this seemingly inert molecule cause cancer? The pioneering work of James and Elizabeth Miller in the mid-20th century established the concept of "metabolic activation," demonstrating that many chemical carcinogens are not directly harmful but are converted into reactive, DNA-damaging metabolites by enzymes within the body.
This compound is a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects[1]. This process involves a series of enzymatic reactions that transform the parent compound into a highly reactive electrophile that can covalently bind to cellular macromolecules like DNA, forming DNA adducts.
The Signaling Pathway of this compound Metabolic Activation
The primary pathway for the metabolic activation of this compound involves three key enzymatic steps:
-
Epoxidation by Cytochrome P450: The initial step is the oxidation of this compound by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, to form this compound-7,8-epoxide[1][6].
-
Hydrolysis by Epoxide Hydrolase: The resulting epoxide is then hydrolyzed by epoxide hydrolase to form (-)-benzo[a]pyrene-7,8-dihydrodiol[1][6].
-
Second Epoxidation by Cytochrome P450: This dihydrodiol is then subjected to a second oxidation by cytochrome P450, which forms the ultimate carcinogen, (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE)[1][6].
Experimental Protocols for Elucidating Metabolic Activation
The elucidation of this pathway relied on a combination of in vitro and in vivo experiments.
In Vitro Metabolism Studies:
-
Objective: To identify the enzymes and metabolites involved in this compound activation.
-
Methodology:
-
Preparation of Microsomes: Liver microsomes, which are rich in cytochrome P450 enzymes, were isolated from laboratory animals (e.g., rats).
-
Incubation: this compound was incubated with the microsomal preparation in the presence of necessary cofactors (e.g., NADPH).
-
Metabolite Identification: The reaction mixture was then analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to separate and identify the various metabolites produced.
-
Enzyme Inhibition/Induction: Specific inhibitors or inducers of cytochrome P450 enzymes were used to confirm their role in the metabolic process.
-
DNA Adduct Identification:
-
Objective: To demonstrate the covalent binding of this compound metabolites to DNA.
-
Methodology:
-
In Vitro DNA Binding: DNA was incubated with this compound and a microsomal activation system.
-
In Vivo DNA Adduct Formation: Laboratory animals were treated with this compound, and DNA was subsequently isolated from various tissues.
-
Adduct Detection: The modified DNA was then analyzed to detect the presence of this compound-DNA adducts. A common and highly sensitive method for this is ³²P-postlabeling , where the DNA is digested into individual nucleotides, the adducted nucleotides are radiolabeled with ³²P, and then separated by thin-layer chromatography.
-
dot graph { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Isolate Liver Microsomes"]; B [label="Incubate this compound\nwith Microsomes and NADPH"]; C [label="Extract Metabolites"]; D [label="Analyze by HPLC"]; E [label="Identify Metabolites\n(e.g., Diols, Epoxides)"]; F [label="Incubate with DNA"]; G [label="Isolate DNA"]; H [label="³²P-Postlabeling"]; I [label="Detect DNA Adducts"];
} Caption: Experimental Workflow for Studying this compound Metabolism.
Historical Significance and Enduring Legacy
The discovery of this compound and the subsequent elucidation of its carcinogenic mechanism had a profound and lasting impact on science and public health:
-
Foundation of Chemical Carcinogenesis: It provided the first irrefutable evidence that a specific chemical compound could cause cancer, establishing a new field of research.
-
Understanding of Cancer Etiology: It demonstrated that cancer could be caused by environmental exposures, shifting the understanding of the disease beyond just infectious agents or spontaneous occurrence.
-
Development of Carcinogenicity Testing: The mouse skin painting bioassay became a standard method for testing the carcinogenic potential of other chemicals.
-
Basis for Public Health Regulations: The identification of a carcinogen in soot, coal tar, and later in tobacco smoke, provided a scientific basis for regulations aimed at reducing exposure to these substances.
-
Insights into Cancer Mechanisms: The concept of metabolic activation and the formation of DNA adducts provided a fundamental understanding of how chemical carcinogens initiate the process of tumorigenesis. This has been instrumental in the development of cancer prevention strategies and chemotherapeutic agents.
Conclusion
The journey from observing occupational cancers in the 18th century to the isolation and mechanistic understanding of this compound is a testament to the power of interdisciplinary scientific inquiry. This single molecule not only unlocked the mystery of coal tar-induced cancer but also provided a conceptual framework that continues to guide cancer research today. For professionals in drug development and toxicology, the story of this compound serves as a crucial case study in the identification, mechanism of action, and risk assessment of chemical carcinogens. The experimental protocols developed during this seminal period laid the groundwork for modern toxicological and pharmacological research, and the signaling pathways elucidated remain central to our understanding of how environmental exposures can lead to malignant transformation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. download.industrydocuments.ucsf.edu [download.industrydocuments.ucsf.edu]
- 3. Synthesis of Phenol and Quinone Metabolites of this compound, a Carcinogenic Component of Tobacco Smoke Implicated in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Metabolic activation of this compound in vitro by hepatic cytochrome P450 contrasts with detoxification in vivo: experiments with hepatic cytochrome P450 reductase null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-induced murine skin tumors exhibit frequent and characteristic G to T mutations in the p53 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzo[a]pyrene: A Technical Guide to its Chemical Properties, Structure, and Biological Fate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[a]pyrene (B[a]P) is a polycyclic aromatic hydrocarbon (PAH) of significant scientific interest due to its carcinogenic properties and widespread environmental presence.[1][2] Formed from the incomplete combustion of organic materials, B[a]P is found in sources such as coal tar, tobacco smoke, and grilled foods.[1] This technical guide provides an in-depth overview of the core chemical properties, structural features, and metabolic activation pathways of this compound, tailored for a scientific audience.
Chemical Structure and Identification
This compound is a high-molecular-weight PAH consisting of five fused benzene (B151609) rings.[3] Its planar structure is a key determinant of its ability to intercalate into DNA, a critical step in its mechanism of carcinogenicity. The molecule is structurally an ortho- and peri-fused polycyclic arene.[4]
Key Identifiers:
-
IUPAC Name: this compound[4]
-
CAS Number: 50-32-8[4]
-
Molecular Formula: C₂₀H₁₂[5]
-
SMILES: c1ccc2c(c1)cc3ccc4cccc5c4c3c2c5[4]
-
InChI Key: FMMWHPNWAFZXNH-UHFFFAOYSA-N[4]
Physicochemical Properties
The physicochemical properties of this compound govern its environmental fate, bioavailability, and toxicological profile. A summary of these properties is presented in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | References |
| Molecular Weight | 252.31 g/mol | [4][6] |
| Physical Description | Pale yellow to tan, crystalline solid. May appear as needles or plates. | [4] |
| Melting Point | 179 °C (354 °F; 452 K) | [1][2] |
| Boiling Point | 495 °C (923 °F; 768 K) | [1][6] |
| Density | 1.351 g/cm³ | |
| Vapor Pressure | 5.0 x 10⁻⁹ mmHg at 25 °C |
Table 2: Solubility and Partitioning Behavior of this compound
| Property | Value | References |
| Water Solubility | 0.00162 - 0.0038 mg/L at 25 °C | [4] |
| Solubility in Organic Solvents | Soluble in benzene, toluene, xylene, chloroform, and ether; sparingly soluble in ethanol (B145695) and methanol. | [4][6] |
| Octanol-Water Partition Coefficient (log Kₒw) | 6.04 - 6.13 | [4] |
| Henry's Law Constant | 4.57 x 10⁻⁷ atm·m³/mol at 25 °C | [4] |
Experimental Protocols for Property Determination
The determination of the physicochemical properties of this compound follows standardized methodologies to ensure accuracy and reproducibility. Below are outlines of the general experimental protocols for key properties, referencing established guidelines.
Melting Point Determination (OECD 102)
The melting point of this compound can be determined using the capillary method as outlined in the OECD Guideline for the Testing of Chemicals, Test No. 102.[2][7]
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube.
-
Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.
-
Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a controlled rate.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.
Boiling Point Determination (OECD 103)
The boiling point of this compound can be determined using methods described in OECD Guideline 103.[3][8][9] Given its high boiling point, methods suitable for high temperatures, such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA), are appropriate.
-
Apparatus: A calibrated DSC or TGA instrument.
-
Sample Preparation: A small, accurately weighed amount of this compound is placed in a suitable sample pan.
-
Procedure: The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: The onset temperature of the endothermic event corresponding to boiling is determined from the resulting thermogram.
Water Solubility Determination (OECD 105)
The flask method, described in OECD Guideline 105, is suitable for determining the low water solubility of this compound.[10][11][12][13][14]
-
Equilibration: An excess amount of this compound is added to a flask containing purified water. The flask is sealed and agitated at a constant temperature for a prolonged period to achieve saturation.
-
Phase Separation: The mixture is centrifuged or filtered to separate the solid B[a]P from the aqueous phase.
-
Quantification: The concentration of this compound in the aqueous phase is determined using a sensitive analytical technique such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Gas Chromatography-Mass Spectrometry (GC-MS).
Octanol-Water Partition Coefficient (log Kₒw) Determination (OECD 107/117)
The octanol-water partition coefficient can be determined using the shake-flask method (OECD 107) or the HPLC method (OECD 117).[15][16][17]
-
Shake-Flask Method (OECD 107):
-
Equilibration: A solution of this compound in n-octanol and a buffered aqueous solution are placed in a flask and shaken until equilibrium is reached.
-
Phase Separation: The octanol (B41247) and aqueous phases are separated by centrifugation.
-
Quantification: The concentration of this compound in each phase is determined by a suitable analytical method. The log Kₒw is calculated as the logarithm of the ratio of the concentrations in the octanol and aqueous phases.
-
-
HPLC Method (OECD 117):
-
Calibration: A calibration curve is generated by plotting the retention times of reference compounds with known log Kₒw values against those values.
-
Analysis: this compound is injected into a reverse-phase HPLC system, and its retention time is measured.
-
Calculation: The log Kₒw of this compound is determined from its retention time using the calibration curve.
-
Density Determination (ASTM D4052)
The density of molten this compound can be determined using a digital density meter according to the principles outlined in ASTM D4052.[1][4][5][6][18]
-
Apparatus: A calibrated digital density meter with a temperature-controlled cell.
-
Sample Preparation: this compound is melted in a controlled environment.
-
Measurement: The molten sample is introduced into the oscillating U-tube of the density meter. The instrument measures the oscillation frequency of the tube, which is related to the density of the sample.
Spectroscopic and Chromatographic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: The ¹H NMR spectrum is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: The chemical shifts (δ) and coupling constants (J) of the aromatic protons are analyzed to confirm the structure.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., cyclohexane (B81311) or ethanol).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure: The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm).
-
Data Analysis: The wavelengths of maximum absorbance (λₘₐₓ) are identified.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic separation technique like GC or LC.
-
Ionization: Electron ionization (EI) is commonly used for GC-MS analysis of PAHs.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum shows the molecular ion peak (M⁺) and characteristic fragmentation patterns that can be used for identification and structural elucidation.
Metabolic Activation and Biological Fate
This compound itself is not the ultimate carcinogen. It requires metabolic activation within the body to be converted into reactive metabolites that can bind to DNA, leading to mutations and potentially cancer.[19][20][21] This metabolic pathway is a critical area of study in toxicology and drug development.
Metabolic Activation Pathway
The primary pathway for the metabolic activation of this compound involves a series of enzymatic reactions, primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase.[19][20][21][22]
DNA Adduct Formation
The ultimate carcinogenic metabolite, this compound-7,8-diol-9,10-epoxide (BPDE), is highly electrophilic and can react with nucleophilic sites on DNA, primarily the N² position of guanine.[22][23][24][25][26] This covalent binding forms a bulky DNA adduct that can distort the DNA helix, leading to errors during DNA replication and repair, which can result in mutations and the initiation of cancer.[23]
Conclusion
This technical guide has provided a comprehensive overview of the chemical properties, structure, and metabolic fate of this compound. The tabulated data offers a quick reference for its physicochemical characteristics, while the outlined experimental protocols provide a basis for laboratory investigation. The visualization of the metabolic activation pathway highlights the critical steps leading to its carcinogenicity. A thorough understanding of these fundamental aspects of this compound is essential for researchers and professionals working in the fields of toxicology, environmental science, and the development of therapeutic strategies to mitigate its harmful effects.
References
- 1. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 2. laboratuar.com [laboratuar.com]
- 3. laboratuar.com [laboratuar.com]
- 4. store.astm.org [store.astm.org]
- 5. ASTM D4052 - eralytics [eralytics.com]
- 6. petrolube.com [petrolube.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. laboratuar.com [laboratuar.com]
- 11. oecd.org [oecd.org]
- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 13. filab.fr [filab.fr]
- 14. oecd.org [oecd.org]
- 15. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. mdpi.com [mdpi.com]
- 20. academic.oup.com [academic.oup.com]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. pnas.org [pnas.org]
- 24. Formation of this compound diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound diol epoxide DNA adduct formation in transformable and non-transformable human foreskin fibroblast cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Sources and Environmental Occurrence of Benzo[a]pyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[a]pyrene (B[a]P) is a polycyclic aromatic hydrocarbon (PAH) of significant scientific and public health interest due to its carcinogenic properties.[1][2] It is formed from the incomplete combustion of organic materials and is ubiquitously present in the environment.[1][2] This technical guide provides a comprehensive overview of the sources, environmental occurrence, and analytical methodologies for B[a]P, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Sources of this compound
B[a]P originates from both natural and anthropogenic sources. The vast majority of environmental B[a]P is a result of human activities.[3]
1.1. Anthropogenic Sources:
The primary anthropogenic sources of B[a]P are linked to combustion processes. These include:
-
Residential and Commercial Heating: The burning of wood, coal, and other biomass for heating is a major contributor to atmospheric B[a]P levels, particularly in residential areas.[2][4]
-
Industrial Processes: Several industrial activities release significant amounts of B[a]P, including coal coking, asphalt (B605645) production, aluminum smelting, and operations at iron foundries and coal-tar production plants.[5][6]
-
Vehicle Emissions: Exhaust from motor vehicles, especially those with diesel engines, is a notable source of B[a]P in urban environments.[1][2]
-
Power Generation: Coal-fired power plants are a source of B[a]P emissions.
-
Waste Incineration: The burning of municipal and industrial waste contributes to B[a]P in the atmosphere.
-
Tobacco Smoke: Cigarette smoke contains high concentrations of B[a]P, posing a direct exposure risk to smokers and those exposed to secondhand smoke.[1][5]
-
Food Preparation: Grilling, smoking, and charbroiling meats and other foods at high temperatures can generate B[a]P.[1][7]
1.2. Natural Sources:
Natural sources contribute a smaller fraction of the total environmental B[a]P load. These include:
-
Forest and Wildfires: The natural combustion of wood and other vegetation during wildfires releases B[a]P into the atmosphere.[5][6]
-
Volcanic Eruptions: Volcanic activity can also be a natural source of B[a]P.[5][8]
Environmental Occurrence and Quantitative Data
B[a]P is persistent in the environment and is found in various environmental compartments. Its concentration varies widely depending on the proximity to sources.
Air
Atmospheric B[a]P is primarily associated with particulate matter.[8] Concentrations are generally higher in urban and industrial areas compared to rural locations.
Table 1: this compound Concentrations in Air
| Location Type | Concentration Range (ng/m³) | Reference |
| Urban/Industrial | 0.2 - 19.3 | [9] |
| Urban (UK, 2000) | Up to 2.28 | [5] |
| Urban (Europe, 2023) | Often > 1.0 | [10] |
| Rural (UK, 2000) | 0.04 | [5] |
| Rural (Non-urban US) | 0.1 - 1.2 | [9] |
| Road Tunnels | Several dozens of ng/m³ | [1] |
| Indoor (Smoker's Home) | Average of 2.2 | [7] |
| Indoor (No Source Home) | Average of 0.83 | [7] |
| Occupational (Iron Foundry) | Mean: 7,200, Max: 45,370 | [1] |
| Occupational (Aluminum Mfg.) | Mean: 14,000 | [1] |
| Occupational (Coke Oven) | Mean: 3,300 | [1] |
Water
Due to its low water solubility, B[a]P concentrations in water are generally low, except in areas with significant contamination.[11] It tends to adsorb to sediment and organic matter.
Table 2: this compound Concentrations in Water
| Water Type | Concentration Range | Reference |
| Groundwater (near contaminated sites) | Up to 124 µg/L | [11] |
| Groundwater (Minnesota, since 1993) | 0.02 - 0.30 µg/L | [11] |
| Surface Water (India) | Up to 8.61 ng/L | [1] |
| Surface Water (Japan, dissolved phase) | Average: 0.12 ng/L | [1] |
| Surface Water (Japan, solid phase) | Average: 0.076 ng/L | [1] |
| Drinking Water (US, typical) | 0.55 ng/L | [8] |
| Untreated Water (US) | 0.6 - 210 ng/L | [9] |
Soil and Sediment
B[a]P is strongly adsorbed to soil and sediment particles, leading to its accumulation in these matrices.
Table 3: this compound Concentrations in Soil and Sediment
| Matrix | Location/Condition | Concentration Range | Reference |
| Soil | Poland (1993-1994) | < 1 - 3,030 µg/kg | [6] |
| Soil | Poland (2011-2012) | 300 - 900 µg/kg | [1] |
| Soil | Cleveland (Municipal) | 280 - 5,500 µg/kg | [1] |
| Soil | Turkey (Greenhouse) | Mean: 2.31 µg/kg | [1] |
| Soil | China (Industrial Impact) | Coal combustion as a major source | [1] |
| Sediment | Taiwan (Rivers) | 0.01 - 1.68 µg/kg (dw) | [1] |
Food
The primary route of human exposure to B[a]P for non-smokers is through the diet.[11] Cooking methods significantly influence the concentration of B[a]P in food.
Table 4: this compound Concentrations in Food
| Food Item | Cooking Method/Condition | Concentration Range (µg/kg) | Reference |
| Grilled Sausage | - | 0.17 - 0.63 | [8] |
| Charcoal-broiled Meat | - | 2.60 - 11.20 | [8] |
| Overcooked Charcoal Barbecued Beef | - | Up to 62.6 | [1] |
| Fried Chicken | - | Up to 5.5 | [1] |
| Smoked Fish | - | 0.8 - 13.9 | [12] |
| Smoked Herring | - | 8.5 | [13] |
| Smoked Ham | - | 0.2 | [13] |
| Spinach | - | 7.40 | [8] |
| Crude Coconut Oil | - | 43.7 | [8] |
| Tea | - | 3.90 - 21.3 | [8] |
Experimental Protocols for this compound Analysis
The accurate quantification of B[a]P in environmental matrices requires robust analytical methodologies, typically involving extraction, cleanup, and instrumental analysis.
Sample Collection and Preparation
-
Air: B[a]P in air is typically sampled by drawing a known volume of air through a filter (to collect particulate-bound B[a]P) followed by a solid sorbent tube (e.g., XAD-2 resin) to capture the gaseous phase. NIOSH methods 5506 and 5515 are commonly referenced for this purpose.[14][15]
-
Water: Water samples are collected in clean glass bottles. Due to the low concentrations, a large volume of water (e.g., 1 L) is often required. The sample may be preserved by adding a solvent and refrigeration.
-
Soil and Sediment: Soil and sediment samples are collected using stainless steel tools to avoid contamination. They are typically homogenized and may be air-dried or freeze-dried before extraction.
-
Food: Food samples are homogenized to ensure representativeness. For solid foods, this may involve grinding or blending.
Extraction
The goal of extraction is to isolate B[a]P from the sample matrix.
-
Soxhlet Extraction: A classical technique for solid samples, using a solvent like dichloromethane (B109758) or a hexane/acetone mixture.
-
Ultrasonic Extraction: A faster method that uses ultrasonic waves to enhance the extraction of B[a]P from solid matrices into a solvent.
-
Pressurized Fluid Extraction (PFE): An automated technique that uses elevated temperatures and pressures to rapidly extract B[a]P.
-
Liquid-Liquid Extraction (LLE): Used for water samples, where B[a]P is partitioned into an immiscible organic solvent like cyclohexane (B81311) or dichloromethane.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method increasingly used for food and other complex matrices. It involves an initial extraction with acetonitrile (B52724) followed by a salting-out step to partition the phases.[13][16][17]
Cleanup (Purification)
Crude extracts often contain interfering compounds that must be removed before instrumental analysis.
-
Solid-Phase Extraction (SPE): A common and effective cleanup technique. The extract is passed through a cartridge containing a solid adsorbent (e.g., silica (B1680970) gel, Florisil, or C18). Interfering compounds are retained on the sorbent while B[a]P is eluted with a suitable solvent.[9][12]
-
Gel Permeation Chromatography (GPC): Used to remove high-molecular-weight interferences such as lipids from food and biological samples.
-
Alkaline Saponification: This method is particularly useful for fatty samples as it hydrolyzes lipids, which can interfere with the analysis.
Instrumental Analysis
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This is a highly sensitive and selective method for the analysis of PAHs like B[a]P. B[a]P is naturally fluorescent, allowing for its detection at very low concentrations. A reverse-phase C18 column is typically used for separation.[2][8][18]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Excitation/Emission Wavelengths: Specific excitation and emission wavelengths are used to maximize the fluorescence signal for B[a]P (e.g., Excitation: 290 nm, Emission: 430 nm).[9]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that provides both separation and identification of B[a]P. It is often used for confirmation.[19]
-
Column: A capillary column with a non-polar or mid-polarity stationary phase is typically used.
-
Ionization: Electron impact (EI) ionization is common.
-
Detection: Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring the characteristic ions of B[a]P (m/z 252).[19]
-
Signaling Pathways and Experimental Workflows
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The toxicity of B[a]P is primarily mediated through its interaction with the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor.
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.
Metabolic Activation and Carcinogenesis of this compound
The carcinogenicity of B[a]P is not due to the parent compound itself, but rather to its metabolic activation to reactive intermediates that can bind to DNA, forming adducts and leading to mutations.
Caption: Metabolic activation of this compound to its ultimate carcinogenic form, BPDE.
General Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of B[a]P in an environmental sample.
Caption: A generalized experimental workflow for the analysis of this compound in environmental samples.
Conclusion
This compound is a significant environmental contaminant with well-established carcinogenic properties. Understanding its sources, environmental fate, and the analytical methods for its detection is crucial for assessing exposure risks and developing mitigation strategies. This technical guide provides a foundational overview for professionals in research and drug development, highlighting the key aspects of B[a]P's environmental science and analytical chemistry. The provided data and protocols serve as a starting point for more in-depth investigation and the development of novel approaches to address the challenges posed by this ubiquitous pollutant.
References
- 1. Unambiguous Determination of this compound and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices [mdpi.com]
- 2. A validated method to measure this compound concentrations in tobacco by high-performance liquid chromatography-fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. This compound-Induced Developmental Toxicity in Caenorhabditis elegans: Potential Involvement of Insulin/IGF Signaling and Collagen Gene Dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound—Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Functional polymorphisms in Benzo(a)Pyrene-induced toxicity pathways associated with the risk on laryngeal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. shim-pol.pl [shim-pol.pl]
- 10. researchgate.net [researchgate.net]
- 11. This compound-Induced Developmental Toxicity in Caenorhabditis elegans: Potential Involvement of Insulin/IGF Signaling and Collagen Gene Dysregulation [mdpi.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. fda.gov [fda.gov]
- 14. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fda.gov [fda.gov]
- 17. Polycyclic Aromatic Hydrocarbon Risk Assessment and Analytical Methods Using QuEchERS Pretreatment for the Evaluation of Herbal Medicine Ingredients in Korea [mdpi.com]
- 18. High-performance liquid chromatographic method with fluorescence detection for the determination of 3-hydroxythis compound and 3-hydroxybenz[a]anthracene in the urine of polycyclic aromatic hydrocarbon-exposed workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Validation of an Analytical Method for Determination of this compound Bread using QuEChERS Method by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Metabolic Activation of Benzo[a]pyrene
Audience: Researchers, scientists, and drug development professionals.
Abstract: Benzo[a]pyrene (B[a]P), a ubiquitous polycyclic aromatic hydrocarbon (PAH) resulting from the incomplete combustion of organic materials, is a potent procarcinogen.[1][2][3] Its carcinogenicity is not inherent but is a consequence of metabolic activation within the host organism into highly reactive electrophilic intermediates that can covalently bind to cellular macromolecules, most notably DNA.[1][2] Understanding the intricate enzymatic pathways governing this bioactivation is critical for assessing cancer risk and developing preventative strategies. This technical guide provides an in-depth overview of the primary metabolic pathways of B[a]P, focusing on the formation of its ultimate carcinogenic metabolite, this compound-7,8-dihydrodiol-9,10-epoxide (BPDE). It details the key enzymes involved, presents quantitative data on metabolite formation and DNA adduction, outlines core experimental protocols for their analysis, and visualizes the complex processes through detailed diagrams.
Metabolic Activation Pathways of this compound
The bioactivation of B[a]P is a complex process involving multiple enzymatic pathways. While several routes exist, three principal pathways have been identified as critical in its conversion to genotoxic metabolites: the diol epoxide pathway, the radical-cation pathway, and the quinone pathway.[4][5][6]
-
The Diol Epoxide Pathway: This is widely considered the major pathway leading to B[a]P's potent carcinogenic activity.[5][7][8] It is a multi-step process initiated by cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1B1, which oxidize B[a]P to form B[a]P-7,8-epoxide.[1][8][9] This epoxide is then hydrolyzed by microsomal epoxide hydrolase (mEH) to yield (−)this compound-7,8-dihydrodiol.[1][8] In the final activation step, this dihydrodiol is re-oxidized by CYP enzymes to form the highly reactive (+)this compound-7,8-dihydrodiol-9,10-epoxide (BPDE), the ultimate carcinogen.[1][10] This diol epoxide can then intercalate into DNA and form stable covalent adducts, primarily with the N² position of guanine.[9][11]
-
The Radical-Cation Pathway: This pathway involves a one-electron oxidation of the B[a]P molecule, a reaction catalyzed by peroxidase enzymes like prostaglandin-H synthase.[4][8] This process generates a B[a]P radical cation, an electrophilic species that can react with DNA to form unstable depurinating adducts, leading to apurinic sites in the DNA sequence which are themselves mutagenic.[4]
-
The Quinone Pathway: In this pathway, the B[a]P-7,8-dihydrodiol intermediate can be dehydrogenated by aldo-keto reductase (AKR) enzymes to form B[a]P-7,8-dione, an ortho-quinone.[4][8][12] This quinone can exert toxicity in two ways: it can form stable and depurinating DNA adducts directly, or it can undergo redox cycling.[4] In redox cycling, the quinone is reduced to a hydroquinone, which can then be re-oxidized, generating reactive oxygen species (ROS) that cause oxidative damage to DNA and other cellular components.[8][13]
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A carcinogen, its sources, adverse effects, and preventions | The Applied Biology & Chemistry Journal [theabcjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
The Gateway to Carcinogenesis: A Technical Guide to Cytochrome P450 Enzymes in Benzo[a]pyrene Metabolism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical role cytochrome P450 (CYP) enzymes play in the metabolic activation and detoxification of the procarcinogen Benzo[a]pyrene (BaP). Understanding these intricate metabolic pathways is paramount for assessing cancer risk, developing novel therapeutic interventions, and guiding drug development strategies. This document details the key enzymatic players, their kinetic parameters, and the experimental protocols essential for studying BaP metabolism, supplemented with visual representations of the core signaling and metabolic pathways.
Introduction: The Double-Edged Sword of this compound Metabolism
This compound (BaP), a ubiquitous polycyclic aromatic hydrocarbon (PAH) found in tobacco smoke, grilled foods, and environmental pollutants, is a potent procarcinogen.[1] Its carcinogenicity is not inherent but is a consequence of its metabolic activation by host enzymes, primarily the cytochrome P450 superfamily.[1][2] This metabolic process is a double-edged sword: while some enzymatic reactions lead to the detoxification and excretion of BaP, others transform it into highly reactive intermediates that can bind to DNA, initiating the cascade of events leading to carcinogenesis.[3][4] This guide will dissect the complex interplay of CYP enzymes in determining the metabolic fate of BaP.
The Key Players: Cytochrome P450 Isoforms in BaP Metabolism
Several human CYP isoforms are involved in the metabolism of BaP, each exhibiting distinct substrate specificities and catalytic efficiencies. The primary enzymes responsible for the initial oxidative attack on the BaP molecule are CYP1A1, CYP1B1, and to a lesser extent, CYP1A2.[5][6] Other isoforms, including CYP2C19 and CYP3A4, also contribute to the overall metabolic profile of BaP.[7]
CYP1A1 is a major extrahepatic enzyme, prominently expressed in tissues such as the lung, and is highly inducible by PAHs like BaP itself.[8] It plays a pivotal role in the formation of the ultimate carcinogenic metabolite, this compound-7,8-diol-9,10-epoxide (BPDE).[2][8]
CYP1B1 is another key extrahepatic enzyme that actively metabolizes BaP.[5][6] While its overall contribution to BaP metabolism may be less than that of CYP1A1, it is significantly involved in the formation of carcinogenic dihydrodiols.[8]
CYP1A2 , primarily a hepatic enzyme, shows some activity towards BaP, but is generally less efficient than CYP1A1 and CYP1B1 in its metabolic activation.[5]
CYP2C19 and CYP3A4 , major hepatic enzymes, are also capable of metabolizing BaP, contributing to both activation and detoxification pathways.[7] In the liver, CYP3A4 is particularly important for the formation of the detoxification product BaP-3-ol, while CYP2C19 contributes to the formation of both BaP-7,8-dihydrodiol and BaP-9-ol.[7]
Metabolic Pathways of this compound
The metabolism of BaP proceeds through several interconnected pathways, with the balance between them determining the ultimate toxicological outcome.
The Diol Epoxide Pathway: The Primary Route to Carcinogenesis
This is the most well-characterized pathway leading to the formation of the ultimate carcinogen, BPDE.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The impact of individual cytochrome P450 enzymes on oxidative metabolism of this compound in human livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of this compound and this compound-7,8-diol by human cytochrome P450 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The impact of individual cytochrome P450 enzymes on oxidative metabolism of this compound in human livers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. devtoolsdaily.com [devtoolsdaily.com]
Formation of Benzo[a]pyrene Diol Epoxide (BPDE): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzo[a]pyrene (BaP), a ubiquitous polycyclic aromatic hydrocarbon (PAH) and a potent carcinogen, requires metabolic activation to exert its genotoxic effects. This process culminates in the formation of this compound diol epoxide (BPDE), a highly reactive metabolite that readily forms covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis. This technical guide provides an in-depth overview of the metabolic activation of BaP to BPDE, detailing the enzymatic pathways, key enzymes involved, and experimental methodologies for its study. Quantitative data on metabolite formation and DNA adduction are presented in structured tables for comparative analysis. Furthermore, this guide illustrates the associated signaling pathways and experimental workflows using Graphviz diagrams, offering a comprehensive resource for professionals in toxicology, cancer research, and drug development.
The Metabolic Activation Pathway of this compound
The biotransformation of BaP into its ultimate carcinogenic form, BPDE, is a multi-step process primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase.[1] This metabolic activation is a critical event in the mechanism of BaP-induced carcinogenesis.
The widely accepted pathway for BPDE formation involves three main enzymatic steps:
-
Epoxidation of this compound: The initial step is the oxidation of BaP at the 7,8-position by CYP enzymes, predominantly CYP1A1 and CYP1B1, to form BaP-7,8-epoxide.[2]
-
Hydrolysis to a Dihydrodiol: The resulting epoxide is then hydrolyzed by microsomal epoxide hydrolase (mEH) to yield (-)-benzo[a]pyrene-7,8-dihydrodiol [(-)-BaP-7,8-DHD].[3]
-
Second Epoxidation to form BPDE: Finally, (-)-BaP-7,8-DHD undergoes a second epoxidation by CYP enzymes, again primarily CYP1A1 and CYP1B1, at the 9,10-position. This reaction produces the ultimate carcinogen, (+)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide [(+)-anti-BPDE], which is highly reactive towards DNA.[2][4]
Figure 1: Metabolic activation pathway of this compound to BPDE.
Key Enzymes in this compound Metabolism
Several enzymes play crucial roles in the metabolic activation and detoxification of BaP. The balance between these enzymatic activities can significantly influence the extent of BPDE formation and subsequent DNA damage.
Cytochrome P450 (CYP) Enzymes
The CYP superfamily of enzymes is central to the metabolism of BaP. While several CYP isoforms can metabolize BaP, CYP1A1 and CYP1B1 are considered the primary enzymes responsible for its activation to carcinogenic metabolites.[2]
-
CYP1A1: This enzyme is highly inducible by PAHs and is very efficient in oxidizing BaP to BaP-7,8-epoxide and subsequently BaP-7,8-dihydrodiol to BPDE.[3][5]
-
CYP1B1: Also inducible by PAHs, CYP1B1 contributes significantly to the formation of BaP-7,8-dihydrodiol.[3]
-
Other CYPs: Other isoforms such as CYP1A2 and CYP3A4 can also metabolize BaP, although generally at lower rates compared to CYP1A1 and CYP1B1.[5]
Epoxide Hydrolase (EH)
Microsomal epoxide hydrolase (mEH) is responsible for the hydrolysis of BaP-7,8-epoxide to BaP-7,8-dihydrodiol, a critical step in the formation of the ultimate carcinogen, BPDE.[3]
Quantitative Analysis of this compound Metabolism
The metabolic fate of BaP can be quantified by measuring the formation of its various metabolites. This data is crucial for understanding the metabolic capacity of different tissues and cell types and for assessing the carcinogenic risk associated with BaP exposure.
Enzyme Kinetics of Human CYP Enzymes
The following table summarizes the kinetic parameters for the metabolism of this compound by recombinant human CYP enzymes.
| Enzyme | Substrate | Vmax (nmol/min/nmol P450) | Km (µM) |
| CYP1A1 | This compound | 0.38 | Not Reported |
| CYP1B1 | This compound | 0.17 | Not Reported |
| CYP1A1 | (-)-BaP-7,8-dihydrodiol | 2.58 | Not Reported |
| CYP1B1 | (-)-BaP-7,8-dihydrodiol | 0.60 | Not Reported |
| CYP1A2 | (-)-BaP-7,8-dihydrodiol | 0.43 | Not Reported |
| Data sourced from Kim et al. (1998) for the formation of BaP-7,8-dihydrodiol and total tetrols, respectively.[3] |
This compound Metabolite Formation in Human Cell Lines
The metabolic profile of BaP varies significantly between different cell lines, reflecting their diverse enzymatic machinery.
| Cell Line | BaP Concentration | Metabolite | Concentration/Level |
| A549 (Lung) | 2 µM | Pyrene-like metabolites | Increased 24h post-exposure |
| 3-Hydroxy-BaP | Decreased 24h post-exposure | ||
| BaP-7,8-dihydrodiol | Lower with DHA treatment | ||
| HepG2 (Liver) | Not Specified | BPDE-DNA adducts | Dose-dependent formation |
| MCF-7 (Breast) | 2.5 µmol/L | BPDE-dG adducts | Detectable levels |
| Data compiled from studies on BaP metabolism in various human cell lines.[6][7][8] |
Formation of BPDE-DNA Adducts
The ultimate carcinogenic metabolite, (+)-anti-BPDE, is a potent electrophile that reacts with nucleophilic sites in DNA, primarily the N2 position of guanine, to form bulky covalent adducts.[4] These adducts can distort the DNA helix, leading to errors during DNA replication and transcription, which can result in mutations and the initiation of cancer.
Quantitative Levels of BPDE-DNA Adducts in Human Tissues
The levels of BPDE-DNA adducts in human tissues can serve as a biomarker of exposure to BaP and may be indicative of cancer risk.
| Tissue | Smoking Status | BPDE-DNA Adduct Level (adducts/108 nucleotides) |
| Lung | Smokers | 1.5 ± 1.0 |
| Non-smokers | 0.2 ± 0.2 | |
| Data from a study comparing BPDE-DNA adduct levels in the lung tissue of smokers and non-smokers.[9] |
Cellular Response to BPDE-Induced DNA Damage
The formation of BPDE-DNA adducts triggers a complex cellular response aimed at repairing the damaged DNA and maintaining genomic integrity. The p53 signaling pathway plays a central role in this process.
Upon DNA damage, sensor proteins such as Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) are activated.[10] These kinases then phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53.[11] Activated p53 can induce cell cycle arrest, providing time for DNA repair, or trigger apoptosis if the damage is too extensive to be repaired.[7] Other signaling molecules, such as extracellular signal-regulated kinases (ERKs) and p38 mitogen-activated protein kinase (p38 MAPK), are also involved in the BPDE-induced p53 response.[3][7]
Figure 2: Simplified p53 signaling pathway activated by BPDE-DNA adducts.
Experimental Protocols
A comprehensive understanding of BPDE formation and its biological consequences relies on a variety of in vitro and in vivo experimental approaches.
In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol is a generalized procedure for assessing the metabolic profile of BaP in a controlled in vitro system.
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration ~0.5 mg/mL), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiation of Reaction: Add this compound (typically dissolved in a suitable solvent like DMSO) to the mixture to initiate the metabolic reaction. The final concentration of BaP can be varied to study concentration-dependent effects.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., ice-cold acetonitrile (B52724) or ethyl acetate) to precipitate the proteins.
-
Extraction of Metabolites: Vortex the mixture and centrifuge to pellet the precipitated protein. Collect the supernatant containing the BaP metabolites.
-
Analysis: Analyze the extracted metabolites using High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry (MS) detection.
Analysis of BPDE-DNA Adducts by LC-MS/MS
This protocol outlines the key steps for the sensitive and specific quantification of BPDE-DNA adducts.
-
DNA Isolation: Isolate genomic DNA from cells or tissues previously exposed to BaP or BPDE using standard DNA extraction methods (e.g., phenol-chloroform extraction or commercial kits).
-
DNA Hydrolysis: Enzymatically digest the DNA to individual deoxynucleosides using a cocktail of enzymes such as DNase I, phosphodiesterase I, and alkaline phosphatase.[12]
-
Sample Cleanup and Enrichment: Purify the deoxynucleoside mixture to remove unmodified nucleosides and other interfering substances. This can be achieved using solid-phase extraction (SPE).
-
LC-MS/MS Analysis: Separate the BPDE-dG adduct from other deoxynucleosides using reverse-phase HPLC. The eluent is then introduced into a tandem mass spectrometer for detection and quantification.[12] Multiple reaction monitoring (MRM) is typically used for high sensitivity and specificity.
-
Quantification: Quantify the amount of BPDE-dG adduct by comparing its peak area to that of a known amount of an isotopically labeled internal standard (e.g., [15N5]BPDE-dG).[13]
Figure 3: Integrated workflow for studying BaP metabolism and genotoxicity.
Conclusion
The formation of this compound diol epoxide is a critical event in the initiation of chemical carcinogenesis by this compound. A thorough understanding of the metabolic pathways, the enzymes involved, and the cellular responses to BPDE-induced DNA damage is essential for assessing the carcinogenic risk of BaP and for the development of potential chemopreventive strategies. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals working in the fields of toxicology, cancer research, and drug development. The use of advanced analytical techniques and in vitro models will continue to enhance our understanding of the complex processes underlying the genotoxicity of this important environmental carcinogen.
References
- 1. The impact of individual cytochrome P450 enzymes on oxidative metabolism of this compound in human livers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of CYP1A1 and CYP1B1 in bioactivation of this compound in human lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of this compound and this compound-7,8-diol by human cytochrome P450 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of this compound diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of this compound by recombinant human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Fatty Acids on this compound Uptake and Metabolism in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Activation of this compound by Human Tissue Organoid Cultures [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Elevation of Cellular BPDE Uptake by Human Cells: A Possible Factor Contributing to Co-Carcinogenicity by Arsenite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. XENOBIOTIC METABOLISM – A VIEW THROUGH THE METABOLOMETER - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicokinetics of this compound in Humans: Extensive Metabolism as Determined by UPLC-Accelerator Mass Spectrometry Following Oral Micro-Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on Benzo[a]pyrene-DNA Adduct Formation and Repair Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental pro-carcinogen found in tobacco smoke, grilled foods, and polluted air.[1] Its carcinogenicity is primarily attributed to its metabolic activation into highly reactive intermediates that form covalent adducts with DNA. These BaP-DNA adducts, if not properly repaired, can lead to mutations, genomic instability, and ultimately, the initiation of cancer.[2][3] This technical guide provides a comprehensive overview of the mechanisms of BaP-DNA adduct formation, the cellular DNA repair pathways responsible for their removal, and detailed experimental protocols for their study.
This compound Metabolic Activation and DNA Adduct Formation
BaP itself is chemically inert and requires metabolic activation to exert its genotoxic effects.[2] This multi-step process is primarily carried out by cytochrome P450 (CYP) enzymes and epoxide hydrolase.[4][5]
The key steps in the metabolic activation of BaP are:
-
Oxidation by CYP Enzymes: BaP is initially oxidized by CYP1A1 and CYP1B1 to form BaP-7,8-epoxide.[6]
-
Hydration by Epoxide Hydrolase: Microsomal epoxide hydrolase (mEH) catalyzes the hydration of BaP-7,8-epoxide to form BaP-7,8-dihydrodiol.[6]
-
Second Oxidation by CYP Enzymes: BaP-7,8-dihydrodiol is further oxidized by CYP enzymes to form the ultimate carcinogen, this compound-7,8-diol-9,10-epoxide (BPDE).[4][7]
BPDE is a highly reactive electrophile that can covalently bind to the nucleophilic sites on DNA bases, with a strong preference for the N2 position of guanine.[2][4] This reaction results in the formation of a bulky BPDE-DNA adduct, which distorts the DNA double helix.[8] The predominant adduct formed is (+)-trans-anti-BPDE-N2-dG.
DNA Repair Mechanisms for BaP-DNA Adducts
The bulky, helix-distorting nature of BPDE-DNA adducts makes them primary targets for the Nucleotide Excision Repair (NER) pathway.[9][10][11][12] NER is a highly versatile DNA repair mechanism that recognizes and removes a wide variety of DNA lesions.[9][11]
Nucleotide Excision Repair (NER)
NER can be divided into two sub-pathways:
-
Global Genomic NER (GG-NER): This pathway surveys the entire genome for DNA damage.[9][10] The initial damage recognition in GG-NER is mediated by the XPC-RAD23B complex, which detects helical distortions.[10]
-
Transcription-Coupled NER (TC-NER): This pathway specifically repairs lesions in the transcribed strand of actively expressed genes.[9][10] TC-NER is initiated when a stalled RNA polymerase at the site of the lesion acts as a damage signal.[10]
Following damage recognition, both pathways converge on a common set of steps:
-
DNA Unwinding: The DNA around the lesion is unwound by the TFIIH complex, which includes the helicases XPB and XPD.
-
Dual Incision: The damaged strand is cleaved on both sides of the lesion by the endonucleases XPG (3' incision) and the XPF-ERCC1 complex (5' incision).
-
Excision: The oligonucleotide fragment containing the adduct is removed.
-
DNA Synthesis: The resulting gap is filled in by DNA polymerases δ and ε, using the undamaged strand as a template.
-
Ligation: The final nick is sealed by a DNA ligase.
Other Potentially Involved Repair Pathways
While NER is the primary repair pathway for BaP-DNA adducts, under certain circumstances, other repair mechanisms may play a role. For instance, in the context of clustered DNA damage where a BaP adduct is located near an abasic site, the Base Excision Repair (BER) pathway might be involved in processing the abasic site, which could influence the subsequent repair of the bulky adduct.[13]
Cellular Signaling in Response to BaP-DNA Damage
The presence of BaP-DNA adducts triggers a complex cellular DNA damage response (DDR). This response involves the activation of various signaling pathways that coordinate cell cycle arrest, DNA repair, and, if the damage is too extensive, apoptosis. Key genes and proteins involved in the response to BaP-induced DNA damage include p53, ATM, DDB2, and XPC.[14][15] For example, the expression of the NER-related genes DDB2 and XPC can be induced following exposure to BPDE.[14] Furthermore, BaP and BPDE can lead to the repression of genes involved in other repair pathways like mismatch repair (MMR) and homologous recombination (HR), potentially through altered E2F1 signaling.[16][17]
Quantitative Data on BaP-DNA Adduct Formation and Repair
The formation and repair of BaP-DNA adducts are dynamic processes that can be quantified. The following table summarizes representative quantitative data from the literature.
| Parameter | Cell Type/System | Treatment | Method | Result | Reference |
| Adduct Repair Kinetics | TK6 cells | BPDE | HPLC/fluorescence | ~30% of adducts removed in 8 hours; ~60% removed in 24 hours.[14] | [14] |
| Adduct Detection Limit | In vitro | N/A | 32P-postlabeling | 1 adduct in 109-1010 nucleotides.[18] | [18] |
| Adduct Detection Limit | In vitro | N/A | LC-MS/MS | 2.7 BPDE-dG adducts per 109 dG.[19] | [19] |
| Adduct Levels in Human Samples | Human umbilical cord blood | Environmental exposure | LC-MS/MS | BPDE-dG adducts detected in all samples.[20] | [20] |
Experimental Protocols
Detection and Quantification of BaP-DNA Adducts
The 32P-postlabeling assay is an ultrasensitive method for detecting DNA adducts.[18][21]
Principle: DNA is enzymatically digested to 3'-monophosphate nucleosides. The adducts are then enriched and radiolabeled with 32P. The labeled adducts are separated by chromatography and quantified by their radioactive decay.[18]
Detailed Methodology:
-
DNA Digestion:
-
Digest 5-10 µg of DNA with micrococcal nuclease and spleen phosphodiesterase to yield deoxyribonucleoside 3'-monophosphates.
-
-
Adduct Enrichment (Nuclease P1 method):
-
Treat the digest with nuclease P1 to dephosphorylate normal nucleotides to nucleosides, while adducts are resistant.
-
-
32P-Labeling:
-
Incubate the enriched adducts with [γ-32P]ATP and T4 polynucleotide kinase to label the 5'-hydroxyl group of the adducted nucleotides.
-
-
Chromatographic Separation:
-
Separate the 32P-labeled adducts using multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
-
Detection and Quantification:
-
Visualize the adducts by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting of the excised TLC spots.
-
LC-MS/MS offers high specificity and sensitivity for the identification and quantification of specific DNA adducts.[20][22]
Principle: DNA is enzymatically hydrolyzed to nucleosides. The digest is then separated by high-performance liquid chromatography (HPLC), and the specific BPDE-dG adduct is detected and quantified by tandem mass spectrometry.[22]
Detailed Methodology:
-
DNA Digestion:
-
Digest 20 µg of DNA with DNase I, followed by phosphodiesterase I and alkaline phosphatase to obtain a mixture of deoxyribonucleosides.
-
Add a known amount of an isotopically labeled internal standard (e.g., [15N5]BPDE-dG) before digestion for accurate quantification.[22]
-
-
LC Separation:
-
Inject the digest onto a reverse-phase HPLC column.
-
Elute the nucleosides using a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 0.1% formic acid).
-
-
MS/MS Detection:
-
Introduce the HPLC eluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Monitor the specific precursor-to-product ion transitions for the BPDE-dG adduct and the internal standard in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Calculate the amount of BPDE-dG in the sample by comparing its peak area to that of the internal standard.[22]
-
Measurement of DNA Repair Activity
The UDS assay measures GG-NER activity by quantifying the incorporation of radiolabeled thymidine (B127349) during DNA repair synthesis in non-S-phase cells.[23][24][25][26]
Principle: Cells are exposed to a DNA damaging agent (e.g., UV light, which creates bulky adducts repaired by NER). The cells are then incubated with [3H]-thymidine. In non-replicating cells, the incorporation of the radiolabel is proportional to the amount of DNA repair synthesis.[24][25]
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture primary cells or a cell line of interest.
-
Induce cell cycle arrest to inhibit replicative DNA synthesis (e.g., by serum starvation).
-
Expose the cells to a DNA damaging agent (e.g., UV-C irradiation).
-
-
Radiolabeling:
-
Incubate the cells in a medium containing [3H]-thymidine for a defined period to allow for repair synthesis.
-
-
Sample Preparation:
-
Harvest the cells, fix them onto microscope slides, and perform autoradiography.
-
-
Quantification:
-
Count the number of silver grains over the nuclei of non-S-phase cells using a microscope. The grain count is a measure of UDS.
-
The HCR assay measures the ability of cells to repair damage in a transfected plasmid, often reflecting TC-NER activity.[27][28][29][30]
Principle: A reporter plasmid (e.g., expressing luciferase) is damaged in vitro (e.g., by treatment with BPDE). The damaged plasmid is then transfected into host cells. The ability of the cells to repair the plasmid and express the reporter gene is measured.[27][30]
Detailed Methodology:
-
Plasmid Damage:
-
Treat a reporter plasmid (e.g., pGL3 encoding firefly luciferase) with the desired concentration of BPDE.
-
Prepare an undamaged control plasmid.
-
-
Transfection:
-
Transfect the host cells with either the damaged or undamaged plasmid.
-
Co-transfect with a second, undamaged plasmid expressing a different reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.
-
-
Reporter Gene Expression:
-
Incubate the cells for a period (e.g., 24-48 hours) to allow for DNA repair and reporter gene expression.
-
-
Assay and Quantification:
-
Lyse the cells and measure the activity of the reporter enzymes (e.g., firefly and Renilla luciferase) using a luminometer.
-
Calculate the repair capacity as the ratio of the reporter activity from the damaged plasmid to that from the undamaged plasmid, normalized to the internal control.
-
Conclusion
The formation of this compound-DNA adducts is a critical initiating event in chemical carcinogenesis. Understanding the intricate interplay between the metabolic activation of BaP, the formation of these adducts, and the cellular DNA repair responses is paramount for assessing cancer risk and developing novel therapeutic and preventative strategies. The methodologies detailed in this guide provide a robust framework for researchers to investigate these fundamental processes. Continued research in this area will further elucidate the mechanisms of BaP-induced carcinogenesis and may identify new targets for intervention.
References
- 1. bioengineer.org [bioengineer.org]
- 2. Metabolic Activation of this compound by Human Tissue Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (BP) DNA adduct formation in DNA repair–deficient p53 haploinsufficient [Xpa(−/−)p53(+/−)] and wild-type mice fed BP and BP plus chlorophyllin for 28 days - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced DNA adduct formation by this compound in human liver cells lacking cytochrome P450 oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bulky Adducts in Clustered DNA Lesions: Causes of Resistance to the NER System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleotide excision repair - Wikipedia [en.wikipedia.org]
- 10. bosterbio.com [bosterbio.com]
- 11. Nucleotide Excision Repair in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Human DNA polymerase λ catalyzes lesion bypass across this compound-derived DNA adduct during base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BPDE-induced genotoxicity: relationship between DNA adducts, mutagenicity in the in vitro PIG-A assay, and the transcriptional response to DNA damage in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AHR- and DNA-damage-mediated gene expression responses induced by benzo(a)pyrene in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound represses DNA repair through altered E2F1/E2F4 function marking an early event in DNA damage-induced cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound represses DNA repair through altered E2F1/E2F4 function marking an early event in DNA damage-induced cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Detection of BPDE-DNA adducts in human umbilical cord blood by LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jfda-online.com [jfda-online.com]
- 23. Unscheduled DNA Synthesis (UDS) Test with Mammalian Liver Cells In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 24. Unscheduled DNA Synthesis: The Clinical and Functional Assay for Global Genomic DNA Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Unscheduled DNA synthesis (UDS) test with mammalian liver cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Unscheduled DNA Synthesis: The Clinical and Functional Assay for Global Genomic DNA Nucleotide Excision Repair | Springer Nature Experiments [experiments.springernature.com]
- 27. Host Cell Reactivation: Assay for Actively Transcribed DNA (Nucleotide Excision) Repair Using Luciferase Family Expression Vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Host-cell reactivation - Wikipedia [en.wikipedia.org]
- 29. "Analysis of DNA repair using transfection-based host cell reactivation" by Jennifer M. Johnson and Jean Johanna Latimer [nsuworks.nova.edu]
- 30. Analysis of DNA Repair Using Transfection-Based Host Cell Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Toxicokinetics and Bioavailability of Benzo[a]pyrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicokinetics and bioavailability of benzo[a]pyrene (B[a]P), a potent environmental carcinogen. The information presented herein is intended to support research, scientific investigation, and drug development efforts aimed at understanding and mitigating the adverse health effects of B[a]P exposure.
Introduction
This compound is a polycyclic aromatic hydrocarbon (PAH) formed from the incomplete combustion of organic materials.[1] It is a ubiquitous environmental contaminant found in tobacco smoke, grilled foods, and polluted air.[1] Classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), B[a]P poses a significant threat to human health.[2][3] Understanding its toxicokinetics—the process of its absorption, distribution, metabolism, and excretion (ADME)—and its bioavailability is crucial for assessing exposure risks and developing effective countermeasures.
Toxicokinetics of this compound
The toxicokinetics of B[a]P is a complex process that dictates the internal dose and, consequently, the toxicity of the compound. It is readily absorbed through inhalation, oral, and dermal routes of exposure.[2]
Absorption
B[a]P is a lipophilic compound that is readily absorbed following inhalation, ingestion, and dermal contact.[2]
-
Oral Absorption: Following ingestion, B[a]P is well-absorbed in the gastrointestinal tract via passive diffusion.[2] Studies in rats have shown that approximately 40% of an administered dose is absorbed through the GI tract.[2] The presence of dietary fats can enhance the absorption of B[a]P.
-
Inhalation Absorption: The absorption of B[a]P through the respiratory tract is highly dependent on the particle size to which it is adsorbed.[2] Smaller particles can penetrate deeper into the lungs, leading to greater absorption.
-
Dermal Absorption: B[a]P can be efficiently absorbed through the skin.[2] Animal studies have demonstrated rapid and extensive skin absorption.[2]
Distribution
Once absorbed, B[a]P is rapidly distributed throughout the body via the bloodstream.[2] Due to its lipophilic nature, it tends to accumulate in fatty tissues.[2] B[a]P can also cross the placenta and has been detected in fetal tissues.[2]
Metabolism
The metabolism of B[a]P is a critical determinant of its toxicity. It is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, in the liver and other tissues.[2] This metabolic process, while intended to detoxify the compound, can also lead to the formation of highly reactive and carcinogenic metabolites.
The key steps in the metabolic activation of B[a]P are:
-
Epoxidation: CYP enzymes oxidize B[a]P to form B[a]P-7,8-epoxide.
-
Hydration: Epoxide hydrolase converts the epoxide to B[a]P-7,8-dihydrodiol.
-
Second Epoxidation: CYP enzymes further oxidize the dihydrodiol to form the ultimate carcinogen, B[a]P-7,8-diol-9,10-epoxide (BPDE).
BPDE is a highly reactive electrophile that can covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations in critical genes, such as the p53 tumor suppressor gene, initiating the process of carcinogenesis.
Excretion
The metabolites of B[a]P are more water-soluble than the parent compound and are primarily excreted in the feces via biliary excretion, with a smaller amount excreted in the urine.[2]
Bioavailability of this compound
Bioavailability refers to the fraction of an administered dose of a chemical that reaches the systemic circulation. The bioavailability of B[a]P varies depending on the route of exposure and the matrix in which it is present.
Quantitative Toxicokinetic and Bioavailability Data
The following tables summarize key quantitative toxicokinetic and bioavailability data for B[a]P from various studies.
Table 1: Human Oral Toxicokinetic Parameters for this compound
| Parameter | Value | Study Population | Dosing | Reference |
| Tmax (plasma) | 1.25 hours | 5 healthy volunteers | 46 ng (5 nCi) [¹⁴C]-B[a]P, single oral dose | [4] |
| Cmax (plasma) | 29-82 fg/mL | 5 healthy volunteers | 46 ng (5 nCi) [¹⁴C]-B[a]P, single oral dose | [4] |
Table 2: In Vitro Metabolic Kinetic Parameters of this compound in Liver Microsomes
| Species | Vmax (nmol/min/mg protein) | Km (µM) | Intrinsic Clearance (CLint; ml/min/kg) | Reference |
| Human (female) | 0.23 ± 0.02 | 1.9 ± 0.4 | 4.9 | [5] |
| Rat (male Sprague-Dawley) | 1.3 ± 0.1 | 2.5 ± 0.5 | 21 | [5] |
| Mouse (naïve female B6129SF1/J) | 3.1 ± 0.4 | 3.2 ± 0.9 | 39 | [5] |
Table 3: Bioavailability of this compound in Animal Models
| Species | Route of Exposure | Dose | Bioavailability | Reference |
| Rat | Oral (in soil) | 1, 10, 100 ppm | Relative bioavailability varied with source material | |
| Swine | Oral (in soil) | - | - | [6] |
| Rat | Inhalation (adsorbed to carbon black) | 0.1, 1.0, 2.5 mg/m³ | Increased with exposure concentration | [7] |
Experimental Protocols
In Vitro Metabolism Assay Using Liver Microsomes
This protocol describes a typical procedure for assessing the in vitro metabolism of B[a]P using liver microsomes.
-
Preparation of Incubation Mixture:
-
Prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
-
Initiation of Reaction:
-
Pre-incubate the microsomal mixture at 37°C.
-
Add B[a]P (dissolved in a suitable solvent like DMSO) to initiate the metabolic reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile (B52724) or methanol.
-
-
Sample Processing:
-
Centrifuge the terminated reaction mixture to pellet the protein.
-
Collect the supernatant for analysis.
-
-
Analytical Method:
-
Analyze the concentration of the parent B[a]P and its metabolites in the supernatant using a sensitive analytical technique such as High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry (MS) detection.
-
-
Data Analysis:
-
Determine the rate of B[a]P metabolism and the formation of different metabolites.
-
Calculate kinetic parameters such as Vmax, Km, and intrinsic clearance.
-
Physiologically Based Pharmacokinetic (PBPK) Modeling
PBPK models are mathematical representations of the body's physiological and biochemical processes that govern the toxicokinetics of a chemical.[8][9][10][11] A typical PBPK model for B[a]P would include the following steps:
-
Model Structure Development:
-
Define the key organs and tissues involved in B[a]P absorption, distribution, metabolism, and excretion (e.g., lung, liver, fat, gastrointestinal tract, kidney).[8]
-
Represent these tissues as interconnected compartments.
-
-
Parameterization:
-
Model Equations:
-
Develop a series of differential equations that describe the mass balance of B[a]P and its metabolites in each compartment over time.
-
-
Model Simulation and Validation:
-
Solve the differential equations numerically to simulate the concentration-time profiles of B[a]P and its metabolites in different tissues.
-
Compare the model predictions with experimental in vivo data to validate the model's accuracy.
-
-
Application:
-
Use the validated model to predict B[a]P toxicokinetics under different exposure scenarios, extrapolate between species, and conduct risk assessments.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
B[a]P-induced toxicity is mediated by complex signaling pathways. Two of the most important are the Aryl Hydrocarbon Receptor (AHR) pathway, which regulates the expression of metabolic enzymes, and the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Caption: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway for this compound Metabolism.
Caption: PI3K/Akt Signaling Pathway and its Inhibition by this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo toxicokinetics study of B[a]P.
Caption: In Vivo Toxicokinetics Study Workflow for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. gov.uk [gov.uk]
- 3. researchgate.net [researchgate.net]
- 4. Toxicokinetics of this compound in humans: Extensive metabolism as determined by UPLC-accelerator mass spectrometry following oral micro-dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro metabolism of this compound and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of oral bioavailability of this compound in soils using rat and swine and the implications for human health risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicokinetics of inhaled this compound: plasma and lung bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PRELIMINARY PHYSIOLOGICALLY BASED PHARMACOKINETIC MODELS FOR this compound AND DIBENZO[DEF, P]CHRYSENE IN RODENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. api.pageplace.de [api.pageplace.de]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Benzo[a]pyrene's Role in Oxidative Stress and Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental pollutant formed from the incomplete combustion of organic materials. It is recognized as a group 1 carcinogen by the International Agency for Research on Cancer (IARC) and is implicated in a range of pathologies beyond cancer, including cardiovascular and inflammatory diseases. A primary mechanism underlying BaP's toxicity is its ability to induce oxidative stress and a subsequent inflammatory response. This technical guide provides an in-depth overview of the molecular mechanisms, key signaling pathways, and experimental methodologies relevant to understanding the role of BaP in oxidative stress and inflammation.
Mechanisms of this compound-Induced Oxidative Stress
The pro-oxidant effects of this compound (BaP) are primarily initiated through its metabolic activation into reactive intermediates. This process, largely mediated by cytochrome P450 (CYP) enzymes, leads to the generation of reactive oxygen species (ROS), which disrupts cellular redox homeostasis and causes oxidative damage to lipids, proteins, and DNA.
Metabolic Activation of this compound
Upon entering the cell, BaP, a lipophilic molecule, readily crosses the cell membrane. Its bioactivation is a multi-step process predominantly catalyzed by CYP enzymes, particularly CYP1A1 and CYP1B1.[1][2] The expression of these enzymes is induced by BaP itself through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[3][4]
The key steps in BaP's metabolic activation leading to ROS production are:
-
Formation of Epoxides: CYP enzymes metabolize BaP to form BaP-7,8-epoxide.[5]
-
Conversion to Dihydrodiols: Epoxide hydrolase converts BaP-7,8-epoxide to BaP-7,8-dihydrodiol.[5]
-
Formation of Diol Epoxides: Further oxidation of BaP-7,8-dihydrodiol by CYP enzymes generates the highly reactive and ultimate carcinogen, BaP-7,8-diol-9,10-epoxide (BPDE).[1][6] BPDE can covalently bind to DNA, forming adducts that can lead to mutations.[6]
-
Formation of Radical Cations: A single-electron oxidation of BaP by CYP enzymes can form a BaP radical cation, which can also contribute to ROS generation.[5][7]
-
Formation of Quinones: BaP can be metabolized to quinones, such as BaP-diones, which can undergo redox cycling, a process that repeatedly generates superoxide (B77818) anions and other ROS.[5][7]
Generation of Reactive Oxygen Species (ROS)
The metabolic intermediates of BaP, particularly quinones and radical cations, are potent generators of ROS.[5][7] The primary ROS produced include:
-
Superoxide anion (O₂⁻): Generated during the redox cycling of BaP-quinones and the catalytic cycle of CYP enzymes.[8]
-
Hydrogen peroxide (H₂O₂): Formed from the dismutation of superoxide anions.
-
Hydroxyl radical (•OH): A highly reactive species that can be formed from H₂O₂ via the Fenton reaction.
This surge in ROS overwhelms the cell's antioxidant defense systems, leading to a state of oxidative stress.[5][7]
Oxidative Damage
The excess ROS generated by BaP metabolism can inflict damage on various cellular components:
-
Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid peroxidation. This process generates cytotoxic byproducts like malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which can further propagate cellular damage.[8][9]
-
Protein Oxidation: ROS can oxidize amino acid residues in proteins, leading to conformational changes, loss of function, and increased susceptibility to degradation.
-
DNA Damage: ROS can directly damage DNA by causing single- and double-strand breaks and by oxidizing DNA bases, most notably forming 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage.[8][10]
This compound-Induced Inflammation
Oxidative stress is a key driver of inflammation. The cellular damage and signaling cascades initiated by BaP-induced ROS production culminate in the activation of inflammatory pathways and the release of pro-inflammatory mediators.
Activation of Inflammatory Signaling Pathways
Several key signaling pathways are activated in response to BaP-induced oxidative stress, leading to a pro-inflammatory cellular environment:
-
Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a master regulator of inflammation. In resting cells, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. ROS can activate IκB kinase (IKK), which phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[5][11][12]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family, including ERK, JNK, and p38, are activated by various cellular stresses, including ROS. Activated MAPKs can phosphorylate and activate transcription factors such as AP-1 (Activator Protein-1), which, in turn, promotes the expression of inflammatory genes.
-
NLRP3 and NLRP1 Inflammasomes: The NLRP3 and NLRP1 inflammasomes are multi-protein complexes that, upon activation by cellular stress signals like ROS, cleave pro-caspase-1 into its active form.[13] Active caspase-1 then processes the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[13]
Production of Inflammatory Mediators
The activation of these signaling pathways leads to the increased expression and secretion of a variety of pro-inflammatory mediators:
-
Pro-inflammatory Cytokines: BaP exposure has been shown to increase the production of key inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[5][11][12] These cytokines play a central role in orchestrating the inflammatory response.
-
Adhesion Molecules: BaP can upregulate the expression of adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells.[11] This promotes the adhesion and transmigration of leukocytes to sites of inflammation.
The Role of AhR and Nrf2 Signaling Pathways
The Aryl Hydrocarbon Receptor (AhR) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways are two critical regulators of the cellular response to BaP. While AhR activation is central to BaP's metabolic activation and subsequent toxicity, the Nrf2 pathway represents a key adaptive defense mechanism against oxidative stress.
Aryl Hydrocarbon Receptor (AhR) Pathway
As previously mentioned, BaP is a potent ligand for AhR.[3] Upon binding BaP, AhR translocates to the nucleus, heterodimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes.[11] This leads to the increased transcription of genes encoding phase I metabolizing enzymes, most notably CYP1A1 and CYP1B1, which are responsible for the metabolic activation of BaP.[2][3] Thus, the AhR pathway plays a pivotal role in initiating the cascade of events leading to BaP-induced oxidative stress.
Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway
The Nrf2 pathway is the primary regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.[14] Oxidative or electrophilic stress, such as that induced by BaP metabolites, can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[14] This allows Nrf2 to translocate to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of its target genes. These genes encode a wide array of antioxidant and detoxification enzymes, including:
-
Heme oxygenase-1 (HO-1)
-
NAD(P)H:quinone oxidoreductase 1 (NQO1)
-
Glutathione S-transferases (GSTs)
-
Catalase (CAT)
-
Superoxide dismutase (SOD)
Activation of the Nrf2 pathway is a crucial cellular defense mechanism to counteract BaP-induced oxidative stress by enhancing the cell's capacity to neutralize ROS and detoxify reactive metabolites.[15][16]
Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound on markers of oxidative stress and inflammation.
Table 1: Effects of this compound on Oxidative Stress Markers
| Cell Type/Organism | BaP Concentration | Exposure Time | Marker | Fold Change/Effect | Reference |
| Human Skin | 5 µM | Not Specified | ROS | Significant increase | [3] |
| Human Skin | 5 µM | Not Specified | Carbonyl Compounds | Significant increase | [3] |
| Gill cells of C. farreri | 2, 4, 8 µg/mL | 12 and 24 h | ROS | Increased content | [10] |
| Human Endothelial Progenitor Cells (EPCs) | 10, 20, 50 µmol/l | Not Specified | ROS | Increased generation | [4] |
| U1 macrophages | 1 µM | 24 and 48 h | ROS | Significant increase | [5] |
Table 2: Effects of this compound on Inflammatory Cytokines
| Cell Type/Organism | BaP Concentration | Exposure Time | Cytokine | Fold Change/Effect | Reference |
| SVGA cells | 1 µM | 24, 48, and 72 h | IL-1β (mRNA) | Significant increase | [8] |
| Human SZ95 sebocytes | 10⁻⁵ M | Not Specified | IL-6 | Stimulatory action | [11] |
| Human Endothelial Progenitor Cells (EPCs) | 10, 20, 50 µmol/l | Not Specified | IL-1β | Induced release | [4] |
| Human Endothelial Progenitor Cells (EPCs) | 10, 20, 50 µmol/l | Not Specified | TNF-α | Induced release | [4] |
| U1 macrophages | 1 µM | 72 h | MCP-1 | Increased levels | [8] |
| U1 macrophages | 1 µM | 72 h | TNF-α | Modest increase | [8] |
| U1 macrophages | 1 µM | 72 h | IL-8 | Modest increase | [8] |
| U1 macrophages | 1 µM | 72 h | IL-1β | Modest increase | [8] |
| Mouse Lung Homogenates (in vivo) | Co-exposure with HDM | Not Specified | IL-4, IL-5, IL-13 | Significantly elevated | [17] |
| Mouse Lung Homogenates (in vivo) | Co-exposure with HDM | Not Specified | IL-17A | Strongly induced | [17] |
Table 3: Effects of this compound on Gene and Protein Expression
| Cell Type/Organism | BaP Concentration | Exposure Time | Gene/Protein | Fold Change/Effect | Reference |
| Human Skin | 5 µM | Not Specified | AhR (protein) | > 2-fold increase | [3] |
| Human Skin | 5 µM | Not Specified | CYP1A1 (protein) | > 2-fold increase | [3] |
| SVGA cells | 1 µM | 24, 48, and 72 h | CYP1A1 (mRNA) | Significant increase | [8] |
| SVGA cells | 1 µM | 24, 48, and 72 h | CYP1B1 (mRNA) | Significant increase | [8] |
| SVGA cells | 1 µM | 24 h | SOD1 (mRNA) | Significant increase | [8] |
| SVGA cells | 1 µM | 24 h | CAT (mRNA) | Significant increase | [8] |
| Jurkat cells | 2.5 µM | 48 h | Nuclear Nrf2 (protein) | 2.6-fold increase | [15] |
| Hepa1c1c7 cells | 2.5 µM | 48 h | Nuclear Nrf2 (protein) | 7.8-fold increase | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of BaP-induced oxidative stress and inflammation.
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein (B1593923) Diacetate (DCFH-DA)
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of ROS.
Protocol for Adherent Cells:
-
Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Remove the culture medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free medium or HBSS.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with pre-warmed PBS or HBSS.
-
Add 100 µL of the BaP solution (at desired concentrations) or vehicle control to the respective wells.
-
Incubate for the desired exposure time.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
Western Blot Analysis for CYP1A1 Expression
Principle: Western blotting is used to detect the specific protein CYP1A1 in a complex mixture of proteins extracted from cells.
Protocol:
-
Cell Lysis:
-
Treat cells with BaP at desired concentrations and for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel and run at 100-120V.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for CYP1A1 (e.g., rabbit anti-CYP1A1, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
-
Normalization:
-
Strip the membrane and re-probe with an antibody against a loading control protein such as β-actin or GAPDH to normalize for protein loading.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and TNF-α
Principle: A sandwich ELISA is used to quantify the concentration of a specific cytokine (e.g., IL-6 or TNF-α) in a sample, such as cell culture supernatant.
Protocol (General):
-
Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block the remaining protein-binding sites in the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate.
-
Add standards of known cytokine concentrations and the unknown samples (cell culture supernatants) to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate to the wells.
-
Incubate for 20-30 minutes at room temperature.
-
-
Substrate Addition and Color Development:
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) to the wells.
-
Incubate in the dark for 15-30 minutes at room temperature to allow for color development.
-
-
Stopping the Reaction:
-
Add a stop solution (e.g., 2N H₂SO₄) to each well to stop the reaction.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Calculation:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of the cytokine in the unknown samples.
-
Lipid Peroxidation (MDA) Assay
Principle: This assay measures the level of malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.
Protocol:
-
Sample Preparation:
-
Homogenize tissue or lyse cells in MDA lysis buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further lipid peroxidation during sample processing.
-
Centrifuge to remove insoluble material.
-
-
Reaction with TBA:
-
Add TBA solution to the sample supernatant.
-
Incubate at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
Cool the samples on ice to stop the reaction.
-
-
Measurement:
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance at ~532 nm using a microplate reader.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of MDA.
-
Calculate the MDA concentration in the samples based on the standard curve.
-
NF-κB Luciferase Reporter Assay
Principle: This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing the luciferase reporter gene under the control of a promoter with NF-κB response elements. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring its enzymatic activity (light production).
Protocol:
-
Transfection:
-
Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Treatment:
-
After 24-48 hours, treat the transfected cells with BaP or vehicle control for the desired time.
-
-
Cell Lysis:
-
Lyse the cells using a passive lysis buffer.
-
-
Luciferase Assay:
-
Add luciferase assay reagent to the cell lysate to measure firefly luciferase activity (light emission).
-
Add a second reagent (e.g., Stop & Glo®) to quench the firefly luciferase signal and simultaneously measure Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as fold induction of NF-κB activity relative to the vehicle control.
-
Nrf2 Activation Assay
Principle: Nrf2 activation is typically assessed by measuring its nuclear translocation and the expression of its target genes.
Protocol (Western Blot for Nuclear Nrf2):
-
Nuclear and Cytoplasmic Fractionation:
-
Treat cells with BaP or vehicle control.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit.
-
-
Western Blotting:
-
Perform Western blotting on both the nuclear and cytoplasmic fractions as described in Protocol 5.2.
-
Use a primary antibody specific for Nrf2.
-
Use antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions.
-
-
Analysis:
-
Quantify the Nrf2 protein levels in the nuclear and cytoplasmic fractions to determine the extent of nuclear translocation.
-
Protocol (qPCR for Nrf2 Target Genes):
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with BaP or vehicle control.
-
Extract total RNA from the cells and synthesize cDNA using reverse transcriptase.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for Nrf2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative mRNA expression of the target genes using the ΔΔCt method.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound signaling pathways in oxidative stress and inflammation.
Experimental Workflows
References
- 1. abcam.co.jp [abcam.co.jp]
- 2. Exposure of human skin to this compound: role of CYP1A1 and aryl hydrocarbon receptor in oxidative stress generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ROS Assay Kit -Highly Sensitive DCFH-DA- R252 manual | DOJINDO [dojindo.com]
- 4. This compound induces oxidative stress and endothelial progenitor cell dysfunction via the activation of the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of benzo(a)pyrene on oxidative stress and inflammatory mediators in astrocytes and HIV-infected macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Luciferase Functional Quantitative Assay for Measuring NF-ĸB Promoter Transactivation Mediated by HTLV-1 and HTLV-2 Tax Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. "Effect of benzo(a)pyrene on oxidative stress and inflammatory mediator" by Asit Kumar, Namita Sinha et al. [digitalcommons.memphis.edu]
- 9. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound exposure on oxidative stress and apoptosis of gill cells of Chlamys farreri in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzo(a)pyrene induces interleukin (IL)-6 production and reduces lipid synthesis in human SZ95 sebocytes via the aryl hydrocarbon receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. raybiotech.com [raybiotech.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Lipid peroxidation assessment [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound exacerbates allergen-induced airway inflammation through NLRP3-dependent dendritic cell activation and pathogenic T helper cell polarization - PMC [pmc.ncbi.nlm.nih.gov]
Non-Genotoxic Mechanisms of Benzo[a]pyrene Toxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzo[a]pyrene (BaP), a ubiquitous polycyclic aromatic hydrocarbon (PAH), is a well-documented procarcinogen. While its genotoxic properties, arising from the metabolic formation of DNA-adducting epoxides, have been extensively studied, a significant body of evidence highlights the importance of non-genotoxic mechanisms in BaP-induced toxicity. These mechanisms contribute to a range of adverse cellular effects, including disruption of signaling pathways, induction of oxidative stress, mitochondrial dysfunction, and immunotoxicity. Understanding these non-genotoxic pathways is crucial for a comprehensive risk assessment of BaP exposure and for the development of novel therapeutic strategies to mitigate its harmful effects. This technical guide provides an in-depth overview of the core non-genotoxic mechanisms of BaP toxicity, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Aryl Hydrocarbon Receptor (AhR) Activation: The Central Hub of BaP's Non-Genotoxic Effects
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a pivotal role in mediating the toxic effects of many environmental pollutants, including BaP.[1][2] Upon binding to BaP or its metabolites, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes.[3][4] This leads to the altered expression of a wide array of genes, including those involved in xenobiotic metabolism, cell cycle regulation, and immune responses.
Quantitative Data: AhR-Mediated Gene Expression
The activation of AhR by BaP leads to a dose-dependent induction of various genes. The following table summarizes representative quantitative data on this effect.
| Cell Line | BaP Concentration | Target Gene | Fold Induction (mRNA) | Reference |
| HBE | 1 µM | SMARCA6 | Significantly upregulated | [1] |
| A549 | 1 µM | SMARCA6 | Significantly upregulated | [1] |
| BEAS-2B | Low concentrations | CYP1A1 | Enhanced transcription | [5] |
| Human Cells (Meta-analysis) | Various | CYP1B1 | log FC = 1.15 | [6] |
Experimental Protocol: AhR Activation Luciferase Reporter Assay
This assay is a widely used method to quantify the activation of the AhR by compounds like BaP.[7][8]
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with XREs. Activation of the AhR by a ligand leads to the expression of luciferase, and the resulting luminescence is measured as an indicator of AhR activity.
Materials:
-
Hepa-1c1c7 cells (or other suitable cell line)
-
pGudLuc1.1 plasmid (containing XRE-driven luciferase reporter)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed Hepa-1c1c7 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Transfection: Transfect the cells with the pGudLuc1.1 plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of BaP or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Calculate the fold induction relative to the vehicle control.
Signaling Pathway: AhR Activation
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by this compound.
Oxidative Stress: A Key Mediator of BaP's Non-Genotoxic Damage
BaP and its metabolites can induce oxidative stress by generating reactive oxygen species (ROS) and disrupting the cellular antioxidant defense system.[9][10][11] This imbalance leads to damage to lipids, proteins, and DNA, contributing to inflammation, apoptosis, and other toxic effects.
Quantitative Data: BaP-Induced Oxidative Stress Markers
The following table presents quantitative data on the induction of oxidative stress markers by BaP.
| Cell/Tissue Type | BaP Concentration/Dose | Marker | % Increase / Change | Reference |
| Hep3B cells | 8, 16, 32, 64 µM | Oxidative Stress | Significant increase | [9] |
| BALB/c mice colon | 62.5, 125, 250 mg/kg | Lipid Peroxidation | Significant increase | [10] |
| Human vascular endothelial cells | Not specified | ROS production | Promoted | [12] |
| ICR mice lung | 12.5, 25, 50, 100 mg/kg | MDA levels | Significant increase | [13] |
| BEAS-2B cells | 5 µM | ROS production | 20% increase | [14] |
Experimental Protocol: Measurement of Reactive Oxygen Species (ROS)
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.
Materials:
-
Cells of interest
-
This compound
-
DCFH-DA probe
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of BaP or vehicle control for the desired time.
-
Probe Loading: Wash the cells with PBS and then incubate with 20 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 485 nm and an emission wavelength of 530 nm. Alternatively, visualize the fluorescence using a fluorescence microscope.
-
Data Analysis: Express the results as a percentage of the control or as relative fluorescence units.
Logical Relationship: BaP Metabolism and Oxidative Stress
Caption: Logical workflow of BaP-induced oxidative stress.
Mitochondrial Dysfunction: A Critical Blow to Cellular Energetics
Mitochondria are key targets of BaP-induced toxicity.[15][16] BaP and its metabolites can accumulate in mitochondria, leading to impaired electron transport chain function, decreased ATP production, loss of mitochondrial membrane potential (ΔΨm), and the release of pro-apoptotic factors.[9][17]
Quantitative Data: BaP-Induced Mitochondrial Dysfunction
The table below summarizes quantitative findings on the effects of BaP on mitochondrial function.
| Cell Type | BaP Concentration | Parameter | Effect | Reference |
| Hep3B cells | 8, 16, 32, 64 µM | Mitochondrial Membrane Potential | Loss | [9] |
| Hep3B cells | 8, 16, 32, 64 µM | ATP Level | Decrease | [9] |
| SH-SY5Y cells | 0.1, 1.0, 10.0 µM | Basal Respiration (OCR) | Significant reduction | [16][18] |
| SH-SY5Y cells | 0.1, 1.0, 10.0 µM | ATP-linked OCR | Significant reduction | [16][18] |
Experimental Protocol: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis.
Materials:
-
Seahorse XF Analyzer and consumables (cell culture plates, sensor cartridges)
-
Cells of interest
-
This compound
-
Mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A)
-
Seahorse XF assay medium
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
Treatment: Treat the cells with BaP for the desired duration.
-
Assay Preparation: Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight.
-
Mito Stress Test: Load the mitochondrial stress test compounds into the appropriate ports of the sensor cartridge.
-
Measurement: Place the cell culture plate and the sensor cartridge into the Seahorse XF Analyzer and run the assay.
-
Data Analysis: The Seahorse software calculates OCR and various parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Signaling Pathway: BaP-Induced Mitochondrial Apoptosis
Caption: this compound-induced mitochondrial-mediated apoptosis pathway.
Immunotoxicity: Suppression of the Body's Defenses
BaP is a potent immunotoxicant that can suppress both innate and adaptive immune responses.[19][20] Its effects on the immune system are complex and involve multiple mechanisms, including the induction of apoptosis in immune cells, alteration of cytokine production, and impairment of immune cell function.
Quantitative Data: BaP's Effects on Immune Parameters
The following table provides quantitative data on the immunotoxic effects of BaP.
| Animal Model/Cell Type | BaP Dose/Concentration | Parameter | Effect | Reference |
| BALB/c mice | 2 µg/kg | IL-10 (peritoneal cavity) | Significantly increased | [1] |
| BALB/c mice | Higher dose | IL-1β (peritoneal lavage) | Significantly decreased (day 1), increased (day 3) | [1] |
| SVGA cells | 1 µM | IL-1β mRNA | Significant increase | [3][5] |
| SVGA cells | 1 µM | IL-6 | Robustly increased (24h, 48h) | [3] |
| ARPE-19 cells | 200 µM | IL-6 levels | 33% increase | [20] |
Experimental Protocol: In Vitro Assessment of Lymphocyte Proliferation
Principle: This assay measures the ability of lymphocytes to proliferate in response to a mitogenic stimulus. Immunotoxic compounds can inhibit this proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or splenocytes
-
This compound
-
Mitogen (e.g., phytohemagglutinin (PHA) for T cells, lipopolysaccharide (LPS) for B cells)
-
Cell culture medium
-
[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU, MTS)
-
Scintillation counter or microplate reader
Procedure:
-
Cell Isolation and Culture: Isolate PBMCs or splenocytes and culture them in a 96-well plate.
-
Treatment: Treat the cells with different concentrations of BaP or vehicle control for a predetermined time (e.g., 24-48 hours).
-
Mitogen Stimulation: Add the appropriate mitogen to the wells to stimulate lymphocyte proliferation.
-
Proliferation Measurement:
-
[3H]-thymidine incorporation: Add [3H]-thymidine to the cultures for the last 18-24 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
BrdU assay: Add BrdU to the cultures and detect its incorporation into newly synthesized DNA using an anti-BrdU antibody and a colorimetric or fluorometric substrate.
-
-
Data Analysis: Calculate the proliferation index or the percentage of inhibition of proliferation compared to the mitogen-stimulated control.
Experimental Workflow: In Vitro Immunotoxicity Testing
Caption: Experimental workflow for in vitro assessment of this compound immunotoxicity.
Conclusion
The non-genotoxic mechanisms of this compound toxicity are multifaceted and interconnected, contributing significantly to its overall hazardous profile. The activation of the aryl hydrocarbon receptor serves as a central initiating event, triggering a cascade of downstream effects including the induction of oxidative stress, mitochondrial dysfunction, and immunotoxicity. For researchers, scientists, and drug development professionals, a thorough understanding of these pathways is essential for developing more accurate risk assessment models and for identifying novel molecular targets for therapeutic intervention against BaP-induced diseases. The experimental protocols and data presented in this guide provide a framework for further investigation into the complex and subtle ways in which this pervasive environmental contaminant impacts human health.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of benzo(a)pyrene on oxidative stress and inflammatory mediators in astrocytes and HIV-infected macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro tests to evaluate immunotoxicity: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Effect of benzo(a)pyrene on oxidative stress and inflammatory mediator" by Asit Kumar, Namita Sinha et al. [digitalcommons.memphis.edu]
- 6. Meta-analysis identifies key genes and pathways implicated in this compound exposure response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzo(a)pyrene-induced mitochondrial dysfunction and cell death in p53-null Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]
- 13. Acute this compound treatment causes different antioxidant response and DNA damage in liver, lung, brain, stomach and kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Exposure to this compound and 1-Nitropyrene in Particulate Matter Increases Oxidative Stress in the Human Body - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzo(a)pyrene-induced mitochondrial respiration and glycolysis disturbance in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Benzo(a)pyrene-induced mitochondrial respiration and glycolysis disturbance in human neuroblastoma cells [jstage.jst.go.jp]
- 18. Benzo(a)pyrene-induced mitochondrial respiration and glycolysis disturbance in human neuroblastoma cells [jstage.jst.go.jp]
- 19. bioengineer.org [bioengineer.org]
- 20. Effects of Benzo(e)pyrene on Reactive Oxygen/Nitrogen Species and Inflammatory Cytokines Induction in Human RPE Cells and Attenuation by Mitochondrial-involved Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary in vitro studies on Benzo[a]pyrene effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro effects of Benzo[a]pyrene (B[a]P), a procarcinogenic polycyclic aromatic hydrocarbon (PAH). B[a]P is a widespread environmental pollutant, and understanding its mechanisms of action at the cellular level is crucial for toxicology, drug development, and risk assessment. This document summarizes key quantitative data from in vitro studies, details common experimental protocols, and visualizes the primary signaling pathways involved in B[a]P-induced cellular responses.
Data Presentation: Quantitative Effects of this compound in Vitro
The following tables summarize the dose-dependent effects of this compound on various cellular parameters as reported in the scientific literature. These studies highlight the cytotoxic, genotoxic, and metabolic effects of B[a]P across different human cell lines.
Table 1: Cytotoxicity of this compound in Human Cell Lines
| Cell Line | Exposure Time | B[a]P Concentration | Effect on Cell Viability | Reference |
| HepG2 (Hepatocellular Carcinoma) | 24 hours | 1, 5, 10, 25, 50, 100 µM | Dose-dependent decrease | [1] |
| MRC-5 (Fetal Lung Fibroblasts) | 4 and 12 hours | 8, 16, 32, 64, 128 µM | Dose-dependent decrease | [2] |
| A549 (Lung Carcinoma) | 72 hours | Not specified | Significantly decreased | [3] |
| HT-29 (Colon Adenocarcinoma) | 96 hours | 1, 5, 10, 25 µM | Dose-dependent decrease | [4] |
| HL-7702 (Normal Liver) | 24 hours | 10, 25, 50 µM | Decrease of 35.73%, 38.24%, and 42.15% respectively | [5] |
| JEG-3 & BeWo (Choriocarcinoma) | 48 hours | Not specified | Dose-dependent decrease | [6] |
Table 2: Genotoxicity of this compound in Human Cell Lines
| Cell Line | Assay | Exposure Time | B[a]P Concentration | Genotoxic Effect | Reference |
| MRC-5 | Comet Assay, Sister Chromatid Exchange | Not specified | Not specified | Increased DNA strand breaks and sister-chromatid exchanges | [7] |
| HepG2, A549, T24 | Comet Assay, DNA Adducts | 14 hours | 0.2, 2, 5 µM | Dose-dependent increase in BPDE-DNA adducts in HepG2; minimal oxidative damage in all three | [8] |
| MCL-5, HepG2, AHH-1 | Micronucleus Assay | 4 and 24 hours | Threshold at 25.5 µM in MCL-5 (4h) | Linear increases in micronucleus frequency (24h) | [9] |
| MCL-5, AHH-1 | HPRT Assay | 4 and 24 hours | Not specified | Frequent G to T transversion mutations | [9] |
| HepG2 | Micronucleus Assay, Mouse Lymphoma Assay | Not specified | 1, 5 µM (with 25, 50 mM alcohol) | Synergistic increase in micronucleus formation and mutation frequency | [10] |
Table 3: Metabolic and Signaling Effects of this compound in Vitro
| Cell Line | Effect Measured | Exposure Time | B[a]P Concentration | Observation | Reference |
| Primary Human Hepatocytes | CYP1A1/P450 Induction | Up to 96 hours | 12.5 µM (Benzanthracene induced) | Increased metabolism of B[a]P and formation of DNA adducts | [11] |
| HT-29 | CYP1A1 and CYP1B1 Expression | 96 hours | 1, 10, 100 nM and 1, 5, 10, 25 µM | Concentration-dependent increase in expression | [4] |
| BEAS-2B (Bronchial Epithelial) | CYP1A1 Induction, Src/ERK Phosphorylation | Not specified | Not specified | Activation of AhR/Src/ERK axis leading to CYP1A1 induction and DNA adducts | [12] |
| Human Endothelial Progenitor Cells | Oxidative Stress (ROS) and NF-κB Activation | Not specified | 10, 20, 50 µmol/L | Increased ROS generation and activation of NF-κB | [13][14] |
| Gill cells (Chlamys farreri) | Oxidative Stress (ROS) and Apoptosis | 12 and 24 hours | 2, 4, 8 µg/mL | Increased ROS and induction of apoptosis via mitochondrial and death receptor pathways | [15] |
Experimental Protocols
Detailed methodologies for key in vitro assays used to assess the effects of this compound are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Expose cells to various concentrations of this compound (and a vehicle control, typically DMSO) for the desired duration (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[16][17]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[16] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Genotoxicity Assessment: Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for the detection of DNA damage in individual cells. It can detect DNA single- and double-strand breaks, alkali-labile sites, and DNA cross-links.
Protocol:
-
Cell Preparation: After treatment with this compound, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Agarose (B213101) Embedding: Mix the cell suspension with low-melting-point agarose (at 37°C) and pipette onto a pre-coated microscope slide. Allow it to solidify on ice.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) at 4°C for at least 1 hour to remove cell membranes and cytoplasm, leaving behind the nucleoids.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer (pH > 13) for 20-40 minutes to unwind the DNA.[8]
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.[8] This allows the damaged DNA fragments to migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green).[8]
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail.
Protein Expression Analysis: Western Blotting for MAPK Pathway Activation
Western blotting is used to detect specific proteins in a sample. This protocol focuses on the detection of phosphorylated (activated) and total proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, such as ERK, JNK, and p38.
Protocol:
-
Cell Lysis: Following treatment with this compound, wash the cells with cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38 overnight at 4°C.[18] Also, probe for a loading control protein like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the in vitro effects of this compound.
Caption: Metabolic activation of this compound to its ultimate carcinogenic form, BPDE.
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.
Caption: A generalized experimental workflow for assessing the genotoxicity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzo(a)pyrene-induced cytotoxicity, cell proliferation, DNA damage, and altered gene expression profiles in HT-29 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Benzo(a)pyrene induced cell cycle arrest and apoptosis in human choriocarcinoma cancer cells through reactive oxygen species-induced endoplasmic reticulum-stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genotoxic Effects of this compound and Dibenzo[a,l]pyrene in a Human Lung Cell Line | Semantic Scholar [semanticscholar.org]
- 8. The Extreme Variety of Genotoxic Response to this compound in Three Different Human Cell Lines from Three Different Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparison of the genotoxicity of this compound in four cell lines with differing metabolic capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Induction of cytochrome P(1)450 RNA and this compound metabolism in primary human hepatocyte cultures with benzanthracene [pubmed.ncbi.nlm.nih.gov]
- 12. This compound activates an AhR/Src/ERK axis that contributes to CYP1A1 induction and stable DNA adducts formation in lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound induces oxidative stress and endothelial progenitor cell dysfunction via the activation of the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound exposure on oxidative stress and apoptosis of gill cells of Chlamys farreri in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Quantitative Analysis of Benzo[a]pyrene using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzo[a]pyrene (BaP) is a polycyclic aromatic hydrocarbon (PAH) known for its high carcinogenicity and mutagenicity.[1][2] It is formed from the incomplete combustion of organic materials and is a common contaminant in food, air, water, and soil.[2][3] Accurate and sensitive quantification of BaP is crucial for food safety, environmental monitoring, and toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the determination of BaP due to its high selectivity and sensitivity.[4] This document provides a detailed protocol for the analysis of BaP in various matrices using a modified QuEChERS extraction method followed by GC-MS analysis.
Principle of Analysis
The analytical method involves an initial extraction of BaP from the sample matrix, followed by a cleanup step to remove interfering compounds. The purified extract is then injected into the GC-MS system. In the gas chromatograph, compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. As BaP elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are separated by their mass-to-charge ratio (m/z). For enhanced sensitivity and selectivity, the mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of BaP (e.g., m/z 252) and its internal standard are monitored.[5][6]
Experimental Protocols
Sample Preparation (Modified QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined extraction procedure suitable for various matrices, including food and environmental samples.[6][7]
Materials:
-
Homogenizer/Blender
-
50 mL centrifuge tubes
-
Vortex mixer and Centrifuge
-
Solvents: Acetone (B3395972) (or Acetonitrile), Toluene (B28343) (HPLC grade)
-
Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl)
-
Dispersive Solid-Phase Extraction (d-SPE) sorbent: Primary Secondary Amine (PSA)
-
Internal Standard (ISTD): this compound-d12 or Anthracene-d10
Procedure:
-
Homogenization: Weigh 5 grams of a homogenized sample (e.g., bread, fish tissue) into a 50 mL centrifuge tube.[6][8]
-
Spiking: Add a known amount of internal standard solution (e.g., 50 µL of 1000 ng/mL Anthracene-d10 in acetone) to the sample.[6]
-
Extraction: Add 10 mL of acetone and 5 mL of deionized water to the tube.[8] Vortex vigorously for 1-2 minutes to ensure thorough mixing.[8]
-
Salting-Out: Add 6 g of anhydrous MgSO₄ and 1.5 g of NaCl to the tube.[8] Immediately shake the mixture to prevent the formation of salt agglomerates, then vortex for 1 minute.[8] This step facilitates the separation of the organic layer from the aqueous layer.
-
Centrifugation: Centrifuge the tube at 4000 RPM for 5 minutes.[8]
-
Cleanup (d-SPE): Transfer an aliquot of the upper organic layer (supernatant) to a d-SPE tube containing a mixture of PSA sorbent and MgSO₄.[6] The PSA helps in removing polar matrix components and organic acids.[6]
-
Final Centrifugation: Vortex the d-SPE tube for 1 minute and centrifuge again at 4000 RPM for 5 minutes.[9]
-
Concentration & Reconstitution: Carefully transfer the cleaned extract to a new vial. Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., toluene or cyclohexane) for GC-MS analysis.[5]
Standard Preparation
-
Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in toluene.[6]
-
Working Standards: Create a series of working calibration standards (e.g., 0.5, 2, 5, 8, 10, 20 ng/g) by spiking blank matrix samples with appropriate volumes of the stock solution.[6]
-
Internal Standard: Prepare a stock solution of an internal standard, such as this compound-d12 or Anthracene-d10, at a concentration of 1000 µg/mL in a suitable solvent.[5][6]
GC-MS Instrumentation and Conditions
The following table outlines typical instrument parameters for BaP analysis. Parameters should be optimized for the specific instrument and application.
| Parameter | Typical Setting |
| Gas Chromatograph | Agilent 7890A or equivalent[8] |
| Column | HP-5MS or DB-5MS (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness)[4][8] |
| Injection Mode | Splitless[6] |
| Injection Volume | 1-2 µL[6] |
| Injector Temperature | 280-300 °C[10][11] |
| Carrier Gas | Helium at a constant flow of 1.2-1.6 mL/min[4][11] |
| Oven Program | Initial 80°C (hold 1.5 min), ramp at 50°C/min to 290°C (hold 10 min). Total run time ~15.2 min.[6][8] |
| Mass Spectrometer | Agilent 7000 Triple-Quad or 5975C MSD or equivalent[4][8] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[6] |
| MS Source Temp. | 230-300 °C[6][11] |
| MS Transfer Line Temp. | 280-290 °C[6][11] |
| Detection Mode | Selected Ion Monitoring (SIM)[6] |
| Monitored Ions (m/z) | This compound: 252 (Quantifier), 250, 251 (Qualifiers) This compound-d12 (ISTD): 264 Anthracene-d10 (ISTD): 188[5][6][11] |
Quantitative Data Summary
The performance of GC-MS methods for BaP analysis varies depending on the matrix and specific protocol. The following table summarizes typical performance characteristics reported in various studies.
| Parameter | Performance Range | Sample Matrix |
| Linearity (r²) | 0.997 – >0.999 | Bread, Edible Oils, Fish, Herbal Medicines[5][6][9] |
| Limit of Detection (LOD) | 0.03 – 3.18 ng/g (or ng/mL) | Bread, Vegetable Oils, Soil, Human Tissue[5][6][12] |
| Limit of Quantification (LOQ) | 0.1 – 14.04 µg/L or 0.5 ng/g | Bread, Vegetable Oils, Herbal Medicines[5][6] |
| Recovery (%) | 66 – 123.7% | Human Tissue, Herbal Medicines, Bread, Fish[1][5][9] |
| Precision (RSD %) | < 15% | Bread, Human Tissue, Soil, Fish[5][6][9] |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.
Workflow for GC-MS analysis of this compound.
Conclusion
This application note details a robust and sensitive method for the quantification of this compound using GC-MS. The combination of a modified QuEChERS sample preparation protocol and selective detection via SIM mode provides excellent accuracy, precision, and low detection limits across a variety of complex matrices.[1][6] This methodology is well-suited for routine monitoring in food safety, environmental analysis, and research settings, enabling reliable assessment of exposure to this potent carcinogen.
References
- 1. Determination of this compound and other polycyclic aromatic hydrocarbons (PAHs) at trace levels in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive GC-MS/MS method for the quantification of this compound tetrol in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s4science.at [s4science.at]
- 4. Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Validation of an Analytical Method for Determination of this compound Bread using QuEChERS Method by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of this compound in Traditional, Industrial and Semi- industrial Breads Using a Modified QuEChERS Extraction, Dispersive SPE and GC-MS and Estimation of its Dietary Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. academic.oup.com [academic.oup.com]
- 11. govtlab.gov.hk [govtlab.gov.hk]
- 12. researchgate.net [researchgate.net]
Application Note: Sensitive Detection of Benzo[a]pyrene Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[a]pyrene (BaP), a potent carcinogenic polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant formed from the incomplete combustion of organic materials. Exposure to BaP is a significant risk factor for various cancers in humans. The carcinogenicity of BaP is not due to the parent compound itself, but rather to its reactive metabolites formed during metabolic activation in the body. Therefore, the sensitive and accurate detection of these metabolites is crucial for toxicological studies, human exposure assessment, and the development of potential therapeutic interventions. This application note provides a detailed protocol for the sensitive detection and quantification of key BaP metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique renowned for its high sensitivity and selectivity.
This compound Metabolic Activation Pathway
The metabolic activation of this compound is a complex process involving multiple enzymatic pathways, primarily mediated by cytochrome P450 (CYP) enzymes. The three main pathways for the metabolic activation of BaP are the diol epoxide pathway, the quinone pathway, and the radical-cation pathway.[1] The diol epoxide pathway is considered the primary route for BaP's carcinogenic activity.[1][2] In this pathway, CYP enzymes initially oxidize BaP to form epoxides, which are then hydrolyzed by epoxide hydrolase to yield dihydrodiols.[3] Further epoxidation of the dihydrodiols produces highly reactive diol epoxides, such as this compound-7,8-dihydrodiol-9,10-epoxide (BPDE), which can covalently bind to DNA, forming adducts that can lead to mutations and initiate cancer.[2][4] The quinone pathway involves the formation of BaP-diones, which can undergo redox cycling to generate reactive oxygen species (ROS) that cause oxidative DNA damage.[1] The radical-cation pathway involves the one-electron oxidation of BaP, leading to the formation of a radical cation that can also react with DNA.[1]
Quantitative Data Summary
The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of this compound and its key metabolites.
Table 1: Limits of Detection (LOD) and Quantitation (LOQ)
| Analyte | Limit of Detection (LOD) (ng/µL) | Limit of Quantitation (LOQ) (ng/µL) |
| This compound (BaP) | <0.01 | <0.01 |
| BaP-7,8-dione | <0.01 | 0.02 |
| BaP-1,6-dione | <0.01 | 0.02 |
| BaP-3,6-dione | <0.01 | 0.02 |
| 3-OH-BaP | <0.01 | 0.02 |
| 9-OH-BaP | <0.01 | 0.02 |
| BaP-7,8-dihydrodiol | <0.01 | 0.02 |
| BaP-9,10-dihydrodiol | <0.01 | 0.02 |
| BaP-tetrol | 0.08 | 0.6 |
Data sourced from a study on Fundulus heteroclitus bile.[5] The limit of quantitation (LOQ) for 3-hydroxythis compound (3-OH-BaP), a commonly used biomarker for BaP exposure, has been reported to be as low as 6 fmol on column.[6] Another sensitive method for urinary 3-OH-BaP reported a lower limit of quantification (LLOQ) of 50 pg/L.[7][8]
Table 2: Linearity of Detection
| Analyte | Linear Range (ng/µL) | Regression Coefficient (r²) |
| This compound (BaP) & Metabolites* | 0.2 - 5.0 | 0.969 - 0.998 |
| BaP-tetrol | 0.6 - 5.0 | 0.969 - 0.998 |
*Excludes BaP-tetrol.[5]
Experimental Protocols
This section provides a detailed methodology for the analysis of BaP metabolites using LC-MS/MS.
Experimental Workflow
Sample Preparation
Effective sample preparation is critical to remove interfering matrix components and concentrate the analytes of interest. The choice of method depends on the sample matrix.
a) Liquid-Liquid Extraction (LLE) for Urine and Plasma: [9]
-
To 1 mL of urine or plasma, add an internal standard solution.
-
Perform enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) to deconjugate glucuronidated and sulfated metabolites.[8]
-
Extract the sample twice with 3 mL of ethyl acetate (B1210297) or another suitable organic solvent.[10]
-
Vortex mix and centrifuge to separate the layers.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
b) Solid-Phase Extraction (SPE) for various matrices: [9]
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the BaP metabolites with a suitable organic solvent (e.g., methanol or acetonitrile).[7]
-
Evaporate the eluate to dryness and reconstitute as described for LLE.
Liquid Chromatography
Chromatographic separation is essential to resolve the various BaP metabolites, which are often isomeric.
-
Column: A reversed-phase C18 column is commonly used, such as a Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm) or a Zorbax-ODS C18 (5 µm, 4.6 mm × 250 mm).[5][10]
-
Mobile Phase A: Water with 0.1-0.3% formic acid or 5 mM ammonium (B1175870) acetate with 0.02% formic acid.[5][10]
-
Mobile Phase B: Acetonitrile or methanol with 0.1-0.3% formic acid or 5 mM ammonium acetate with 0.02% formic acid.[5][10]
-
Gradient Elution: A typical gradient starts with a lower percentage of organic phase, which is gradually increased to elute the more hydrophobic compounds. An example gradient is as follows:
-
0-6 min: 35% to 60% B
-
6-9 min: 60% to 100% B
-
9-10 min: Hold at 100% B
-
10-10.1 min: Return to 35% B
-
10.1-15 min: Re-equilibration at 35% B[5]
-
Mass Spectrometry
Tandem mass spectrometry provides the high selectivity and sensitivity required for detecting low levels of BaP metabolites.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[10] APCI has been found to be more sensitive for BaP metabolites in some studies.[6]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity by monitoring a specific precursor ion to product ion transition for each analyte.[10]
-
MRM Transitions: Specific precursor/product ion pairs need to be optimized for each BaP metabolite. Examples of MRM transitions are provided in Table 3.
Table 3: Example MRM Transitions for BaP Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| BaP-dihydrodiols | [M+H-H₂O]⁺ 269 | [M+H-2H₂O]⁺ 251 |
| 3-OH-BaP | [M+H]⁺ 269 | [M+H-H₂O]⁺ 251 |
| BaP-diones | [M+H]⁺ 283 | [M+H-CO]⁺ 255 |
| BaP-tetrol-1 | [M+H-H₂O]⁺ 303 | [M+H-2H₂O]⁺ 285 |
| This compound (BaP) | [M+H]⁺ 253 | - (No fragmentation) |
Data sourced from a study on the metabolism of BaP in human bronchoalveolar cells.[10]
Conclusion
The LC-MS/MS methodology detailed in this application note provides a robust, sensitive, and specific approach for the detection and quantification of this compound metabolites. This powerful analytical tool is invaluable for researchers and scientists in the fields of toxicology, environmental health, and drug development, enabling a deeper understanding of BaP metabolism and its role in carcinogenesis. The provided protocols can be adapted to various biological matrices, facilitating a wide range of research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of this compound and eight of its metabolites in Fundulus heteroclitus bile using ultra performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of this compound Metabolic Profiles in Human Bronchoalveolar H358) Cells by Stable Isotope Dilution Liquid Chromatography-Atmospheric Chemical Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism of this compound in Human Bronchoalveolar H358 Cells Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ELISA-Based Detection of Benzo[a]pyrene-DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[a]pyrene (B[a]P), a potent carcinogen found in tobacco smoke, grilled foods, and environmental pollutants, undergoes metabolic activation to form reactive intermediates that covalently bind to DNA, forming B[a]pyrene-DNA adducts.[1][2] These adducts can induce mutations and initiate carcinogenesis if not repaired.[3] The quantification of B[a]P-DNA adducts serves as a critical biomarker for assessing exposure to B[a]P and evaluating the genotoxic effects of this compound. Enzyme-Linked Immunosorbent Assay (ELISA) offers a sensitive, specific, and high-throughput method for the detection and quantification of these adducts in biological samples.[4][5][6]
This document provides detailed application notes and protocols for the ELISA-based detection of B[a]pyrene-DNA adducts, intended for researchers, scientists, and professionals in drug development.
Principle of the Assay
The most sensitive and commonly employed ELISA method for B[a]P-DNA adduct detection is the competitive ELISA .[4] This assay relies on the competition between B[a]P-DNA adducts in the sample and a known amount of B[a]P-DNA adducts coated on the microplate for binding to a specific primary antibody. The amount of primary antibody that binds to the coated adducts is inversely proportional to the concentration of adducts in the sample. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is then used to detect the bound primary antibody, and a substrate is added to produce a measurable colorimetric signal.
Signaling Pathway: this compound-Induced DNA Adduct Formation
The metabolic activation of this compound is a critical prerequisite for its covalent binding to DNA. This multi-step process, primarily mediated by cytochrome P450 enzymes, leads to the formation of the ultimate carcinogenic metabolite, this compound-7,8-diol-9,10-epoxide (BPDE). BPDE can then react with the N2 position of guanine (B1146940) in DNA to form the major B[a]P-DNA adduct.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the detection of B[a]P-DNA adducts using ELISA and other methods.
Table 1: Sensitivity of ELISA for B[a]P-DNA Adduct Detection
| Assay Type | Sensitivity | Reference |
| Competitive ELISA | 0.5 fmol B[a]P/µg DNA (1.6 adducts/107 nucleotides) | [4] |
| Ultrasensitive Enzymatic Radioimmunoassay (USERIA) | 3 fmol (noncompetitive), 10 fmol in 25 µg DNA (competitive) | [7] |
Table 2: Levels of B[a]P-DNA Adducts in Human Samples
| Sample Type | Population | Adduct Levels (adducts/108 nucleotides) | Reference |
| Leukocytes | Coke oven workers | 0.2 - 44 | [8] |
| Buccal Cells | Smokers (baseline) | 22.44 ± 25.58 | [1] |
Experimental Protocols
A. DNA Isolation and Preparation
A reliable method for isolating pure DNA is crucial for accurate adduct quantification. The following protocol is a general guideline and may need optimization based on the sample type.[9]
Materials:
-
Tissue or cell sample
-
Proteinase K
-
DNA isolation kit (e.g., Qiagen)
-
Isopropanol
-
Nuclease-free water
Protocol:
-
Homogenize the tissue or lyse the cells according to standard procedures.
-
Digest the sample with Proteinase K to remove proteins.
-
Follow the manufacturer's instructions for the DNA isolation kit to extract the DNA.
-
Precipitate the DNA with isopropanol.
-
Wash the DNA pellet with 70% ethanol to remove salts.
-
Air-dry the pellet and resuspend the DNA in nuclease-free water.
-
Determine the DNA concentration and purity using a spectrophotometer (A260/A280 ratio).
B. Competitive ELISA Protocol for B[a]P-DNA Adducts
This protocol is a generalized procedure for a competitive ELISA. Specific details may vary depending on the commercial kit or the specific antibodies used.
Materials:
-
Microtiter plates pre-coated with B[a]P-modified DNA
-
B[a]P-DNA standards
-
Sample DNA (isolated as described above)
-
Primary antibody specific for B[a]P-DNA adducts
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol Workflow:
Detailed Steps:
-
Preparation: Prepare serial dilutions of the B[a]P-DNA standards and the sample DNA.
-
Competition: Add the standards and samples to the wells of the microtiter plate. Immediately add the primary antibody to all wells. The B[a]P-DNA in the sample/standard will compete with the coated B[a]P-DNA for binding to the antibody.
-
Incubation 1: Incubate the plate for a specified time and temperature to allow for the binding reaction to reach equilibrium.
-
Washing 1: Wash the plate thoroughly to remove unbound antibodies and other components.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well. This antibody will bind to the primary antibody that is bound to the coated B[a]P-DNA.
-
Incubation 2: Incubate the plate to allow the secondary antibody to bind.
-
Washing 2: Wash the plate again to remove any unbound secondary antibody.
-
Substrate Reaction: Add the substrate solution to each well. The enzyme on the secondary antibody will catalyze a reaction that produces a colored product.
-
Stopping the Reaction: Stop the reaction by adding a stop solution. This usually changes the color and stabilizes it for reading.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (typically 450 nm for TMB substrate) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of B[a]P-DNA adducts in the samples.
Data Interpretation and Quality Control
-
Standard Curve: The standard curve should have a sigmoidal shape. The concentration of B[a]P-DNA adducts in the samples is inversely proportional to the absorbance reading.
-
Controls: Include positive and negative controls in each assay to ensure the validity of the results.
-
Intra- and Inter-assay Variation: Perform replicate measurements to assess the precision of the assay. The coefficient of variation (CV) should be within acceptable limits (typically <15%).
Troubleshooting
| Issue | Possible Cause | Solution |
| High background | Insufficient washing, incorrect antibody concentrations, non-specific binding | Increase the number of washes, optimize antibody dilutions, use a blocking buffer. |
| Low signal | Inactive reagents, insufficient incubation times, incorrect wavelength reading | Check the expiration dates and storage of reagents, optimize incubation times, ensure the correct filter is used in the plate reader. |
| Poor standard curve | Improper dilution of standards, pipetting errors | Prepare fresh standards, use calibrated pipettes, ensure proper mixing. |
| High variability between replicates | Pipetting inconsistency, improper mixing, plate not washed evenly | Be consistent with pipetting technique, ensure thorough mixing of reagents, ensure all wells are washed equally. |
Conclusion
The ELISA for B[a]pyrene-DNA adducts is a powerful tool for molecular epidemiology and carcinogenesis research. Its high sensitivity and throughput make it suitable for analyzing a large number of samples. By following standardized protocols and implementing rigorous quality control measures, researchers can obtain reliable and reproducible data on B[a]P-induced DNA damage. This information is invaluable for assessing cancer risk, understanding mechanisms of carcinogenesis, and evaluating the efficacy of chemopreventive agents.
References
- 1. Inhibition of this compound-induced DNA adduct in buccal cells of smokers by black raspberry lozenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. postepybiochemii.ptbioch.edu.pl [postepybiochemii.ptbioch.edu.pl]
- 3. Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke [mdpi.com]
- 4. Identification of optimal conditions for the detection of this compound-DNA adducts by enzyme-linked immunoadsorbent assays (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring DNA adducts by immunoassay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring DNA Adducts by Immunoassay (ELISA) | Springer Nature Experiments [experiments.springernature.com]
- 7. Measurement of benzo(a)pyrene-DNA adducts by enzyme immunoassays and radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 32P-Postlabeling Assay of Benzo[a]pyrene-DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ³²P-postlabeling assay is an exceptionally sensitive method for the detection and quantification of DNA adducts, which are covalent modifications to DNA that can arise from exposure to carcinogens such as Benzo[a]pyrene (BaP).[1][2][3] BaP is a polycyclic aromatic hydrocarbon (PAH) found in tobacco smoke, polluted air, and charred foods. Its genotoxicity is mediated through metabolic activation to highly reactive intermediates that bind to DNA, forming bulky adducts. These adducts can lead to mutations and initiate carcinogenesis if not repaired.
The ³²P-postlabeling assay is capable of detecting as few as one adduct in 10⁹ to 10¹⁰ normal nucleotides, requiring only microgram quantities of DNA.[1][2][4] This makes it a valuable tool for human biomonitoring, genotoxicity testing of chemical compounds, and research into the mechanisms of chemical carcinogenesis.[1]
This document provides detailed protocols for the ³²P-postlabeling assay specifically for the analysis of BaP-DNA adducts, including two common methods for the enrichment of adducted nucleotides: nuclease P1 digestion and butanol extraction.
Metabolic Activation of this compound and DNA Adduct Formation
This compound itself is not reactive towards DNA. It requires metabolic activation, primarily by cytochrome P450 enzymes (CYP1A1 and CYP1B1), to be converted into its ultimate carcinogenic metabolite, this compound-7,8-dihydrodiol-9,10-epoxide (BPDE). BPDE is a highly reactive electrophile that can covalently bind to the exocyclic amino groups of purine (B94841) bases in DNA, with a preference for the N² position of guanine. This process is a critical initiating event in BaP-induced carcinogenesis.
Experimental Workflow Overview
The ³²P-postlabeling assay consists of four main stages:
-
Enzymatic Digestion of DNA: DNA is digested to normal and adducted deoxynucleoside 3'-monophosphates.[1]
-
Adduct Enrichment: The bulky, hydrophobic BaP-DNA adducts are enriched relative to the normal nucleotides. Two common methods are nuclease P1 digestion and butanol extraction.[1][5]
-
⁵'-End Labeling with ³²P: The 5'-hydroxyl group of the enriched adducted nucleotides is radiolabeled with ³²P transferred from [γ-³²P]ATP by T4 polynucleotide kinase.[1]
-
Chromatographic Separation and Quantification: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC), detected by autoradiography, and quantified by scintillation counting or phosphorimaging.[1]
Quantitative Data Summary
The ³²P-postlabeling assay is highly sensitive, allowing for the detection of very low levels of DNA adducts. The specific levels can vary depending on the tissue, the dose of this compound, and the enrichment method used.
| Parameter | Value/Range | Notes | Source |
| Detection Limit | 1 adduct per 10⁹ - 10¹⁰ nucleotides | With nuclease P1 or butanol enrichment. | [1][2][6][7] |
| ~7 adducts per 10⁹ nucleotides | Using 5 µg of DNA with TLC or PAGE analysis. | [8] | |
| ~3 adducts per 10¹⁰ nucleotides | With HPLC-based analysis. | [8] | |
| Adduct Levels (In Vivo) | 42 adducts per 10⁸ nucleotides | Smokers' lymphocytes (nuclease P1 method). | [9] |
| 11 adducts per 10⁸ nucleotides | Non-smokers' lymphocytes (nuclease P1 method). | [9] | |
| Adduct Levels (In Vitro) | 26% - 100% of total adducts | Relative level of the BP-N²-deoxyguanosine adduct formed with various rodent and human liver microsomes. | [10] |
Detailed Experimental Protocols
Safety Precaution: This assay involves the use of ³²P, a high-energy beta-emitter. All procedures involving radioactivity must be performed in a designated radioisotope laboratory with appropriate shielding, personal protective equipment (PPE), and monitoring.
Protocol 1: DNA Digestion (Common to Both Enrichment Methods)
-
Sample Preparation:
-
To a sterile 1.5 mL microcentrifuge tube, add 5-10 µg of purified DNA.
-
Adjust the volume to 9.0 µL with sterile water.
-
-
Digestion Mix:
-
Prepare a digestion master mix. For each sample, combine:
-
1.0 µL of 200 mM Sodium Succinate, 100 mM CaCl₂, pH 6.0
-
2.5 µL of Micrococcal Nuclease/Spleen Phosphodiesterase solution (e.g., 7.5 units of each).
-
-
-
Incubation:
-
Add 3.5 µL of the digestion master mix to each DNA sample.
-
Mix gently and centrifuge briefly.
-
Incubate at 37°C for 3-4 hours. The result is a digest of deoxynucleoside 3'-monophosphates (dNMPs).
-
Protocol 2A: Adduct Enrichment by Nuclease P1 Digestion
This method relies on the resistance of bulky aromatic adducts to dephosphorylation by nuclease P1, while normal dNMPs are converted to deoxynucleosides, which are not substrates for T4 polynucleotide kinase.[7][11]
-
Nuclease P1 Treatment:
-
To the 12.5 µL DNA digest from Protocol 1, add:
-
1.0 µL of 300 mM Sodium Acetate, pH 5.0.
-
0.5 µL of 10 mM Zinc Chloride.
-
1.0 µL of Nuclease P1 (e.g., 2 µg/µL).
-
-
Mix gently and incubate at 37°C for 30-45 minutes.
-
-
Stopping the Reaction:
-
Add 1.5 µL of 800 mM Tris base to raise the pH and stop the nuclease P1 activity.
-
The sample is now ready for the labeling reaction (Protocol 3).
-
Protocol 2B: Adduct Enrichment by Butanol Extraction
This method takes advantage of the increased lipophilicity of BaP-adducted nucleotides, which allows for their selective partitioning into an organic n-butanol phase.[6]
-
Extraction Mix Preparation:
-
To the 12.5 µL DNA digest from Protocol 1, add:
-
12.5 µL of 10 mM Tetrabutylammonium Chloride (as a phase-transfer agent).
-
75 µL of formamide.
-
75 µL of 2 M Ammonium (B1175870) Formate, pH 3.5.
-
-
-
Butanol Extraction:
-
Add 250 µL of water-saturated n-butanol.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at high speed for 5 minutes to separate the phases.
-
Carefully transfer the upper butanol layer to a new tube.
-
Repeat the butanol extraction on the lower aqueous phase two more times, pooling the butanol layers.
-
-
Back-Extraction:
-
To the pooled butanol phase, add 750 µL of TE buffer (10 mM Tris, 1 mM EDTA, pH 9.5).
-
Vortex vigorously for 2 minutes and centrifuge.
-
Discard the upper butanol layer.
-
-
Drying:
-
Freeze the aqueous phase containing the adducts and lyophilize to dryness.
-
Resuspend the dried adducts in 5-10 µL of sterile water. The sample is now ready for labeling.
-
Protocol 3: ⁵'-End Labeling with ³²P
-
Labeling Reaction Setup:
-
To the enriched adduct sample (from Protocol 2A or 2B), add the following on ice:
-
2.0 µL of 10X Labeling Buffer (e.g., 100 mM Bicine, 100 mM MgCl₂, 100 mM DTT, 10 mM Spermidine, pH 7.8-8.0). Note: An optimal pH of 7.8-8.0 is recommended for the kinase reaction.[12]
-
5.0 µL of [γ-³²P]ATP (carrier-free, 3000 Ci/mmol, ~50 µCi).
-
2.0 µL of T4 Polynucleotide Kinase (10-30 units).
-
Adjust final volume to 20 µL with sterile water if necessary.
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30-45 minutes.
-
-
Stopping the Reaction (Optional):
-
The reaction can be stopped by adding 2 µL of 200 mM EDTA.
-
Protocol 4: TLC Separation and Quantification
-
TLC Plate Preparation:
-
Use polyethyleneimine (PEI)-cellulose thin-layer chromatography plates.
-
-
Sample Application:
-
Spot the entire ³²P-labeled reaction mixture onto the origin of the TLC plate.
-
-
Chromatography:
-
Develop the chromatogram in a multidirectional fashion using a series of different solvent systems. The specific solvents and running times will depend on the adducts being separated but a common sequence is:
-
D1 (Upwards): 1.0 M Sodium Phosphate, pH 6.0. Run until the solvent front is ~1 cm from the top.
-
D2 (Side, after drying and washing): The plate is typically washed in water and dried before the next dimension.
-
D3 (Upwards from new origin): 3.5 M Lithium Formate, 8.5 M Urea, pH 3.5.
-
D4 (Upwards): 0.8 M Lithium Chloride, 0.5 M Tris-HCl, 8.5 M Urea, pH 8.0.
-
Note: A dilute ammonium hydroxide (B78521) solvent (e.g., 0.2 M) can be used for D4, which may improve resolution and reduce chromatography time for some adducts.[13]
-
-
-
Detection and Quantification:
-
Dry the TLC plate thoroughly.
-
Expose the plate to a phosphorimager screen or X-ray film at -80°C.
-
Adduct spots on the autoradiogram are quantified by excising the corresponding areas from the TLC plate and measuring the radioactivity using liquid scintillation counting, or by densitometry of the phosphorimage.
-
Relative Adduct Level (RAL) is calculated by comparing the radioactivity in the adduct spots to the total radioactivity of nucleotides in the sample (determined from a separate labeling reaction of a diluted digest).
-
Conclusion
The ³²P-postlabeling assay remains a cornerstone technique for the sensitive detection of DNA adducts from carcinogens like this compound. Its applicability to small sample sizes makes it ideal for a wide range of studies, from molecular toxicology to human biomonitoring.[1] The choice between nuclease P1 and butanol extraction for adduct enrichment may depend on the specific adducts of interest, as their recovery can differ between the two methods. Careful optimization of each step is crucial for achieving the high sensitivity and reproducibility that this powerful assay offers.
References
- 1. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 32P-postlabeling assay for DNA adducts | Semantic Scholar [semanticscholar.org]
- 4. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Enhanced sensitivity of 32P-postlabeling analysis of aromatic carcinogen:DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nuclease P1-mediated enhancement of sensitivity of 32P-postlabeling test for structurally diverse DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of cigarette-smoke-induced DNA adducts by butanol extraction and nuclease P1-enhanced 32P-postlabeling in human lymphocytes and granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. 32P-postlabeling assay for carcinogen-DNA adducts: nuclease P1-mediated enhancement of its sensitivity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of pH of the T4 polynucleotide kinase reaction on the 32P-postlabeling assay of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved thin-layer chromatographic separation of 32P-postlabeled DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for QuEChERS Extraction of Benzo[a]pyrene from Diverse Food Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the application of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of Benzo[a]pyrene (BaP) from various food matrices. BaP, a polycyclic aromatic hydrocarbon (PAH), is a potent carcinogen, and its monitoring in the food supply is crucial for public health. The QuEChERS method offers a streamlined and efficient alternative to traditional extraction techniques, significantly reducing solvent consumption and sample preparation time.
Introduction
This compound can contaminate food during processing methods such as smoking, grilling, roasting, and drying. Its presence is also possible due to environmental contamination. Accurate and reliable analytical methods are essential for the determination of BaP in complex food matrices to ensure compliance with regulatory limits and to conduct exposure assessments. The QuEChERS methodology, originally developed for pesticide residue analysis, has been successfully adapted for the extraction of BaP from a wide range of foodstuffs.
This application note details the QuEChERS workflow, provides matrix-specific modifications, and presents a compilation of performance data from various studies.
Principle of the QuEChERS Method
The QuEChERS method is a two-step process:
-
Extraction and Partitioning: The homogenized food sample is first extracted with an organic solvent, typically acetonitrile (B52724), in the presence of high-concentration salts (e.g., magnesium sulfate (B86663) and sodium chloride). The addition of salts induces a phase separation between the aqueous and organic layers, partitioning the lipophilic BaP into the acetonitrile layer. Anhydrous magnesium sulfate also aids in removing water from the sample.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is then mixed with a combination of sorbents to remove interfering matrix components such as fats, pigments, and sugars. The choice of sorbents is critical and depends on the nature of the food matrix. The cleaned extract is then ready for analysis, typically by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography with fluorescence detection (HPLC-FLD).
Experimental Protocols
The following protocols provide a generalized QuEChERS procedure for BaP extraction, with specific modifications for low-fat and high-fat food matrices.
General Protocol for Low-Fat Food Matrices (e.g., Bread, Fruits, Vegetables)
1. Sample Preparation:
-
Homogenize a representative portion of the food sample to a uniform consistency. For dry samples like bread, it may be necessary to add a specific amount of water to rehydrate the matrix before extraction.[1]
2. Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.[2]
-
Add 10 mL of deionized water (if the sample is not already aqueous).
-
Add 10 mL of acetonitrile.
-
For recovery assessment, spike the sample with a known concentration of a BaP standard solution and an internal standard (e.g., this compound-d12).
-
Cap the tube and vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl)).[3]
-
Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥4000 rpm for 5 minutes.[2]
3. d-SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbents. For general low-fat matrices, a common combination is 150 mg of anhydrous MgSO₄ and 50 mg of Primary Secondary Amine (PSA).
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
4. Final Extract Preparation and Analysis:
-
Take an aliquot of the cleaned supernatant for direct analysis or for further concentration and solvent exchange into a solvent compatible with the analytical instrument (e.g., hexane (B92381) or isooctane).
-
Analyze by GC-MS or HPLC-FLD.
Modified Protocol for High-Fat Food Matrices (e.g., Smoked Meat, Fish, Edible Oils)
High-fat matrices require a more rigorous cleanup step to remove lipids, which can interfere with the analysis and contaminate the analytical system.
1. Sample Preparation:
-
Homogenize the sample thoroughly. For edible oils, the sample can be used directly.
2. Extraction:
-
Weigh 2-5 g of the homogenized sample into a 50 mL centrifuge tube.[4]
-
Add 10 mL of acetonitrile (for solid samples) or follow a specific protocol for oils which may involve an initial dissolution in a non-polar solvent.
-
Spike with BaP standard and internal standard as required.
-
Add 10 mL of water for solid samples and vortex for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Shake and centrifuge as described in the general protocol.
3. d-SPE Cleanup for High-Fat Matrices:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing a specialized d-SPE sorbent mixture. Effective combinations for fat removal include:
-
Vortex and centrifuge as previously described.
4. Analysis:
-
Proceed with the final extract preparation and analysis as outlined in the general protocol.
Quantitative Data Summary
The following tables summarize the performance of the QuEChERS method for BaP extraction from various food matrices as reported in the literature.
Table 1: Performance of QuEChERS Method for this compound in Cereal-Based Products
| Food Matrix | Spiking Level (ng/g) | Recovery (%) | RSD (%) | LOD (ng/g) | LOQ (ng/g) | Reference |
| Bread | 1, 3, 16 | 97 - 120 | 1 - 14.5 | 0.3 | 0.5 | [2] |
| Bread | 0.5, 2, 5, 8, 10, 20 | 95 - 120 | < 14.5 | 0.3 | 0.5 | [7] |
Table 2: Performance of QuEChERS Method for this compound in High-Fat and Other Food Matrices
| Food Matrix | Spiking Level (ng/g) | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Smoked Meat | 1, 10 | 74 - 117 | 1.15 - 37.57 | - | - | [4] |
| Smoked Fish | Not Specified | 95 | - | - | - | [8] |
| Herbal Medicine Ingredients | Not Specified | 89.65 - 118.59 | - | - | - | [9] |
| Various Food Matrices | 5, 10, 20 µg/kg | 86.3 - 109.6 | 0.4 - 6.9 | 0.006 - 0.035 | 0.019 - 0.133 | [10] |
| Grilled Meat | 0.5 - 30 | 72 - 120 | < 17 | - | 0.5 - 2 | [11] |
Note: ng/g is equivalent to µg/kg.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the QuEChERS workflow for BaP extraction.
Caption: QuEChERS workflow for this compound extraction from food.
Conclusion
The QuEChERS method provides a rapid, sensitive, and efficient approach for the extraction and cleanup of this compound from a wide variety of food matrices. The adaptability of the d-SPE cleanup step allows for the effective removal of matrix interferences, even in challenging high-fat samples. The protocols and data presented in this application note demonstrate the robustness and reliability of the QuEChERS method for routine monitoring of BaP in food, contributing to enhanced food safety and consumer protection. Researchers and scientists are encouraged to optimize the d-SPE sorbent composition based on their specific food matrix to achieve the best analytical performance.
References
- 1. Restek - Blog [restek.com]
- 2. Determination of this compound in Traditional, Industrial and Semi- industrial Breads Using a Modified QuEChERS Extraction, Dispersive SPE and GC-MS and Estimation of its Dietary Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Comparison of different modifications on QuEChERS sample preparation method for PAHs determination in black, green, red and white tea | Semantic Scholar [semanticscholar.org]
- 4. Development of QuEChERS Method for the Determination of Polycyclic Aromatic Hydrocarbons in Smoked Meat Products Using GC-MS from Qatar - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Validation of an Analytical Method for Determination of this compound Bread using QuEChERS Method by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. mdpi.com [mdpi.com]
- 10. news-medical.net [news-medical.net]
- 11. mdpi.com [mdpi.com]
Application Notes: Solid-Phase Extraction (SPE) for Benzo[a]pyrene Cleanup
Introduction
Benzo[a]pyrene (B[a]P) is a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic and mutagenic properties.[1] It is formed during the incomplete combustion of organic materials and its presence in environmental, food, and biological samples is a significant health concern.[2] Regulatory bodies worldwide, including the US Environmental Protection Agency (EPA) and the European Union (EU), have set stringent maximum residue limits for B[a]P in various matrices such as water, food, and oils.[3][4]
Accurate quantification of B[a]P at trace levels requires efficient sample preparation to remove interfering matrix components. Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup and pre-concentration of B[a]P from complex samples.[4] Compared to traditional methods like liquid-liquid extraction (LLE), SPE offers superior selectivity, reduces solvent consumption and sample handling time, and can be automated, making it a cornerstone of modern analytical workflows.[4][5] These application notes provide detailed protocols and performance data for the cleanup of this compound from various matrices using SPE.
Principle of Solid-Phase Extraction
SPE is a chromatographic technique used to separate components of a mixture, where a solid phase (sorbent) selectively retains analytes of interest from a liquid phase (sample). The process involves five key steps: sorbent conditioning, equilibration, sample loading, washing, and analyte elution.[6] This allows for the isolation of target analytes like B[a]P from complex sample matrices, thereby reducing matrix effects and enhancing analytical sensitivity.
Caption: General five-step workflow of solid-phase extraction.
Experimental Protocols
The selection of the SPE sorbent and solvents is highly dependent on the sample matrix and the physicochemical properties of this compound. B[a]P is a nonpolar compound, making reversed-phase sorbents like C18 a common choice.
Protocol 1: Aqueous Samples (e.g., Drinking Water)
This protocol is adapted from methodologies like EPA Method 8310 for the extraction of PAHs from water.[2][3] C18 cartridges are effective for retaining hydrophobic compounds like B[a]P from a polar matrix.
Materials:
-
SPE Sorbent: C18 cartridges (e.g., 200 mg/6 mL)[4]
-
Reagents: Dichloromethane (DCM), Methanol (MeOH), Acetone (B3395972), Acetonitrile (B52724) (ACN), Reagent Water, Isopropanol[2][4]
-
Equipment: SPE vacuum manifold, collection vials, nitrogen evaporator
Methodology:
-
Sample Pre-treatment: For a 500 mL water sample, add 100 mL of isopropanol (B130326) to enhance the solubility of B[a]P and prevent its adsorption to container walls.[4] Mix thoroughly.
-
Sorbent Conditioning:
-
Sorbent Equilibration: Add 20 mL of reagent water to the cartridge and pull it through, again leaving a layer of water above the sorbent frit.[2]
-
Sample Loading: Load the pre-treated water sample onto the cartridge at a controlled flow rate of approximately 10-30 mL/min.[2][4]
-
Drying: After loading, dry the cartridge under full vacuum for a minimum of 10 minutes to remove residual water.[3]
-
Analyte Elution:
-
Post-Elution Processing: The eluate can be concentrated under a gentle stream of nitrogen, solvent-exchanged to a solvent compatible with the analytical instrument (e.g., acetonitrile), and brought to a final volume for analysis by HPLC-FLD or GC-MS.[3][4]
Caption: Workflow for this compound cleanup in aqueous samples.
Protocol 2: Edible Oils & Fatty Matrices
Analyzing B[a]P in edible oils is challenging due to the high lipid content, which can interfere with analysis. This protocol uses a dual-layer or specialized sorbent for effective cleanup.
Materials:
-
SPE Sorbent: Dual-layer cartridges (e.g., PSA/C18 or Zirconia-based) or Molecularly Imprinted Polymer (MIP) cartridges specific for PAHs.[3][7]
-
Reagents: Cyclohexane (B81311), Ethyl Acetate (B1210297), Acetonitrile[1]
-
Equipment: SPE vacuum manifold, collection vials, centrifuge, nitrogen evaporator
Methodology:
-
Sample Pre-treatment:
-
Weigh 0.5 g of the oil sample.
-
Dilute with 0.5 mL of cyclohexane to reduce viscosity. For other fatty foods like sausage, an initial extraction with a solvent like ethyl acetate followed by centrifugation is required.[1]
-
-
Sorbent Conditioning:
-
For a SupelMIP® PAHs cartridge, condition with 1 mL of cyclohexane.
-
For a Zirconia-based cartridge, condition with acetone.[7]
-
-
Sample Loading: Load the diluted oil sample directly onto the conditioned cartridge.
-
Washing (Interference Removal):
-
Wash the cartridge with 1 mL of cyclohexane to elute the bulk of the lipid matrix while retaining the PAHs.
-
-
Analyte Elution:
-
Elute the B[a]P and other PAHs using 3 x 1 mL aliquots of ethyl acetate. For zirconia-based sorbents, acetonitrile is often used for elution.[7]
-
-
Post-Elution Processing: Combine the eluates, concentrate under nitrogen, and reconstitute in a suitable solvent for GC-MS or HPLC-FLD analysis.
Caption: Workflow for this compound cleanup in edible oils.
Data Presentation
The performance of an SPE method is evaluated based on several parameters, including analyte recovery, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: SPE Sorbent Selection for this compound Cleanup
| SPE Sorbent Type | Common Matrices | Mechanism of Action / Purpose |
| C18 (Reversed-Phase) | Water, Edible Oils, Human Milk | Retains nonpolar B[a]P from polar matrices via hydrophobic interactions.[3][8][9] |
| PSA (Primary Secondary Amine) | Fish, Fatty Foods (in dual-layer) | Normal-phase sorbent used to remove polar interferences like fatty acids and sugars.[3][10] |
| Florisil® (Magnesium Silicate) | Biological Material (Insect Larvae) | Normal-phase sorbent for cleanup of nonpolar analytes from complex biological extracts.[11] |
| Zirconia-Based | Olive Oil, Fatty Foods | Zirconia acts as a Lewis acid, strongly retaining fatty acids and other electron-donating matrix components.[7] |
| Molecularly Imprinted Polymer (MIP) | Olive Oil | Highly selective polymer cavities designed to bind PAHs with high specificity. |
| Silica | Edible Oils (with C18) | Normal-phase sorbent used in tandem with reversed-phase for comprehensive cleanup of fatty matrices.[8] |
Table 2: Performance Data for this compound SPE Cleanup in Various Matrices
| Matrix | SPE Sorbent/Method | Recovery (%) | LOD | LOQ | Analytical Method |
| Edible Oils | LLE followed by C18 & Silica SPE | >80% | 0.04 - 0.23 µg/kg | 0.12 - 0.68 µg/kg | GC-MS[8] |
| Drinking Water | C18 | 37% | 0.03 µg/L | 0.12 µg/L | GC-FID[12] |
| Municipal Water | C18 | Not specified | <0.002 µg/L | Not specified | HPLC-FLD[4] |
| Bread | QuEChERS (PSA d-SPE) | 95 - 120% | 0.3 ng/g | 0.5 ng/g | GC-MS[10] |
| Human Breast Milk | C18 | Not specified | 0.5 ng/mL | 1.07 ng/mL | HPLC-FLD[9] |
| Biological Material (Larvae) | Florisil® | 91.6% | Not specified | Not specified | GC-MS[11] |
| Olive Oil | Molecularly Imprinted Polymer | Not specified | Not specified | <2 µg/kg (EU Limit) | GC-MS |
| Vegetable Oils | Humic Acid-Bonded Silica | 66.9 - 118.4% | 0.01 - 0.09 µg/kg | 0.05 - 0.30 µg/kg | HPLC-FLD[13] |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. weber.hu [weber.hu]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. academicjournals.org [academicjournals.org]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a HPLC method for the determination of benzo(a)pyrene in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of an Analytical Method for Determination of this compound Bread using QuEChERS Method by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. earthdoc.org [earthdoc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Simultaneous Determination of Aflatoxins and Benzo(a)pyrene in Vegetable Oils Using Humic Acid-Bonded Silica SPE HPLC–PHRED–FLD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Benzo[a]pyrene Metabolism in 3D Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) organoid cultures have emerged as a pivotal in vitro model system, bridging the gap between traditional 2D cell culture and in vivo animal models. These self-organizing structures, derived from stem cells, recapitulate the complex architecture and functionality of their origin tissues, offering a more physiologically relevant context for toxicological studies. Benzo[a]pyrene (BaP), a ubiquitous environmental pollutant and a potent pro-carcinogen found in sources such as tobacco smoke, grilled foods, and vehicle exhaust, requires metabolic activation to exert its genotoxic effects. This process, primarily mediated by cytochrome P450 (CYP) enzymes, leads to the formation of reactive metabolites that can bind to DNA, forming adducts that can initiate carcinogenesis.
This document provides detailed application notes and protocols for utilizing human 3D organoid cultures from various tissues—including gastric, pancreatic, liver, colon, and kidney—to study the metabolism of BaP. These protocols will enable researchers to investigate key toxicological endpoints, including the induction of metabolic enzymes, the formation of BaP metabolites, and the subsequent DNA damage response. The use of organoids in this context provides a powerful platform for assessing the carcinogenic potential of BaP in a tissue-specific manner, offering valuable insights for toxicology, drug development, and environmental health research.[1][2][3][4]
Data Presentation
The following tables summarize quantitative data from studies on BaP metabolism in various human organoid cultures.
Table 1: Upregulation of Xenobiotic-Metabolizing Enzyme (XME) Genes in Human Organoids Following BaP Treatment [1][3]
| Organoid Type | Gene | Fold Upregulation (relative to control) |
| Gastric | CYP1A1 | Concentration-dependent increase |
| NQO1 | Concentration-dependent increase | |
| Pancreatic | CYP1A1 | Concentration-dependent increase |
| NQO1 | Concentration-dependent increase | |
| Liver (undifferentiated) | CYP1A1 | High |
| NQO1 | High | |
| Colon | CYP1A1 | Lowest among tested organoids |
| NQO1 | Lowest among tested organoids | |
| Kidney | CYP1A1 | Highest among tested organoids |
| NQO1 | Highest among tested organoids |
Table 2: Detection of this compound Metabolites in Human Organoid Cultures [1][3]
| Organoid Type | BaP-t-7,8-dihydrodiol | BaP-tetrol-l-1 |
| Gastric | Detected | Detected |
| Pancreatic | Detected | Detected |
| Liver (undifferentiated) | Detected | Detected |
| Colon | Detected | Detected |
| Kidney | Detected | Detected |
Table 3: DNA Adduct Formation in Human Organoids Exposed to this compound [1][3]
| Organoid Type | Relative Level of DNA Adducts |
| Gastric | Moderate |
| Pancreatic | Highest |
| Liver (undifferentiated) | High |
| Colon | Lowest |
| Kidney | Moderate |
Table 4: Activation of DNA Damage Response (DDR) Proteins in Human Organoids [1][3]
| Organoid Type | p-p53 Induction | pCHK2 Induction | p21 Induction | γ-H2AX Induction |
| Gastric | Yes | Yes | Yes | Yes |
| Pancreatic | Yes | Yes | Yes | Yes |
| Liver (undifferentiated) | Yes | Yes | Yes | Yes |
| Colon | Yes | Yes | Yes | Yes |
| Kidney | Yes | Yes | Yes | Yes |
Experimental Protocols
Culture of Human Organoids from Primary Tissues
This protocol provides a general framework for establishing and maintaining human organoid cultures from gastric, pancreatic, liver, colon, and kidney tissues. Specific media formulations will vary depending on the tissue of origin.
Materials:
-
Primary human tissue biopsy
-
Basement membrane matrix (e.g., Matrigel®)
-
Specific organoid culture medium (see below for examples)
-
Gentle cell dissociation reagent (e.g., TrypLE™ Express)
-
DMEM/F-12 with HEPES
-
Fetal Bovine Serum (FBS)
-
Y-27632 (ROCK inhibitor)
-
Antibiotic-antimycotic solution
Protocol:
-
Tissue Digestion: Mince the tissue biopsy into small fragments and digest with an appropriate enzyme solution (e.g., collagenase, dispase) to isolate epithelial crypts or single cells.
-
Seeding in Basement Membrane Matrix: Resuspend the isolated cells or crypts in cold basement membrane matrix. Dispense 50 µL domes of the cell-matrix suspension into the center of wells of a pre-warmed 24-well plate.
-
Solidification: Incubate the plate at 37°C for 15-30 minutes to allow the matrix to solidify.
-
Addition of Culture Medium: Gently add 500 µL of the appropriate pre-warmed organoid culture medium to each well. For the initial plating, supplement the medium with 10 µM Y-27632 to prevent anoikis.
-
Culture Maintenance: Replace the culture medium every 2-3 days. Organoids should become visible within a few days and will be ready for passaging in 1-2 weeks.
-
Passaging: To passage, mechanically disrupt the organoids within the matrix dome using a P1000 pipette tip. Transfer the fragments to a new tube, centrifuge, and resuspend the organoid fragments in fresh basement membrane matrix for re-plating.
Organoid-Specific Media Formulations (Examples):
-
Human Gastric Organoid Medium: Advanced DMEM/F-12 supplemented with Wnt3a, R-spondin1, Noggin, EGF, FGF10, Gastrin, and N-acetylcysteine.
-
Human Pancreatic Organoid Medium: Advanced DMEM/F-12 supplemented with Wnt3a, R-spondin1, Noggin, EGF, FGF10, and Gastrin.
-
Human Liver Organoid Medium: Advanced DMEM/F-12 supplemented with HGF, EGF, FGF10, R-spondin1, Noggin, and Wnt3a.
-
Human Colon Organoid Medium: Advanced DMEM/F-12 supplemented with Wnt3a, R-spondin1, Noggin, and EGF.
-
Human Kidney Organoid Medium: Basal medium supplemented with Chiron99021 for the first 3 days, followed by a switch to a medium containing FGF9 and heparin.
This compound (BaP) Treatment of Organoid Cultures
Materials:
-
This compound (BaP) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Established organoid cultures in 24-well plates
Protocol:
-
Preparation of BaP Stock Solution: Prepare a 10 mM stock solution of BaP in DMSO. Store the stock solution in amber vials at -20°C, protected from light.
-
Preparation of Working Solutions: On the day of the experiment, thaw the BaP stock solution and prepare serial dilutions in the appropriate organoid culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50 µM). The final DMSO concentration in the culture medium should not exceed 0.5%. Prepare a vehicle control medium containing the same final concentration of DMSO.
-
Treatment of Organoids: Aspirate the existing medium from the organoid cultures and replace it with 500 µL of the BaP-containing medium or the vehicle control medium.
-
Incubation: Incubate the organoids for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO2.
-
Harvesting: After the incubation period, harvest the organoids for downstream analysis.
Extraction and Analysis of BaP Metabolites by HPLC
Materials:
-
Organoid pellets from BaP-treated and control cultures
-
Ethyl acetate
-
Sodium sulfate (B86663) (anhydrous)
-
Acetonitrile (B52724), HPLC grade
-
Water, HPLC grade
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
Protocol:
-
Metabolite Extraction: a. Harvest the organoids and the culture medium. b. Lyse the organoids and extract the metabolites with two volumes of ethyl acetate. c. Vortex vigorously and centrifuge to separate the phases. d. Collect the upper organic phase and dry it over anhydrous sodium sulfate. e. Evaporate the solvent under a gentle stream of nitrogen. f. Reconstitute the dried extract in a small volume of acetonitrile for HPLC analysis.
-
HPLC Analysis: a. Set the fluorescence detector to an excitation wavelength of 246 nm and an emission wavelength of 406 nm for the detection of BaP metabolites. b. Inject the reconstituted sample onto the C18 column. c. Elute the metabolites using a gradient of acetonitrile and water. d. Identify and quantify the metabolites (e.g., BaP-t-7,8-dihydrodiol, BaP-tetrol-l-1) by comparing their retention times and peak areas to those of authentic standards.
DNA Adduct Analysis by ³²P-Postlabelling
Materials:
-
Organoid pellets from BaP-treated and control cultures
-
DNA extraction kit
-
Micrococcal nuclease
-
Spleen phosphodiesterase
-
Nuclease P1
-
[γ-³²P]ATP
-
T4 polynucleotide kinase
-
Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates
Protocol:
-
DNA Extraction: Extract high-quality genomic DNA from the organoid pellets using a commercial DNA extraction kit.
-
DNA Digestion: Digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional): Enrich for DNA adducts using nuclease P1 digestion, which dephosphorylates normal nucleotides but not adducted nucleotides.
-
³²P-Postlabelling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
TLC Chromatography: Separate the ³²P-labeled DNA adducts by multidirectional chromatography on PEI-cellulose TLC plates.
-
Detection and Quantification: Visualize the adduct spots by autoradiography and quantify the radioactivity using a phosphorimager. Calculate the level of DNA adducts relative to the total number of nucleotides.
Western Blotting for DNA Damage Response Proteins
Materials:
-
Organoid pellets from BaP-treated and control cultures
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p53, anti-γ-H2AX)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Protein Extraction: Lyse the organoid pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then apply the ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
Mandatory Visualization
Figure 1: Simplified metabolic activation pathway of this compound (BaP).
Figure 2: Experimental workflow for studying BaP metabolism in 3D organoids.
References
Application Notes and Protocols for Benzo[a]pyrene-Induced Carcinogenesis in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction: Benzo[a]pyrene (B[a]P) is a prototypical polycyclic aromatic hydrocarbon (PAH) and a potent procarcinogen found in tobacco smoke, grilled foods, and environmental pollution.[1][2] Its carcinogenicity is dependent on metabolic activation into reactive intermediates that form DNA adducts, leading to genetic mutations and the initiation of cancer.[3][4] Mouse models are indispensable tools for studying the mechanisms of B[a]P-induced carcinogenesis and for evaluating the efficacy of potential chemopreventive and therapeutic agents.[5][6] These models allow for controlled investigation into various aspects of cancer development, from initiation and promotion to progression.[7][8]
This document provides detailed application notes and experimental protocols for several well-established mouse models of B[a]P-induced cancer, focusing on lung, skin, and gastrointestinal carcinogenesis.
Mechanism of this compound Carcinogenesis
The carcinogenic effects of B[a]P are not direct but result from its metabolic activation, primarily mediated by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1.[9][10] This process is transcriptionally regulated by the Aryl Hydrocarbon Receptor (AHR).[11][12]
-
AHR Activation: B[a]P enters the cell and binds to the cytoplasmic AHR, causing it to translocate to the nucleus.[13][14]
-
Transcriptional Induction: In the nucleus, AHR dimerizes with the AHR Nuclear Translocator (ARNT) and binds to Xenobiotic Response Elements (XREs) in the DNA. This activates the transcription of target genes, including CYP1A1 and CYP1B1.[15]
-
Metabolic Activation: The induced CYP1A1 and CYP1B1 enzymes metabolize B[a]P into various intermediates. A critical step is the formation of B[a]P-7,8-epoxide, which is then converted by epoxide hydrolase to B[a]P-7,8-dihydrodiol.[9][16]
-
Formation of Ultimate Carcinogen: CYP enzymes further oxidize B[a]P-7,8-dihydrodiol to form the ultimate carcinogen, B[a]P-7,8-diol-9,10-epoxide (BPDE).[3][17]
-
DNA Adduct Formation: BPDE is highly reactive and covalently binds to DNA, primarily at the N2 position of guanine, forming bulky DNA adducts (e.g., dG-N²-BPDE).[17][18]
-
Mutation and Cancer Initiation: If not repaired, these DNA adducts can lead to mutations, such as G-to-T transversions, during DNA replication.[5][18] Accumulation of mutations in critical genes, like the p53 tumor suppressor gene, can initiate carcinogenesis.[18]
Application Notes: Mouse Models of B[a]P-Induced Cancer
The choice of mouse strain, B[a]P dose, and route of administration are critical factors that determine the target organ and tumor type.
Lung Carcinogenesis
The A/J mouse strain is highly susceptible to lung tumor development, making it a preferred model for studying lung cancer.[5][19] C57BL/6J mice are more resistant but can be used, especially in models that incorporate inflammation.[20]
Table 1: Summary of B[a]P-Induced Lung Cancer Models
| Mouse Strain | B[a]P Dose & Vehicle | Administration Route & Frequency | Study Duration | Tumor Type | Key Findings & Reference |
| A/J | 100 mg/kg in tricaprylin (B1683027) | Single oral gavage (i.g.) | 22 weeks | Adenomas | A single dose is sufficient to induce a high tumor multiplicity.[6] |
| A/J | Total dose of 24 µmol in corn oil | Weekly i.g. for 8 weeks | 17-27 weeks | Adenomas | B[a]P was more tumorigenic to the lung than NNK via the i.g. route.[19] |
| C57BL/6J | 1 mg/mouse in tricaprylin | Intratracheal instillation, once/week for 4 weeks | 30 weeks | Non-small cell lung cancer | Co-administration with LPS (an inflammatory agent) increases tumor incidence and multiplicity.[20] |
| C57BL/6J | ~12.8 µg/m³ in air | Dynamic inhalation, 6h/day, 5 days/week | 25 weeks | Lung Cancer | Successfully established an inhalation model, with 100% tumor formation in females.[21] |
Skin Carcinogenesis
The two-stage skin carcinogenesis model is a classic system used to study the distinct stages of cancer development. An initiating agent (like B[a]P) causes an irreversible genetic mutation, and a promoting agent (like TPA) drives the clonal expansion of initiated cells.[7][8]
Table 2: Summary of B[a]P-Induced Skin Cancer Models
| Mouse Strain | B[a]P Dose (Initiator) | Promoter & Frequency | Study Duration | Tumor Type | Key Findings & Reference |
| ICR/Harlan | 8 - 64 µ g/week | B[a]P acts as a complete carcinogen (initiator and promoter) | 29 weeks | Papillomas, Carcinomas | High doses of B[a]P induce cytotoxicity and regenerative proliferation, reflecting tumor-promoting activity.[22] |
| SKH-1 | Single topical dose (pilot studies) | TPA (12-O-tetradecanoylphorbol-13-acetate), twice weekly | 26 weeks | Papillomas, Squamous Cell Carcinoma | A well-established model to study the sequential mechanisms of initiation and promotion.[8] |
| FVB/N x C57Bl/6 | 500 nmol/week | Co-exposure with arsenic in drinking water | 8 weeks | Preneoplastic lesions | Arsenic acts as a co-mutagen with B[a]P, significantly increasing the number of mutant cell clusters in the skin.[23] |
| AhR-positive vs. AhR-null | 3-methylcholanthrene or B[a]P | N/A (complete carcinogenesis) | 20-27 weeks | Fibrosarcomas, Squamous Cell Carcinomas | B[a]P carcinogenicity is lost in mice lacking the aryl hydrocarbon receptor (AhR), proving its essential role.[11][12] |
Gastrointestinal Carcinogenesis
Oral administration of B[a]P can induce tumors in the forestomach and intestines. Genetically engineered mouse models, particularly those with altered CYP enzyme expression, have revealed specific gene-environment interactions.[1][2]
Table 3: Summary of B[a]P-Induced Gastrointestinal Cancer Models
| Mouse Strain | B[a]P Dose & Vehicle | Administration Route & Frequency | Study Duration | Tumor Type | Key Findings & Reference |
| Cyp1a1(-/-) | 12.5 mg/kg/day in food | Daily oral | 8-12 weeks | Proximal Small Intestine (PSI) Adenocarcinoma | Ablation of the Cyp1a1 gene leads to a unique cancer phenotype in the PSI.[1][2][24] |
| Cyp1a1/1b1(-/-) | 12.5 mg/kg/day in food | Daily oral | 8-12 weeks | Squamous Cell Carcinoma of Preputial Gland Duct | Double knockout mice do not get PSI tumors but develop a different cancer type, highlighting the role of CYP1B1.[1][2] |
| ApcMin | 50-100 µg/kg/day in peanut oil | Daily oral gavage | 60 days | Colon Adenomas/Polyps | B[a]P exposure increases the number of colon adenomas in a mouse model predisposed to intestinal neoplasia.[25][26] |
Experimental Protocols
The following protocols provide detailed methodologies for inducing, monitoring, and assessing B[a]P-induced tumors in mice. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[25][26]
Protocol 1: B[a]P-Induced Lung Carcinogenesis in A/J Mice
This protocol is adapted from a model using a single oral gavage to induce lung adenomas.[6]
Materials:
-
Female A/J mice, 6-8 weeks old.
-
This compound (Sigma-Aldrich).
-
Tricaprylin or Corn Oil (vehicle).
-
Oral gavage needles (20-gauge, 1.5-inch, ball-tipped).
-
1 mL syringes.
-
Analytical balance and appropriate personal protective equipment (PPE).
Procedure:
-
Acclimation: Acclimate A/J mice for at least one week upon arrival. House them in a controlled environment with a 12-hour light/dark cycle and provide free access to standard chow and water.
-
B[a]P Preparation (Handle in a chemical fume hood):
-
Prepare a stock solution of B[a]P in tricaprylin or corn oil. For a 100 mg/kg dose in a 20 g mouse (2 mg/mouse), if the gavage volume is 0.2 mL, the required concentration is 10 mg/mL.
-
Warm the vehicle slightly and use a sonicator or vortex to ensure B[a]P is fully dissolved/suspended. Prepare fresh on the day of use.
-
-
Administration:
-
Weigh each mouse to calculate the exact volume of B[a]P solution to administer.
-
Administer a single dose of the B[a]P solution (e.g., 100 mg/kg) via oral gavage. A control group should receive the vehicle only.
-
-
Monitoring:
-
Monitor the animals weekly for signs of toxicity, including weight loss, lethargy, or ruffled fur. Record body weights weekly.[27]
-
The typical study duration is 20-24 weeks post-administration.
-
-
Termination and Tumor Assessment:
-
At the study endpoint, euthanize mice using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Perform a necropsy. Inflate the lungs with a fixative (e.g., Tellyesniczky's fluid or 10% neutral buffered formalin) via the trachea.
-
Dissect the lung lobes and count the surface adenomas, which appear as pale, distinct nodules. A dissecting microscope can be used for accuracy.
-
Measure tumor multiplicity (average number of tumors per mouse) and tumor load (sum of tumor diameters or volumes).[6][28]
-
Preserve tissues in formalin for subsequent histopathological confirmation.
-
Protocol 2: Two-Stage Skin Carcinogenesis in SKH-1 Mice
This protocol describes the classic initiation-promotion model for skin cancer.[7][8]
Materials:
-
Female SKH-1 hairless mice, 7-9 weeks old.
-
Initiator: this compound (B[a]P) dissolved in acetone (B3395972).
-
Promoter: 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in acetone.
-
Micropipettes.
Procedure:
-
Acclimation: Acclimate mice as described in Protocol 1.
-
Initiation:
-
Gently shave the dorsal skin of the mice one day prior to initiation (if using a haired strain; not required for SKH-1).
-
Apply a single, sub-carcinogenic dose of B[a]P (e.g., 200 nmol) dissolved in 200 µL of acetone to the dorsal skin.
-
The control group receives 200 µL of acetone only.
-
-
Promotion:
-
Wait for two weeks after initiation to begin the promotion phase.[7]
-
Apply a dose of TPA (e.g., 5 nmol) in 200 µL of acetone to the same area of the skin.
-
Repeat the TPA application twice weekly for the duration of the study (e.g., 20-25 weeks).
-
-
Monitoring and Tumor Assessment:
-
Observe mice weekly for the appearance of skin tumors (papillomas).
-
Count the number of tumors and measure their diameters (in two dimensions) using digital calipers. A tumor is typically defined as a lesion ≥1 mm in diameter that persists for at least two weeks.
-
Calculate tumor incidence (% of mice with tumors) and tumor multiplicity (average number of tumors per mouse).
-
Monitor animal health, including body weight and signs of distress.[29]
-
-
Termination and Histopathology:
-
At the study endpoint, euthanize the mice.
-
Excise tumors and surrounding skin tissue.
-
Fix tissues in 10% neutral buffered formalin for histopathological analysis to confirm the diagnosis of papillomas and identify any progression to squamous cell carcinomas.
-
Protocol 3: General Animal Monitoring and Endpoint Criteria
Consistent monitoring is crucial for animal welfare and data integrity.
-
Body Weight: Record weekly. A weight loss of >15-20% from baseline is a common endpoint criterion.[27]
-
Body Condition Scoring (BCS): A semi-quantitative assessment of muscle and fat stores. A score below 2 (on a 5-point scale) indicates significant cachexia and may warrant euthanasia.[27]
-
Clinical Signs: Observe for lethargy, hunched posture, ruffled fur, dehydration, or labored breathing.
-
Tumor Measurement:
-
Humane Endpoints: Euthanize animals if they meet pre-defined criteria, such as excessive weight loss, low BCS, ulcerated tumors exceeding a certain size, or signs of significant distress.[27]
References
- 1. Oral this compound-induced cancer: two distinct types in different target organs depend on the mouse Cyp1 genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral this compound: Understanding Pharmacokinetics, Detoxication, and Consequences—Cyp1 Knockout Mouse Lines as a Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation and Repair of Tobacco Carcinogen-Derived Bulky DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Autochthonous murine models for the study of smoker and neversmoker associated lung cancers - Akbay - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. Efficacy of Deguelin and Silibinin on Benzo(a)pyrene-Induced Lung Tumorigenesis in A/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The environmental carcinogen this compound regulates epigenetic reprogramming and metabolic rewiring in a two-stage mouse skin carcinogenesis model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. stami.no [stami.no]
- 11. This compound carcinogenicity is lost in mice lacking the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | Aryl Hydrocarbon Receptor Modulates Carcinogenesis and Maintenance of Skin Cancers [frontiersin.org]
- 14. Targeting aryl hydrocarbon receptor to prevent cancer in barrier organs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Modulation of this compound–DNA adduct formation by CYP1 inducer and inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. experts.umn.edu [experts.umn.edu]
- 20. The comparison of two mouse models of inflammation-related lung tumorigenesis inducedby benzo(a)pyrene and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. Co-mutagenic Activity Of Arsenic And this compound In Mouse Skin. » Risk Sciences International [risksciences.com]
- 24. researchgate.net [researchgate.net]
- 25. Tumor microsomal metabolism of the food toxicant, benzo(a)pyrene, in ApcMin mouse model of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Chemoprevention of benzo(a)pyrene-induced colon polyps in ApcMin mice by resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Endpoints for Mouse Abdominal Tumor Models: Refinement of Current Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Artificial Intelligence-based Tumor Segmentation in Mouse Models of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Evaluations of Tumor Acidosis Within In Vivo Tumor Models Using Parametric Maps Generated with AcidoCEST MRI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Detecting Benzo[a]pyrene-Induced DNA Damage with the Comet Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH), is a procarcinogen found in tobacco smoke, grilled foods, and environmental pollution.[1][2] Its genotoxicity is a significant concern for human health, contributing to the risk of various cancers. The single cell gel electrophoresis, or comet assay, is a sensitive and versatile method for detecting DNA damage at the level of individual cells.[3][4] It is widely employed in genotoxicity testing to evaluate the effects of compounds like BaP.[2][5] These application notes provide a comprehensive overview, including detailed protocols and data, for utilizing the comet assay to assess BaP-induced DNA damage.
Mechanism of this compound-Induced DNA Damage
BaP itself is not directly genotoxic. It requires metabolic activation by cellular enzymes, primarily the cytochrome P450 family (specifically CYP1A1 and CYP1B1), to be converted into reactive metabolites.[6][7] This multi-step process culminates in the formation of the ultimate carcinogen, this compound diol epoxide (BPDE).[8][9]
BPDE is highly reactive and covalently binds to the N2 position of guanine (B1146940) bases in DNA, forming bulky BPDE-DNA adducts.[6][9] These adducts distort the DNA helix, interfering with replication and transcription, which can lead to mutations if not repaired.[6] In addition to adduct formation, BaP metabolism can generate reactive oxygen species (ROS), which induce oxidative DNA damage, such as single- and double-strand breaks and oxidized bases.[7][8]
The comet assay, particularly the alkaline version (pH > 13), is adept at detecting DNA strand breaks and alkali-labile sites, which include apurinic/apyrimidinic (AP) sites formed during the repair of damaged bases.[3][4] By incorporating lesion-specific enzymes like formamidopyrimidine DNA glycosylase (Fpg), the assay can also be modified to detect oxidized purine (B94841) bases.[10][11]
Signaling Pathway of BaP Metabolism and DNA Damage
The metabolic activation of BaP and the subsequent DNA damage response involve a complex network of cellular pathways. BaP can activate the Aryl Hydrocarbon Receptor (AHR), which in turn induces the expression of metabolic enzymes like CYP1A1.[7][12] The resulting DNA damage triggers cellular responses involving cell cycle regulation, apoptosis, and DNA repair pathways, often involving the tumor suppressor protein p53.[8][12]
Caption: Metabolic activation of BaP leading to DNA adducts and oxidative damage.
Data Presentation: Quantitative Analysis of BaP-Induced DNA Damage
The following tables summarize quantitative data from various studies that have used the comet assay to measure DNA damage induced by BaP or its active metabolite, BPDE.
Table 1: In Vitro Dose-Response of BaP in Human Endothelial Cells [13]
| Cell Type | Treatment | Concentration (µM) | Exposure Time | Result (DNA Damage) |
| HUVEC | This compound | 0.1 | 90 min | No significant increase |
| HUVEC | This compound | 1.0 | 90 min | No significant increase |
| HUVEC | This compound | 10.0 | 90 min | Significant increase |
| HUVEC (BNF-induced) | This compound | 10.0 | 90 min | More extensive damage |
HUVEC: Human Umbilical Vein Endothelial Cells; BNF: β-naphthoflavone (inducer of CYP1A1 activity)
Table 2: In Vivo Time- and Dose-Response of BaP in Rat Tissues [14]
| Animal Model | Tissue/Cell Type | BaP Dose (mg/animal) | Time Post-Exposure | Result (DNA Damage) |
| Sprague-Dawley Rat | Lung Cells | 3 | 3 h | Significant increase |
| Sprague-Dawley Rat | Lung Cells | 3 | 24 h | Maximum damage observed |
| Sprague-Dawley Rat | Lung Cells | 3 | 48 h | Significant increase |
| Sprague-Dawley Rat | Peripheral Lymphocytes | 3 | 24 h | High level of damage |
| Sprague-Dawley Rat | Alveolar Macrophages | 3 | 24 h | Increased damage |
| Sprague-Dawley Rat | Hepatocytes | 3 | 24 h | Increased damage |
| Sprague-Dawley Rat | Lung Cells | 0.75 | 24 h | Dose-dependent increase |
| Sprague-Dawley Rat | Lung Cells | 1.5 | 24 h | Dose-dependent increase |
| Sprague-Dawley Rat | Lung Cells | 3.0 | 24 h | Dose-dependent increase |
Table 3: In Vivo DNA Damage in Mouse Oocytes and Cumulus Cells [15]
| Animal Model | Cell Type | BaP Dose (mg/kg) | Time Post-Exposure | Result (Olive Tail Moment) |
| CD1 Mouse | Oocytes | 13 | 4 days | 10.5 ± 0.9 (vs. 3.1 ± 0.4 control) |
| CD1 Mouse | Oocytes | 13 | 6 days | 15.6 ± 2.0 (vs. 3.6 ± 0.9 control) |
| CD1 Mouse | Cumulus Cells | 13 | 2 days | 6.4 ± 0.6 (vs. 2.1 ± 0.2 control) |
| CD1 Mouse | Cumulus Cells | 13 | 4 days | 7.8 ± 0.4 (vs. 2.4 ± 0.1 control) |
| CD1 Mouse | Cumulus Cells | 13 | 6 days | 7.3 ± 0.3 (vs. 3.2 ± 0.5 control) |
Experimental Protocols
A generalized protocol for the alkaline comet assay to detect BaP-induced DNA damage is provided below. This protocol should be optimized based on the specific cell type and experimental conditions.
Experimental Workflow: Comet Assay
Caption: Step-by-step workflow of the alkaline comet assay.
Detailed Protocol: Alkaline Comet Assay
1. Cell Culture and Treatment: a. Seed cells at an appropriate density and allow them to attach or grow for 24-48 hours.[11] b. Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). c. Treat semi-confluent cells with varying concentrations of BaP (e.g., 0.2 µM to 10 µM) for a defined period (e.g., 2 to 24 hours).[13][16] Include a vehicle control (e.g., 0.5% DMSO).[11]
2. Cell Harvesting and Suspension: a. Following treatment, wash the cells with ice-cold PBS. b. Harvest the cells using trypsinization or a cell scraper. c. Centrifuge the cell suspension and resuspend the pellet in ice-cold PBS to a concentration of approximately 1-2 x 10^5 cells/mL. Maintain cells on ice to prevent DNA repair.
3. Embedding Cells in Agarose: a. Prepare 1% Normal Melting Point (NMP) agarose and coat pre-cleaned microscope slides. Allow to solidify.[3] b. Mix the cell suspension with 0.5-0.8% Low Melting Point (LMP) agarose at a ratio of 1:10 (v/v) at 37°C.[3][10] c. Quickly pipette ~75 µL of the cell/agarose mixture onto the pre-coated slide and cover with a coverslip. d. Place the slides on a cold flat tray for at least 10 minutes to solidify the agarose.
4. Cell Lysis: a. Gently remove the coverslips and immerse the slides in a pre-chilled lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10).[11] b. Incubate at 4°C in the dark for at least 1 hour. This step removes cell membranes and histones, leaving behind nucleoids containing supercoiled DNA.[5]
5. DNA Unwinding (Alkaline Treatment): a. After lysis, gently place the slides in a horizontal electrophoresis tank filled with fresh, chilled alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13). b. Let the slides sit in this buffer for 20-40 minutes to allow the DNA to unwind.[17]
6. Electrophoresis: a. Perform electrophoresis under alkaline conditions, typically at 25V and 300mA, for 20-30 minutes.[11] Fragmented DNA will migrate out of the nucleoid, forming the "comet tail".[5] Keep the buffer cool during this process.
7. Neutralization and Staining: a. After electrophoresis, carefully remove the slides and gently wash them 2-3 times with a neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5) for 5 minutes each. b. Stain the DNA by adding a fluorescent dye such as ethidium (B1194527) bromide (20 µg/mL) or SYBR Green and incubate for 5-10 minutes in the dark.[11]
8. Visualization and Data Analysis: a. Visualize the slides using a fluorescence microscope. b. Capture images of the "comets". The head of the comet consists of intact DNA, while the tail contains damaged or broken DNA fragments.[3] c. Use specialized image analysis software to quantify the extent of DNA damage. Common parameters include:
- % Tail DNA: The percentage of DNA that has migrated into the tail.
- Tail Length: The length of the comet tail.
- Olive Tail Moment (OTM): An integrated value that considers both the tail length and the amount of DNA in the tail (Tail Length x % Tail DNA).[15] d. Typically, 50-100 randomly selected cells are scored per slide.[18] The results are often expressed as the mean ± standard error.
References
- 1. bioengineer.org [bioengineer.org]
- 2. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 3. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 21stcenturypathology.com [21stcenturypathology.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound increases DNA double strand break repair in vitro and in vivo: a possible mechanism for this compound-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound represses DNA repair through altered E2F1/E2F4 function marking an early event in DNA damage-induced cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]
- 11. The Extreme Variety of Genotoxic Response to this compound in Three Different Human Cell Lines from Three Different Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AHR- and DNA-damage-mediated gene expression responses induced by benzo(a)pyrene in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of benzo(a)pyrene-induced DNA damage in human endothelial cells using alkaline single cell gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of genotoxic effect of this compound in endotracheally treated rat using the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo exposure to benzo(a)pyrene induces significant DNA damage in mouse oocytes and cumulus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Extreme Variety of Genotoxic Response to this compound in Three Different Human Cell Lines from Three Different Organs | PLOS One [journals.plos.org]
- 17. mdpi.com [mdpi.com]
- 18. The use of Comet assay for detection of genotoxic effect of this compound - UGD Academic Repository [eprints.ugd.edu.mk]
Application Notes: Immunohistochemical Detection of Benzo[a]pyrene-DNA Adducts in Tissues
Introduction
Benzo[a]pyrene (B[a]P), a polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental carcinogen formed from the incomplete combustion of organic materials. Found in tobacco smoke, grilled foods, and vehicle exhaust, B[a]P exposure is a significant risk factor for various cancers. Following cellular uptake, B[a]P is metabolically activated to form reactive epoxides, primarily this compound diol epoxide (BPDE), which can covalently bind to DNA, forming bulky adducts. These B[a]P-DNA adducts can induce mutations and initiate carcinogenesis if not repaired by the cell's DNA repair machinery, primarily the nucleotide excision repair (NER) pathway.
Immunohistochemistry (IHC) is a powerful technique to visualize the distribution of B[a]P-DNA adducts within the cellular and subcellular compartments of tissues. This method utilizes antibodies that specifically recognize and bind to the BPDE-DNA adducts, allowing for their localization and semi-quantitative assessment. Detecting these adducts in tissues can serve as a valuable biomarker for B[a]P exposure and associated cancer risk.
Principle of the Method
The IHC protocol for detecting B[a]P-DNA adducts involves a series of steps performed on paraffin-embedded tissue sections. The tissue is first deparaffinized and rehydrated. An antigen retrieval step is then performed to unmask the antigenic epitopes of the B[a]P-DNA adducts. A primary antibody specific to BPDE-DNA adducts is applied, followed by a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP). The addition of a chromogenic substrate (e.g., DAB) results in a colored precipitate at the site of the antigen-antibody reaction, allowing for visualization under a microscope.
Applications
-
Toxicology and Carcinogenesis Research: To study the distribution and accumulation of B[a]P-DNA adducts in different organs and cell types following exposure.
-
Biomonitoring: To assess human exposure to B[a]P from environmental and occupational sources.
-
Drug Development: To evaluate the efficacy of chemopreventive agents in reducing the formation of B[a]P-DNA adducts.
-
Cancer Research: To investigate the role of B[a]P-DNA adducts in the initiation and progression of various cancers.
Data Presentation: Quantitative Levels of B[a]P-DNA Adducts
The following table summarizes B[a]P-DNA adduct levels reported in various human and animal tissues using different quantitative methods. It is important to note that adduct levels can vary significantly based on the dose, duration, and route of exposure, as well as the analytical method used.
| Tissue/Cell Type | Exposure Group/Condition | Detection Method | Adduct Level (adducts / 10⁸ nucleotides) | Reference(s) |
| Human Buccal Cells | Smokers | LC-MS/MS | 2.018 ± 0.840 | [1] |
| Human Buccal Cells | Non-smokers | LC-MS/MS | 0.084 ± 0.102 | [1] |
| Human Cervical Epithelium | Smokers | GC-MS | 0.35 ± 0.106 | |
| Human Cervical Epithelium | Non-smokers | GC-MS | 0.18 ± 0.096 | |
| Mouse Lung | Intraperitoneal injection of B[a]P | 32P-postlabeling | ~8.6 | [2] |
| Mouse Forestomach | Intraperitoneal injection of B[a]P | BPDE-DNA CIA | ~10-20 | [3] |
| Mouse Small Intestine | Intraperitoneal injection of B[a]P | BPDE-DNA CIA | ~5-15 | [3] |
| Human Peripheral Blood Cells | Colorectal adenocarcinoma patients and controls | BPDE-DNA CIA | 0.71 - 2.21 |
Note: The values presented are approximate and are intended for comparative purposes. Please refer to the original publications for detailed information.
Experimental Protocols
Detailed Protocol for Immunohistochemical Staining of B[a]P-DNA Adducts in Paraffin-Embedded Tissues
This protocol provides a general guideline for the immunohistochemical detection of B[a]P-DNA adducts. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be necessary for specific tissues and antibodies.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0
-
Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.05% Tween-20 (PBST)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer: 5% Normal Goat Serum in PBST
-
Primary Antibody: Anti-BPDE-DNA antibody (e.g., rabbit polyclonal or mouse monoclonal [5D11])
-
Biotinylated Secondary Antibody (e.g., Goat anti-rabbit or Goat anti-mouse)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Immerse slides in 100% ethanol for 2 x 3 minutes.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Place slides in a Coplin jar with Antigen Retrieval Buffer.
-
Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with PBST for 2 x 5 minutes.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides with PBST for 2 x 5 minutes.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-BPDE-DNA primary antibody to its optimal concentration in Blocking Buffer (e.g., 1:100 - 1:500; optimization is required).
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBST for 3 x 5 minutes.
-
Incubate slides with the biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature in a humidified chamber.
-
-
Signal Amplification:
-
Rinse slides with PBST for 3 x 5 minutes.
-
Incubate slides with Streptavidin-HRP conjugate, diluted according to the manufacturer's instructions, for 30 minutes at room temperature in a humidified chamber.
-
-
Chromogenic Detection:
-
Rinse slides with PBST for 3 x 5 minutes.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until a brown color develops (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
"Blue" the sections by rinsing in running tap water for 5-10 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%) for 2 minutes each.
-
Clear the slides in xylene for 2 x 5 minutes.
-
Coverslip the slides using a permanent mounting medium.
-
Controls:
-
Positive Control: Tissue sections from an animal model known to have been exposed to B[a]P.
-
Negative Control:
-
Tissue sections from an unexposed animal.
-
A slide incubated with a non-immune IgG at the same concentration as the primary antibody to control for non-specific binding of the secondary antibody.
-
A slide incubated without the primary antibody.
-
Visualization and Interpretation
B[a]P-DNA adducts will appear as brown nuclear staining. The intensity and distribution of the staining can be semi-quantitatively assessed using scoring systems (e.g., H-score) that take into account both the percentage of positive cells and the staining intensity.
Mandatory Visualizations
Caption: Immunohistochemistry workflow for detecting B[a]P-DNA adducts.
Caption: B[a]P-induced DNA damage signaling pathway.
References
- 1. Detection of DNA adducts derived from the tobacco carcinogens, this compound and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of optimal conditions for the detection of this compound-DNA adducts by enzyme-linked immunoadsorbent assays (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in Benzo[a]pyrene analysis of complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Benzo[a]pyrene (B[a]P) in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound (B[a]P) analysis?
A1: Matrix effects are the alteration of the analytical signal of a target analyte, such as B[a]P, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either signal suppression (a decrease in signal) or enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[1] In complex matrices like food, soil, or biological tissues, these interferences can compromise the sensitivity and reproducibility of the analysis.[2]
Q2: What are the common signs of matrix effects in my chromatogram?
A2: Common signs of matrix effects include:
-
Signal suppression or enhancement: A significant difference in the peak area or height of B[a]P in a matrix-spiked sample compared to a pure standard solution of the same concentration.[2]
-
Irreproducible results: High variability in the quantitative results for B[a]P across replicate injections or different sample preparations of the same material.[2]
-
Poor peak shape: The chromatographic peak for B[a]P may exhibit tailing or fronting, which can affect integration and accuracy.[3]
-
Baseline noise: An increase in the baseline noise can obscure the B[a]P peak, particularly at low concentrations.
Q3: How can I quantitatively assess matrix effects for my B[a]P analysis?
A3: You can quantitatively assess matrix effects by calculating the matrix factor (MF). This is typically done by comparing the response of the analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) to the response of the analyte in a neat solvent standard.[1]
The formula is: Matrix Factor (%) = (Peak Area in Post-extraction Spike / Peak Area in Neat Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[2]
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of a stable isotope-labeled (SIL) internal standard, such as this compound-d12, is widely considered the most effective method to correct for matrix effects.[4] A SIL internal standard is chemically and physically almost identical to the native B[a]P and will co-elute with it.[1] This allows the SIL internal standard to experience and correct for variations throughout the entire analytical process, including sample preparation, injection volume, and ionization suppression or enhancement.[4]
Q5: When should I use a surrogate standard versus an internal standard approach?
A5: The choice depends on the complexity of your sample matrix and the potential for analyte loss during sample preparation.
-
Surrogate Standard: A surrogate, like B[a]P-d12, is added to the sample at the very beginning of the analytical procedure, before extraction and cleanup. It is used to monitor and correct for losses of the native B[a]P throughout the entire sample preparation process. This approach is highly recommended for complex and variable matrices such as soil, sediment, and many food products.[4]
-
Internal Standard: An internal standard is added to the sample extract just before instrumental analysis. Its primary purpose is to correct for variations in instrumental response and injection volume.[4]
For the most accurate results in complex matrices, a surrogate standard approach is generally preferred.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of B[a]P in complex samples.
Issue 1: Low Recovery of this compound
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inefficient Extraction | Optimize the extraction solvent. For PAHs like B[a]P, solvents such as acetonitrile (B52724), hexane, or toluene (B28343) are commonly used.[2] For fatty matrices, consider a saponification step followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleanup.[1] |
| Analyte Loss During Cleanup | Evaluate your SPE sorbent and elution solvent. Ensure the elution solvent is strong enough to desorb B[a]P from the sorbent. Check for analyte breakthrough during the loading and washing steps of SPE by analyzing the waste fractions. To minimize opportunities for analyte loss, reduce the number of cleanup steps where possible.[2] |
| Degradation of Analyte | B[a]P is susceptible to photodegradation. Protect your samples and standards from light by using amber vials and minimizing exposure.[2][3] |
| Incomplete Solvent Evaporation/Reconstitution | During solvent evaporation steps, avoid complete dryness to prevent the analyte from adhering to the container walls. Ensure the reconstitution solvent is appropriate to fully dissolve B[a]P.[2] |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)
Possible Causes and Solutions:
| Possible Cause | Solution |
| Active Sites in the GC/HPLC System | The presence of active sites in the injector, column, or detector can lead to peak tailing.[3] Use highly inert components, including an ultra-inert GC column and a deactivated liner.[5] Regularly replace the liner and septum. For HPLC, consider adding a small amount of a competitive agent, like triethylamine, to the mobile phase to block active sites.[3] |
| Column Contamination | Non-volatile residue from previous injections can accumulate at the head of the column, creating active sites.[5] Trim the front end of the GC column (e.g., remove 15-20 cm).[5] For complex matrices, using a guard column can protect the analytical column.[5] |
| Inappropriate Temperature Program (GC) | A slow oven temperature ramp rate can cause excessive diffusion of the analyte band on the column, leading to peak broadening.[5] Increase the temperature ramp rate in the segment where B[a]P elutes. A final temperature of at least 320°C is recommended for high-boiling PAHs.[5][6] |
| Solvent Mismatch (HPLC) | Ensure the sample solvent is compatible with the mobile phase to avoid peak distortion.[2] |
Issue 3: High Background Noise or Interferences
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inadequate Sample Cleanup | Complex matrices require thorough cleanup to remove interfering compounds. Optimize your cleanup procedure. This may involve using different SPE sorbents (e.g., silica, Florisil, C18) or a combination of cleanup techniques.[7][8] |
| Contaminated Solvents or Reagents | Use high-purity solvents and reagents specifically designated for trace analysis. Run solvent blanks to check for contamination. |
| System Contamination | Contamination in the injector, tubing, or detector can lead to a high background.[3] Thoroughly clean the system components.[3] |
| Co-elution with Matrix Components | Optimize the chromatographic conditions (e.g., mobile phase gradient, temperature program) to improve the separation of B[a]P from interfering peaks.[3] Using a specialized column designed for PAH analysis can also enhance resolution.[3] |
Experimental Protocols
Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for B[a]P in Soil
This protocol provides a general workflow for the extraction and cleanup of B[a]P from soil samples.
Methodology:
-
Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soil, add 7 mL of water, vortex, and allow to hydrate (B1144303) for 30 minutes.
-
Internal Standard Spiking: Spike the sample with a known amount of a suitable internal standard, such as this compound-d12.
-
Extraction: Add 10 mL of acetonitrile to the tube. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup: Transfer the acetonitrile supernatant to a dSPE tube containing a cleanup sorbent (e.g., a mixture of PSA, C18, and MgSO₄). Vortex for 30 seconds and then centrifuge for 5 minutes.
-
Final Extract Preparation: Take an aliquot of the cleaned extract, evaporate to near dryness under a gentle stream of nitrogen, and reconstitute in a suitable solvent for GC-MS or HPLC-FLD analysis.
Protocol 2: Solid-Phase Extraction (SPE) for B[a]P in Water
This protocol describes a general procedure for the extraction and concentration of B[a]P from water samples.
Methodology:
-
Sample Preparation: If the water sample contains free chlorine, dechlorinate it with sodium sulfite. Add a surrogate standard, like this compound-d12, to the water sample.[9]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5-10 mL of methanol (B129727) followed by 5-10 mL of reagent water. Do not let the cartridge run dry.[9]
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).[9]
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.
-
Drying: Dry the cartridge thoroughly by passing air or nitrogen through it for 10-20 minutes. This step is crucial for good recovery of PAHs.[9]
-
Elution: Elute the B[a]P from the cartridge with a small volume of a non-polar solvent (e.g., dichloromethane (B109758) or a mixture of acetone (B3395972) and dichloromethane).[9]
-
Concentration and Reconstitution: Concentrate the eluate under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for injection into the analytical instrument.[10]
Quantitative Data Summary
The following tables provide a summary of reported performance data for B[a]P analysis in various matrices. These values are for comparative purposes and can vary based on instrumentation, specific matrix composition, and method parameters.
Table 1: Recovery of this compound in Different Matrices Using Various Sample Preparation Methods
| Matrix | Sample Preparation Method | Analytical Technique | Average Recovery (%) |
| Bread | QuEChERS | GC-MS | 95-120[11] |
| Sesame Oil | LLE - Alumina Column | HPLC-FLD | 82.40 - 96.21[12] |
| Sesame Oil | LLE - Alumina Column | GC-MS | 76.21 - 94.19[12] |
| Plant Extracts | SPE | HPLC-FLD | 90 - 95[13] |
| Soil | SPE with MgO Microspheres | HPLC-FLD / GC-MS | 85.1 - 100.8[7] |
| Food Matrices | QuEChERS | GC-MS/MS | 86.3 - 109.6[14] |
| Preserved Ham | Ethyl Acetate Extraction | HPLC-FLD | 98[15] |
| Rat Urine | Liquid-Liquid Extraction | HPLC/FLD | 90.3 - 101.6[16] |
| Rat Plasma | Liquid-Liquid Extraction | HPLC/FLD | 95.7 - 106.3[16] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Matrix | Analytical Technique | LOD | LOQ |
| Bread | GC-MS | 0.3 ng/g[11] | 0.5 ng/g[11] |
| Sesame Oil | HPLC-FLD | 0.037 µg/kg[12] | - |
| Sesame Oil | GC-MS | 0.062 µg/kg[12] | - |
| Soil | GC-MS/MS | - | 2.5 - 10 ng/g[17] |
| Water | HPLC-FLD | - | 1.04 ng/L[7] |
| Food Matrices | GC-MS/MS | 0.006 - 0.035 µg/kg[14] | 0.019 - 0.133 µg/kg[14] |
| Rat Urine | HPLC/FLD | 0.01 - 0.1 ng/mL[16] | - |
| Rat Plasma | HPLC/FLD | 0.1 - 0.4 ng/mL[16] | - |
Visualizations
Caption: A generalized experimental workflow for the analysis of this compound in complex samples.
Caption: A logical troubleshooting workflow for addressing common issues in this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Problem with detecting last 3 PAHs - SOLVED - Chromatography Forum [chromforum.org]
- 7. The selective cleanup of complex matrices and simultaneous separation of this compound by solid-phase extraction with MgO microspheres as sorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SPE cleanup of soil extract for PAH analysis - Chromatography Forum [chromforum.org]
- 9. benchchem.com [benchchem.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Validation of an Analytical Method for Determination of this compound Bread using QuEChERS Method by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of HPLC-FLD with GC-MS in Estimation of Benzo [ a ] pyrene in Sesame Oil | Semantic Scholar [semanticscholar.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. news-medical.net [news-medical.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Benzo[a]pyrene (BaP) Detection in Biological Fluids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Benzo[a]pyrene (BaP) detection in biological fluids.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting BaP in biological samples?
A1: The sensitivity of this compound (BaP) detection depends on the specific biological matrix and the available instrumentation. Immunoassays, such as chemiluminescence immunoassay (CIA), offer very low limits of detection for BaP-DNA adducts.[1][2] For instance, a developed CIA can detect approximately 1.5 adducts per 10⁹ nucleotides using only 20 μg of DNA.[1][2] Chromatographic methods coupled with mass spectrometry, like GC-MS/MS, also provide high sensitivity, with lower limits of quantification (LLOQ) reported at 50 pg/L for BaP metabolites in urine.[3][4] High-pressure liquid chromatography (HPLC) coupled with high-resolution tandem mass spectrometry (MS) has achieved detection limits for BaP-diol epoxide adducts to histidine of about 4 amol/mg of serum albumin.[5]
Q2: How can I overcome matrix effects in my biological samples (e.g., serum, urine)?
A2: Matrix effects can be a significant challenge, leading to ion suppression or enhancement in mass spectrometry, or quenching in fluorescence detection. Effective sample preparation is crucial. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used to clean up samples and isolate BaP and its metabolites.[6] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been adapted for the extraction of BaP from complex matrices.[7][8] Using isotopically labeled internal standards can also help to compensate for matrix effects during quantification.
Q3: My recovery of BaP is consistently low. What are the possible reasons and solutions?
A3: Low recovery of BaP can stem from several factors:
-
Inefficient Extraction: The choice of extraction solvent and method is critical. For instance, in sausage and preserved ham, using ethyl acetate (B1210297) as an extraction solvent resulted in an average recovery of 98%.[9] Ensure your solvent is appropriate for the polarity of BaP and the nature of your sample matrix.
-
Adsorption to Labware: BaP is a hydrophobic compound and can adsorb to plastic surfaces. Using silanized glassware can help to minimize this issue.
-
Degradation: BaP is sensitive to light and can degrade. Protect your samples and standards from light by using amber vials and minimizing exposure.
-
Improper pH: The pH of the sample during extraction can influence the recovery. Optimize the pH to ensure BaP is in a form that is readily extracted.
Q4: I am having trouble separating BaP from its isomers. How can I improve the chromatographic resolution?
A4: Co-elution of BaP with its isomers, such as benzo[b]fluoranthene (B1141397) and benzo[k]fluoranthene, is a common issue. To improve separation:
-
Optimize the HPLC column and mobile phase: A C18 reversed-phase column is often used for BaP analysis.[10] Gradient elution with a mobile phase like acetonitrile (B52724) and water can be optimized to improve the resolution of isomers.[11][12]
-
Adjust the column temperature: Increasing the column temperature can sometimes improve peak shape and resolution.
-
Use a different stationary phase: If a C18 column is not providing adequate separation, consider a column with a different selectivity, such as a pentafluorophenyl (PFP) stationary phase, which has been shown to resolve (+)-anti-benzo[a]pyrene diol epoxide adducts.[5]
Troubleshooting Guides
Low Signal or No Detectable BaP
| Potential Cause | Troubleshooting Steps |
| Insufficient Sample Concentration | - Concentrate the sample using techniques like solid-phase extraction (SPE) or evaporation. - Increase the injection volume if your analytical system allows. |
| Instrument Sensitivity Issues | - Check the performance of your detector (e.g., clean the ion source in MS, check the lamp in a fluorescence detector). - Run a system suitability test with a known standard to verify instrument performance. |
| Degradation of BaP Standard or Sample | - Prepare fresh standards. - Ensure samples and standards are stored properly, protected from light and at the correct temperature. |
| Ineffective Ionization (Mass Spectrometry) | - Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature). - Consider using a different ionization technique, such as atmospheric pressure chemical ionization (APCI), which has been found to be more sensitive for BaP metabolites than electrospray ionization (ESI).[13] |
Poor Peak Shape in Chromatography
| Potential Cause | Troubleshooting Steps |
| Column Overload | - Dilute the sample or reduce the injection volume. |
| Incompatible Injection Solvent | - Ensure the injection solvent is compatible with the mobile phase. Ideally, the injection solvent should be weaker than the initial mobile phase. |
| Column Contamination or Degradation | - Flush the column with a strong solvent. - If the problem persists, replace the column. |
| Improper Mobile Phase pH | - Adjust the pH of the mobile phase to ensure BaP is in a single, non-ionized form. |
Quantitative Data Summary
The following tables summarize the performance of various methods for BaP detection.
Table 1: Immunoassay Performance for BaP and its Adducts
| Assay Type | Analyte | Limit of Detection (LOD) / IC50 | Matrix | Reference |
| Chemiluminescence Immunoassay (CIA) | BPDE-DNA Adducts | ~1.5 adducts/10⁹ nucleotides | DNA | [1][2] |
| Dissociation-Enhanced Lanthanide Fluoroimmunoassay (DELFIA) | BPDE-DNA Adducts | 10-fold less sensitive than CIA | DNA | [2] |
| Ultrasensitive Enzymatic Radioimmunoassay (USERIA) | B(a)P-DNA Adducts | 10 fmol in 25 µg DNA | DNA | [14] |
| Rapid Fluorescence Immunoassay (RFIA) | This compound | 0.32 ng/mL | Cigarette Smoke | [15] |
| Indirect Competitive ELISA (ic-ELISA) | This compound | IC10: 0.00124 µg/mL | Grilled Pork | [16] |
Table 2: Chromatographic Method Performance for BaP and its Metabolites
| Method | Analyte | Limit of Detection (LOD) / LLOQ | Matrix | Reference |
| HPLC-Fluorescence | This compound | - | Charcoal Grilled Meat | [10] |
| GC-MS | This compound | LOD: 0.3 ng/g, LOQ: 0.5 ng/g | Bread | [7] |
| HPLC/HRMS/MS | (+)-anti-BPDE-Histidine Adduct | ~4 amol/mg serum albumin | Serum Albumin | |
| LC-MS/MS | 3-OH BaP | LLOQ: 50 pg/L | Urine | [17] |
| GC-MS/MS | BaP-(7R,8S,9R,10S)-tetrol | LLOQ: 50 pg/L | Urine | [3][4] |
| HPLC with Laser-Induced Fluorescence | 3-OH BaP | 8 ng/L | Urine | [18] |
| Laser-Excited Shpol'skii Spectrometry | 3-OH BaP | 0.5 ng/L | Urine | [19][18] |
Experimental Protocols
Detailed Methodology: Chemiluminescence Immunoassay (CIA) for BPDE-DNA Adducts
This protocol is a synthesized representation based on the principles described in the literature.[1][2]
-
Coating of Microtiter Plates:
-
Coat 96-well microtiter plates with BPDE-modified DNA.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plates with a suitable washing buffer (e.g., PBS with Tween 20).
-
Block the remaining protein-binding sites with a blocking buffer (e.g., BSA in PBS) for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Add a mixture of the DNA sample (or standard) and the primary antibody against BPDE-DNA adducts to the wells.
-
Incubate for a specified time (e.g., 2 hours) at 37°C to allow for competitive binding.
-
-
Secondary Antibody Incubation:
-
Wash the plates thoroughly.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that specifically binds to the primary antibody.
-
Incubate for 1-2 hours at room temperature.
-
-
Signal Generation and Detection:
-
Wash the plates to remove any unbound secondary antibody.
-
Add a chemiluminescent substrate.
-
Measure the light emission using a luminometer. The signal intensity is inversely proportional to the amount of BPDE-DNA adducts in the sample.
-
Detailed Methodology: HPLC with Fluorescence Detection for BaP
This protocol is a generalized procedure based on common practices.[10][20]
-
Sample Preparation (Extraction and Cleanup):
-
For solid samples (e.g., meat), homogenize and treat with an alkaline solution.[10]
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., n-hexane).[10]
-
Clean up the extract using a solid-phase extraction (SPE) cartridge (e.g., XAD-2 or C18) to remove interfering substances.[10]
-
Elute BaP from the SPE cartridge with an appropriate solvent mixture (e.g., n-hexane/dichloromethane).[10]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm length, 4.6 mm inner diameter, 5 µm particle size).[21]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[11][21]
-
Flow Rate: Typically around 1-2 mL/min.[21]
-
Injection Volume: 20 µL.[21]
-
Column Temperature: Maintained at a constant temperature, e.g., 25°C.[21]
-
-
Fluorescence Detection:
-
Set the excitation and emission wavelengths specific for BaP. For example, excitation at 254 nm and emission at 355 nm have been used.[10]
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Highly sensitive chemiluminescence immunoassay for this compound-DNA adducts: validation by comparison with other methods, and use in human biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive GC-MS/MS method for the quantification of this compound tetrol in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of this compound Diol Epoxide Adducts to Histidine and Lysine in Serum Albumin In Vivo by High-Resolution-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of an Analytical Method for Determination of this compound Bread using QuEChERS Method by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Determination of this compound in charcoal grilled meat samples by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 13. Quantitation of this compound Metabolic Profiles in Human Bronchoalveolar H358) Cells by Stable Isotope Dilution Liquid Chromatography-Atmospheric Chemical Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of benzo(a)pyrene-DNA adducts by enzyme immunoassays and radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid fluorescence immunoassay of benzo[ a ]pyrene in mainstream cigarette smoke based on a dual-functional antibody–DNA conjugate - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04915G [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. A Sensitive LC–MS/MS Method for the Quantification of 3-Hydroxythis compound in Urine-Exposure Assessment in Smokers and Users of Potentially Reduced-Risk Products [mdpi.com]
- 18. Trace analysis of 3-hydroxy this compound in urine for the biomonitoring of human exposure to polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Optimization of mobile phase for Benzo[a]pyrene separation in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Benzo[a]pyrene (BaP) using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound (BaP) separation in reversed-phase HPLC?
A common and effective mobile phase for the isocratic separation of BaP is a mixture of acetonitrile (B52724) and water, often in a ratio of 80:20 (v/v).[1][2] For more complex samples or to separate BaP from structurally similar polycyclic aromatic hydrocarbons (PAHs), a gradient elution is frequently employed. This typically starts with a higher percentage of water and gradually increases the proportion of acetonitrile.[3][4]
Q2: My this compound peak is showing significant tailing. What are the common causes?
Peak tailing for BaP is often caused by secondary interactions within the HPLC system. The primary causes include:
-
Active Sites: Unwanted interactions between BaP and active sites on the column packing material or system components.
-
System Contamination: Residue from previous analyses in the injector, tubing, or detector cell can lead to tailing.[5]
-
Sample Matrix Effects: Interfering substances from a complex sample matrix can affect peak shape.
Q3: How can I reduce a long retention time for this compound?
An excessively long retention time can be addressed by:
-
Increasing Mobile Phase Strength: Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[6] This reduces the retention of the hydrophobic BaP on the reversed-phase column.
-
Increasing the Flow Rate: A higher flow rate will decrease the time the analyte spends in the column, though this may also reduce peak resolution.[7][8]
-
Increasing Column Temperature: Raising the column temperature reduces the viscosity of the mobile phase, which can shorten retention times.[8][9]
Q4: I am observing co-elution of this compound with other peaks. How can I improve the resolution?
Co-elution, especially with isomers like Dibenzo[a,l]pyrene, is a common challenge.[3][4][5] To improve resolution, consider the following:
-
Optimize the Mobile Phase: Adjusting the solvent ratio or switching the organic solvent (e.g., from acetonitrile to methanol (B129727) or using a ternary mixture of acetonitrile, methanol, and water) can alter selectivity.[6][10]
-
Adjust the Gradient Profile: A shallower gradient can increase the separation between closely eluting peaks.
-
Use a Specialized Column: Employing a column specifically designed for PAH analysis can provide enhanced selectivity and better resolution.[5]
-
Modify the Column Temperature: Changing the temperature can affect the selectivity of the separation.[11]
Troubleshooting Guide
This guide provides solutions to specific problems encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Resolution and Co-elution
Poor resolution prevents accurate quantification. The following workflow can help diagnose and solve this issue.
Caption: Troubleshooting workflow for poor peak resolution.
Data Presentation: Mobile Phase Composition Effects
| Mobile Phase System | Typical Gradient Example (Solvent B is Organic) | Expected Outcome |
| Acetonitrile / Water | 60% B to 100% B over 25 min[3][4] | Good general-purpose separation, sharp peaks. |
| Methanol / Water | 75% to 90% Methanol (Isocratic)[9] | Can offer different selectivity compared to acetonitrile. |
| Acetonitrile / Methanol / Water | Initial: 48.4% ACN, 7.8% MeOH, 43.8% H₂OFinal: 43% ACN, 37% MeOH, 20% H₂O[10] | A ternary system can significantly improve the resolution of closely eluting PAH pairs.[10] |
| Acetonitrile / (5% THF in Water) | 70% B to 100% B over ~24 min[7] | Tetrahydrofuran (THF) as an additive can modify selectivity for difficult separations. |
Problem 2: Low Recovery and Poor Sensitivity
Low signal intensity can be due to analyte loss during sample preparation or analysis.
Common Causes & Solutions:
-
Adsorption: BaP is hydrophobic and can adsorb to glass and plastic surfaces, leading to significant analyte loss.[12]
-
Solution: For aqueous samples, add a co-solvent like isopropanol (B130326) (e.g., 100 mL per 500 mL of water sample) to increase solubility and reduce adsorption.[12]
-
-
Photodegradation: As a PAH, BaP is susceptible to degradation upon exposure to UV light.[5]
-
Solution: Use amber glassware and vials, and minimize the sample's exposure to direct light throughout the entire process.[5]
-
-
Inefficient Extraction: Poor extraction from the sample matrix will lead to low recovery.
-
Solution: Use an appropriate extraction technique like Solid-Phase Extraction (SPE) with a C18 cartridge, which is effective for enriching BaP from liquid samples.[1] Ensure the extraction solvent is suitable; nonpolar solvents like hexane (B92381) or cyclohexane (B81311) are often used.[5]
-
Experimental Protocols
Protocol 1: General Workflow for Mobile Phase Optimization
This protocol outlines the steps for systematically optimizing the mobile phase for BaP separation.
Caption: General workflow for mobile phase optimization.
Protocol 2: Column Conditioning and Cleaning
To address issues like peak tailing or high backpressure from contamination, perform the following flushing procedure.[5]
-
Disconnect the Column: Disconnect the column from the detector to prevent contamination.
-
Flush with Mobile Phase: Flush the column with the mobile phase (without buffer salts) for 15-20 minutes.
-
Strong Solvent Wash: Sequentially wash the column with stronger, miscible solvents. A typical sequence for a reversed-phase C18 column is:
-
100% Water (to remove salts)
-
100% Methanol
-
100% Acetonitrile
-
100% Isopropanol
-
A stronger mixture like Methanol/Dichloromethane (if compatible with your column) can be used to remove highly retained contaminants.[5]
-
-
Re-equilibrate: Flush the column with the mobile phase until the baseline is stable before reconnecting to the detector and running samples.
Data Presentation: Parameter Adjustments for Troubleshooting
| Parameter | Action | Effect on Resolution | Effect on Retention Time | Effect on Backpressure |
| Mobile Phase Strength | Increase % Organic Solvent | May Decrease | Decreases | Decreases |
| Flow Rate | Increase Flow Rate | May Decrease[8] | Decreases | Increases |
| Column Temperature | Increase Temperature | Variable (can improve or decrease)[11] | Decreases | Decreases |
| Column Length | Use a Longer Column | Increases[11] | Increases | Increases |
| Particle Size | Use Smaller Particles | Increases[11] | Variable | Increases significantly |
References
- 1. Development and validation of a HPLC method for the determination of benzo(a)pyrene in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of benzo(a)pyrene in fried and baked foods by HPLC combined with vesicular coacervative supramolecular solvent extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unambiguous Determination of this compound and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. assets.fishersci.com [assets.fishersci.com]
Enhancing the recovery of Benzo[a]pyrene during sample preparation
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the recovery of Benzo[a]pyrene (BaP) during sample preparation.
Troubleshooting Guide: Low this compound Recovery
Low or inconsistent recovery of this compound is a common challenge during sample preparation. This guide provides a systematic approach to identifying and resolving potential issues.
Common Causes and Corrective Actions
| Potential Cause | Corrective Action |
| Inefficient Extraction | Optimize the extraction solvent and method. For nonpolar compounds like BaP, solvents such as hexane, cyclohexane (B81311), ethyl acetate (B1210297), or acetonitrile (B52724) are commonly used.[1][2] The choice of solvent can significantly impact recovery rates. For fatty matrices, consider saponification to break down lipids before extraction.[3] |
| Analyte Loss During Cleanup | Evaluate the solid-phase extraction (SPE) sorbent and elution solvent. Ensure the elution solvent is strong enough to desorb BaP from the sorbent.[4] Common SPE sorbents for PAH analysis include silica, Florisil, and C18.[4][5] Check for analyte breakthrough during the loading and washing steps by analyzing the waste fractions.[6] |
| Matrix Effects | Complex sample matrices can suppress or enhance the analytical signal, leading to inaccurate quantification.[6] Employ cleanup techniques like SPE or dispersive SPE (dSPE) as used in the QuEChERS method to remove interfering compounds.[3][7] The use of a stable isotope-labeled internal standard, such as a deuterated PAH, is highly effective for correcting matrix effects.[3][6] |
| Analyte Degradation | BaP is susceptible to photodegradation. It is crucial to use amber glassware and minimize light exposure throughout the experimental process to prevent analyte loss.[2][6] |
| Loss During Solvent Evaporation | During the concentration of sample extracts, losses of semi-volatile compounds like BaP can occur.[2] Careful control of temperature and the flow of nitrogen during evaporation is necessary to prevent significant loss.[2] |
| Improper Sample Homogenization | Ensure solid samples are thoroughly homogenized by grinding and sieving to achieve a representative sample for extraction.[6] Inadequate homogenization can lead to variability in results. |
Quantitative Data on this compound Recovery
The following tables summarize reported recovery data for this compound using different sample preparation methods and matrices.
Table 1: Recovery of this compound using Solid-Phase Extraction (SPE)
| Sample Matrix | SPE Sorbent | Extraction/Elution Solvents | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Vegetable Oil | Molecularly Imprinted Polymer | Acetonitrile/Water | 87.6 - 95.9 | 1.08 - 2.16[8] |
| Cachaça | C18 | Cyclohexane, Dimethylformamide/Water | 82.9 - 97.0 | 0.5 - 4.9[9] |
| Insect Larvae | Florisil® | Not Specified | 91.63 | < 0.5 |
| Drinking Water | C18 | Isopropanol (B130326), Ethyl Acetate, Dichloromethane | Not specified, but noted as "best recovery results" | Not Specified[5] |
Table 2: Recovery of this compound using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
| Sample Matrix | Extraction Solvent | dSPE Sorbents | Spiking Level (µg/kg) | Average Recovery (%) | RSD (%) |
| Various Foods | Acetonitrile | Not Specified | 5 | 86.3 - 109.6 | 0.4 - 6.9[7] |
| 10 | 87.7 - 100.1 | 0.4 - 6.9[7] | |||
| 20 | 89.6 - 102.9 | 0.4 - 6.9[7] | |||
| Bread | Acetone | Not Specified | 0.5 - 20 (ng/g) | 95 - 120 | < 14.5[10] |
| Infant Foods | Acetonitrile | MgSO₄, PSA | Not Specified | 73.1 - 110.7 | < 8[11] |
| Fish | Acetonitrile | Not Specified | 25, 250, 500 (ng/mL) | > 80 | < 6.0[12] |
Experimental Protocols
Protocol 1: Molecularly Imprinted Solid-Phase Extraction (MISPE) for BaP in Vegetable Oil[10]
-
Sample Pre-treatment : Accurately weigh the vegetable oil sample.
-
Extraction : The specific extraction solvent is not detailed, but the process involves passing the sample through a molecularly imprinted solid-phase extraction purification column.
-
Elution : Elute the this compound from the MISPE column.
-
Analysis : Analyze the eluate using high-performance liquid chromatography (HPLC) with a fluorescence detector. Optimal detection was achieved with an excitation wavelength of 365 nm and an emission wavelength of 410 nm. The mobile phase consisted of 90% acetonitrile and 10% water.
Protocol 2: QuEChERS Method for BaP in Food Matrices[9]
-
Sample Homogenization : Homogenize the food sample.
-
Extraction : Extract the PAHs using acetonitrile.
-
Purification (dSPE) : Purify the extract using different combinations of sorbents in a dispersive solid-phase extraction step.
-
Analysis : Analyze the purified extract using gas chromatography-mass spectrometry (GC-MS).
Protocol 3: Solid-Phase Extraction (SPE) for BaP in Water[6]
-
Sample Preparation : To a 500 mL water sample, add 100 mL of isopropanol to increase the solubility of BaP and reduce its absorption onto the sample bottle.
-
SPE Cartridge Conditioning : Condition a C18 SPE cartridge (200 mg/6 mL).
-
Sample Loading : Load the sample onto the SPE cartridge at a rate of 10 mL/min.
-
Elution : Elute the this compound using ethyl acetate and dichloromethane.
-
Concentration : Place the eluent in a nitrogen blowdown unit and concentrate by purging with nitrogen at 50°C.
-
Solvent Exchange : Perform a solvent exchange with ethyl acetate and reduce the final volume to 1 mL.
-
Analysis : Inject a 20 µL aliquot into an HPLC system with fluorescence detection.
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: General experimental workflow for this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What is the best extraction solvent for this compound?
A1: The optimal extraction solvent depends on the sample matrix. For sausage and preserved ham samples, ethyl acetate provided good recovery (98%).[1] Acetonitrile and isopropanol resulted in recoveries below 50% for the same matrix.[1] n-Hexane can also be used, but may extract more fat, potentially reducing the efficiency of subsequent cleanup steps.[1] For plant matrices, a mixture of cyclohexane and ethyl acetate has been used.[13] Acetonitrile is commonly employed in the QuEChERS method for various food samples.[7]
Q2: My this compound recovery is consistently low. What are the most likely causes?
A2: Consistently low recovery can stem from several factors. Key areas to investigate include: inefficient extraction from the sample matrix, loss of the analyte during solvent evaporation, degradation of BaP due to light exposure, and analyte loss during cleanup procedures like SPE.[2][4] Improper selection of SPE sorbents or elution solvents is a common issue.[4]
Q3: How can I mitigate matrix effects in my analysis?
A3: Matrix effects, which can cause signal suppression or enhancement, are a significant challenge in complex samples.[6] The most effective way to correct for these effects is to use a stable isotope-labeled (SIL) internal standard, such as a deuterated analog of BaP.[6] The SIL internal standard will have nearly identical chemical and physical properties to the native analyte, allowing it to compensate for variations in sample preparation and ionization efficiency. Additionally, thorough sample cleanup using techniques like SPE or the QuEChERS method is crucial to remove interfering matrix components.[3][6]
Q4: Can the type of labware used affect this compound recovery?
A4: Yes, the materials used in your experimental setup can impact recovery. For instance, the use of certain materials in SPE cartridges, like polyethylene (B3416737) frits, has been anecdotally linked to the loss of deuterated PAHs.[4] Furthermore, PAHs can be absorbed onto surfaces. Adding a solvent like isopropanol to water samples can help increase the solubility of BaP and reduce its absorption onto sample bottles and tubing.[5] Grinding plant material in a rotary mill has also been shown to decrease PAH recovery.[13]
Q5: What are the typical recovery rates I should expect for this compound?
A5: Expected recovery rates can vary widely depending on the method, matrix, and laboratory proficiency. However, well-optimized methods can achieve high recoveries. For example, a modified QuEChERS method for BaP in bread reported average recoveries between 95-120%.[10] An optimized SPE method for vegetable oil yielded recoveries of 87.6%–95.9%.[8] For various food matrices, the QuEChERS method has shown recoveries in the range of 86.3% to 109.6%.[7] Methods for infant foods have demonstrated extraction recoveries between 73.1% and 110.7%.[11]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. news-medical.net [news-medical.net]
- 8. Optimization of Molecularly Imprinted Solid Phase Extraction-High Performance Liquid Chromatography and Its Application in Determination of Benzo (a) pyrene in Vegetable Oil [agris.fao.org]
- 9. scielo.br [scielo.br]
- 10. Validation of an Analytical Method for Determination of this compound Bread using QuEChERS Method by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a highly sensitive method based on QuEChERS and GC–MS/MS for the determination of polycyclic aromatic hydrocarbons in infant foods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Reducing background noise in Benzo[a]pyrene fluorescence detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and optimize the fluorescence detection of Benzo[a]pyrene (BaP).
Troubleshooting Guide
This guide addresses specific issues that can arise during BaP fluorescence detection experiments, leading to high background noise and inaccurate measurements.
Issue 1: Unexpected peaks or high background fluorescence are observed in the emission spectrum.
This is a common issue that can originate from several sources, including the solvent, the sample itself, or the instrumentation.
-
Possible Cause 1: Raman Scattering from the Solvent. The solvent can produce Raman scattering, which may appear as sharp peaks in the fluorescence emission spectrum. This is particularly noticeable when the analyte concentration is low.[1]
-
Possible Cause 2: Autofluorescence from the Sample Matrix or Container. The sample matrix, cuvette, or even plastic-bottom dishes can exhibit intrinsic fluorescence, contributing to the background signal.[3]
-
Troubleshooting Step: Run a blank measurement containing the sample matrix without BaP to obtain a background spectrum. This background can then be subtracted from the sample spectrum.[3][4] If using microplates or dishes, consider switching to glass-bottom vessels to reduce background fluorescence.[3]
-
-
Possible Cause 3: Contamination. Impurities in the solvent, on the glassware, or in the sample itself can fluoresce and increase the background.
-
Troubleshooting Step: Use high-purity, spectroscopy-grade solvents. Ensure all glassware is thoroughly cleaned.
-
Issue 2: Fluorescence intensity is lower than expected or unstable.
Low or fluctuating fluorescence signals can be due to a variety of factors, from instrumental settings to sample characteristics.
-
Possible Cause 1: Inner Filter Effect. At high concentrations, the sample can absorb too much of the excitation light or reabsorb the emitted fluorescence, leading to a non-linear relationship between concentration and fluorescence intensity.[4][5][6][7][8][9]
-
Possible Cause 2: Quenching. The fluorescence of BaP can be quenched (decreased) by other substances in the sample, such as oxygen or components of the sample matrix.[10][11][12]
-
Possible Cause 3: Photodegradation. BaP can be degraded by exposure to light, especially UV light, leading to a decrease in fluorescence over time.[14][15]
-
Troubleshooting Step: Minimize the sample's exposure to the excitation light. Use the lowest effective excitation intensity and reduce measurement time.[16]
-
-
Possible Cause 4: Improper Instrument Settings. Incorrect alignment of the sample, inappropriate slit widths, or detector saturation can all lead to low or distorted signals.[2][17]
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound (BaP) detection?
The optimal wavelengths can vary depending on the solvent and the specific instrumentation. However, some generally accepted ranges are:
-
Excitation: 295-298 nm, 347 nm, 365 nm, and 385 nm have been reported as suitable excitation wavelengths.[18][19][20] One study noted that excitation at 365 nm and 385 nm is advantageous as it avoids the emission bands of olive oil, a common matrix.[19]
-
Emission: Strong emission for BaP is typically observed in the 400-450 nm range, with prominent peaks often cited around 405 nm.[19][20]
Q2: How does the choice of solvent affect BaP fluorescence?
The solvent can significantly influence the fluorescence intensity of BaP. Dimethyl sulfoxide (B87167) (DMSO) has been shown to produce a high quantum yield for BaP, likely due to the high solubility of BaP in this solvent.[18] It is crucial to use high-purity, spectroscopy-grade solvents to avoid background fluorescence from impurities.
Q3: What is the "inner filter effect" and how can I correct for it?
The inner filter effect occurs when the sample absorbs a significant portion of the excitation light or reabsorbs the emitted fluorescence, leading to a reduction in the measured fluorescence intensity.[6][8] This effect is more pronounced at higher concentrations. To minimize the inner filter effect, it is best to work with diluted samples, ensuring the absorbance at the excitation wavelength is below 0.1.[5][9] Correction factors can also be applied mathematically if the absorbance of the sample is known.[7]
Q4: What is fluorescence quenching and how can it be minimized?
Fluorescence quenching is a process that decreases the fluorescence intensity due to interactions with other molecules, known as quenchers.[4] For BaP, dissolved oxygen is a common quencher.[10][12] To minimize quenching by oxygen, the solvent can be degassed by purging with an inert gas like nitrogen or argon.[13]
Q5: How can I perform background subtraction?
To perform background subtraction, you need to acquire a "blank" spectrum. This blank should contain everything that your sample contains except for the analyte (BaP). This could be the solvent alone, or the solvent with the sample matrix. Once you have the blank spectrum, you can subtract it from your sample's spectrum to remove the background fluorescence.[3][4]
Data Presentation
Table 1: Reported Excitation and Emission Wavelengths for this compound
| Excitation Wavelength (nm) | Emission Wavelength (nm) | Solvent/Matrix | Reference |
| 298 | 300-600 | Not specified | [18] |
| 295 | 405 | Acetonitrile:water | [20] |
| 361 | 405 | Not specified | [21] |
| 347, 365, 385 | 405, 426, 455 | Acetone | [19] |
| 270 | 430 | Not specified | [22] |
Table 2: Troubleshooting Summary for Common Issues in BaP Fluorescence Detection
| Issue | Possible Cause | Recommended Action |
| Unexpected Peaks | Raman Scattering | Change excitation wavelength; run a solvent blank.[1][2] |
| High Background | Autofluorescence | Run a matrix blank and subtract it; use glass-bottom vessels.[3] |
| Contamination | Use high-purity solvents and clean glassware. | |
| Low/Unstable Signal | Inner Filter Effect | Dilute the sample (absorbance < 0.1).[5][9] |
| Quenching | Degas the solvent to remove oxygen.[10][12][13] | |
| Photodegradation | Minimize light exposure.[16] | |
| Improper Settings | Optimize instrument alignment, slit widths, and detector gain.[2][17] |
Experimental Protocols
Protocol 1: General Fluorescence Measurement of this compound
-
Instrument Warm-up: Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time to ensure a stable light output.
-
Sample Preparation:
-
Prepare a stock solution of BaP in a high-purity, spectroscopy-grade solvent (e.g., DMSO, acetonitrile).
-
Prepare a series of dilutions from the stock solution to determine the linear range of detection and to avoid the inner filter effect.
-
If applicable, prepare a blank sample containing the solvent and any matrix components without BaP.
-
-
Instrument Settings:
-
Set the excitation and emission wavelengths based on literature values or preliminary scans (e.g., excitation at 298 nm, emission scan from 350 nm to 500 nm).[18]
-
Set the excitation and emission slit widths. Start with a narrow slit width (e.g., 5 nm) for better resolution and adjust as needed to improve the signal-to-noise ratio.[18]
-
-
Measurement:
-
Place the blank cuvette in the sample holder and record the background spectrum.
-
Replace the blank with the sample cuvette and record the fluorescence spectrum.
-
-
Data Processing:
-
Subtract the blank spectrum from the sample spectrum to correct for background fluorescence.
-
Analyze the corrected spectrum to determine the fluorescence intensity at the desired wavelength.
-
Visualizations
Caption: Experimental workflow for BaP fluorescence detection.
Caption: Troubleshooting logic for high background noise.
References
- 1. edinst.com [edinst.com]
- 2. edinst.com [edinst.com]
- 3. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. vernier.com [vernier.com]
- 6. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Excited State Kinetics of this compound Is Affected by Oxygen and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of quenching of the fluorescence of a this compound tetraol metabolite model compound by 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. publications.iupac.org [publications.iupac.org]
- 14. Photolysis primes biodegradation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studies on oxidation of benzo [a] pyrene by sunlight and ozone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 17. aelabgroup.com [aelabgroup.com]
- 18. scielo.br [scielo.br]
- 19. Rapid Detection of this compound in Extra Virgin Olive Oil Using Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. mdpi.com [mdpi.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: QuEChERS Extraction of Benzo[a]pyrene from Soil
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the refinement of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of Benzo[a]pyrene from soil samples.
Frequently Asked Questions (FAQs)
Q1: What is the QuEChERS method and why is it used for this compound in soil?
A1: The QuEChERS method is a sample preparation technique that simplifies the extraction and cleanup of analytes from complex matrices like soil.[1][2] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts and a subsequent cleanup step using dispersive solid-phase extraction (d-SPE).[3] This method is favored for its speed, ease of use, low solvent consumption, and effectiveness in producing clean extracts for analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).[2][4] this compound, a polycyclic aromatic hydrocarbon (PAH) and a known carcinogen, is often analyzed in soil due to its persistence and toxicity.[5][6]
Q2: Which extraction solvent is best for this compound in soil using the QuEChERS method?
A2: Acetonitrile (B52724) is the most commonly used extraction solvent in the original QuEChERS method.[1] However, studies have shown that different solvent systems can be optimized for PAHs in soil. For instance, a combination of acetonitrile and water has demonstrated good results.[1][4] Other investigations have explored solvent systems like hexane:acetone (2:1 v/v) and ethyl acetate, with the choice depending on the specific soil type and the range of PAHs being analyzed.[7]
Q3: What are the common d-SPE sorbents used for cleanup, and how do I choose the right one?
A3: The cleanup step in QuEChERS is crucial for removing interfering substances from the soil extract. Common d-SPE sorbents include primary secondary amine (PSA), C18, and graphitized carbon black (GCB). PSA is effective at removing organic acids, fatty acids, and sugars. C18 is used to remove nonpolar interferences like lipids and waxes.[8] GCB is employed for the removal of pigments and sterols.[8] For this compound and other PAHs, which are nonpolar, C18 can be particularly useful. Some studies have also successfully used novel sorbents like diatomaceous earth and clinoptilolite to achieve high recoveries.[1][7] The choice of sorbent or a combination of sorbents depends on the specific characteristics of the soil matrix.
Q4: Why is the use of an internal standard like this compound-d12 important?
A4: The use of an isotopically labeled internal standard, such as this compound-d12, is highly recommended to ensure the reliability of analytical results.[2] An internal standard is a compound that is chemically similar to the analyte but can be distinguished by its mass in the mass spectrometer. It is added to the sample at a known concentration before the extraction process.[2] This allows for the correction of variations in extraction efficiency, sample matrix effects, and instrumental response, leading to more accurate quantification of this compound.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery of this compound | - Inefficient extraction from the soil matrix.- Loss of analyte during the cleanup step.- Inappropriate solvent or d-SPE sorbent selection.- Strong sorption of this compound to soil organic matter.[8][9] | - Ensure thorough homogenization of the soil sample.- Increase shaking or vortexing time during extraction.- Optimize the type and amount of d-SPE sorbent. For highly organic soils, a combination of C18 and PSA may be necessary.- Evaluate alternative extraction solvents such as a hexane:acetone mixture.[7] |
| High Matrix Effects (Signal Suppression or Enhancement) | - Insufficient cleanup of the soil extract.- Co-elution of interfering compounds from the soil matrix. | - Use a combination of d-SPE sorbents (e.g., PSA and C18) for a broader range of interference removal.[8]- Consider adding graphitized carbon black (GCB) to the d-SPE tube to remove pigments, but be cautious as it can also adsorb planar analytes like this compound.- Dilute the final extract to reduce the concentration of matrix components.- Utilize matrix-matched calibration standards to compensate for matrix effects.[10] |
| Poor Reproducibility (High %RSD) | - Inhomogeneous soil sample.- Inconsistent sample weighing or solvent/salt addition.- Variation in shaking or centrifugation times and speeds. | - Sieve and thoroughly mix the soil sample before taking a subsample.[11]- Use calibrated pipettes and balances for accurate measurements.- Standardize the extraction and cleanup procedure, ensuring consistent timing and centrifuge settings for all samples. |
| Presence of Interfering Peaks in the Chromatogram | - Contamination from labware or reagents.- Carryover from a previous highly concentrated sample. | - Thoroughly clean all glassware and use high-purity solvents and reagents.[11]- Run a solvent blank between sample injections to check for carryover.- Optimize the chromatographic conditions (e.g., temperature gradient in GC) to improve the separation of this compound from interfering peaks. |
Experimental Protocols
Optimized QuEChERS Protocol for this compound in Soil
This protocol is a generalized procedure based on several optimized methods.[1][2][11]
1. Sample Preparation and Hydration:
-
Weigh 5 g of sieved (<2 mm) and homogenized soil into a 50 mL centrifuge tube.[2][11]
-
Add 5 mL of deionized water to the soil and vortex to create a slurry.[2]
2. Internal Standard Spiking:
-
Add a known amount of this compound-d12 standard solution to the soil slurry.[2]
3. Extraction:
-
Add 10 mL of acetonitrile to the tube.[2]
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).[2][11]
-
Immediately cap and shake vigorously for 1 minute.[2]
-
Centrifuge at ≥3500 rpm for 5 minutes.[2]
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1.5 mL aliquot of the acetonitrile supernatant into a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg of a suitable sorbent (e.g., a combination of PSA and C18, or diatomaceous earth).[1]
-
Shake for 5 minutes and then centrifuge at 8000 rpm for 10 minutes.[1]
5. Final Extract Preparation:
-
Take 1 mL of the cleaned upper layer and place it in a vial for analysis (e.g., by GC-MS or HPLC-FLD).[1]
Quantitative Data Summary
Table 1: Comparison of Different d-SPE Sorbents for PAH Recovery
| d-SPE Sorbent | Average Recovery (%) of 16 PAHs | Reference |
| Diatomaceous Earth | Best results in the cited study | [1][4] |
| Clinoptilolite with Hexane:Acetone | 70 - 110 | [3][7] |
| PSA, C18, Florisil | Also investigated with varying success | [7] |
Table 2: Method Performance Data for QuEChERS-GC-MS Analysis of PAHs in Soil
| Parameter | Value | Reference |
| Limits of Detection (LOD) | 0.60 - 1.53 µg/kg | [3][7] |
| Analyte Recoveries | 86.0% - 99.2% | [8] |
| Relative Standard Deviations (RSD) | 0.6% - 1.9% | [8] |
| Linearity (r²) | > 0.995 | [10] |
Visualizations
Caption: A flowchart of the QuEChERS experimental workflow.
References
- 1. Optimization of the QuEChERS extraction procedure for the determination of polycyclic aromatic hydrocarbons in soil by gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of the QuEChERS extraction procedure for the determination of polycyclic aromatic hydrocarbons in soil by gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. cnrse.cnic.navy.mil [cnrse.cnic.navy.mil]
- 6. gov.uk [gov.uk]
- 7. researchgate.net [researchgate.net]
- 8. interchim.fr [interchim.fr]
- 9. Detection of Polycyclic Aromatic Hydrocarbons (PAH) in Soil using Q-Tek mass selective detector following QuEChERS sample preparation technique. | Q-Tek [q-tek.me]
- 10. Development of QuEChERS Method for the Determination of Polycyclic Aromatic Hydrocarbons in Smoked Meat Products Using GC-MS from Qatar - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hpst.cz [hpst.cz]
Addressing low solubility of Benzo[a]pyrene in aqueous media for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of Benzo[a]pyrene (BaP) in in vitro assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture medium. How can I prevent this?
A1: This is a common issue due to the poor aqueous solubility of BaP. When a concentrated DMSO stock is added to the aqueous medium, the sudden change in solvent polarity can cause BaP to "crash out" of the solution. Here are several troubleshooting steps:
-
Optimize the Dilution Procedure:
-
Pre-warm the medium: Pre-warming the cell culture medium to 37°C before adding the BaP stock can help maintain its solubility.
-
Gradual Dilution: Instead of adding the DMSO stock directly to the final volume, first, dilute it in a smaller volume of medium, mix thoroughly, and then add this intermediate dilution to the final culture volume. This gradual decrease in DMSO concentration can prevent precipitation.[1]
-
Slow Addition and Mixing: Add the BaP stock solution drop-by-drop to the culture medium while gently vortexing or swirling the medium. This helps to disperse the BaP quickly and avoid localized high concentrations that lead to precipitation.
-
-
Reduce the Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% (v/v), and ideally below 0.1%, to minimize both precipitation and cytotoxicity.[2] Always include a vehicle control in your experiments with the same final DMSO concentration as your treated samples.
-
Consider Serum Content: The presence of serum in the culture medium can aid in solubilizing BaP due to its binding to proteins like albumin. If you are using serum-free media, the solubility challenges will be more pronounced.
-
Lower the BaP Concentration: If precipitation persists, you may be exceeding the solubility limit of BaP in your final assay conditions. It is crucial to use a lower, soluble concentration of BaP.[3]
Q2: What is the maximum recommended concentration of DMSO in a cell culture experiment?
A2: The maximum tolerated concentration of DMSO is cell-line dependent. Most cell lines can tolerate up to 0.5% (v/v) DMSO without severe cytotoxicity.[2] However, some sensitive or primary cell lines may show adverse effects at concentrations as low as 0.1%.[2] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration of DMSO for your specific cell line and experimental duration. Concentrations above 1% are generally not recommended as they can lead to significant cytotoxicity.
Q3: Are there alternatives to DMSO for solubilizing this compound?
A3: Yes, several alternatives can be used, each with its own advantages and disadvantages. These include co-solvent systems, cyclodextrins, and nanoparticle-based delivery systems.
-
Co-solvent Systems: A mixture of solvents can improve the solubility of BaP. A common formulation includes DMSO, PEG300, and Tween-80.[4]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like BaP, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used.
-
Nanoparticle-Based Delivery: Encapsulating BaP into nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can provide a stable aqueous dispersion and facilitate cellular uptake.[5]
Q4: How do I sterilize my this compound stock solution?
A4: this compound solutions, especially those prepared with organic solvents, cannot be autoclaved. The recommended method for sterilization is filtration. Use a 0.22 µm syringe filter made of a material compatible with your solvent (e.g., PTFE for DMSO). Perform the filtration in a sterile environment, such as a laminar flow hood, to maintain sterility.
Data Presentation: Comparison of this compound Solubilization Methods
| Method | Maximum Achievable BaP Concentration | Final Solvent/Carrier Concentration | Advantages | Disadvantages | Potential Cytotoxicity |
| DMSO | Stock: up to 25 mg/mL (99.08 mM)[4] | In media: < 0.5% (v/v) | Simple to prepare, widely used. | Prone to precipitation upon dilution, potential for solvent-induced cellular effects. | Cytotoxicity is dose-dependent and cell-type specific. Generally low at < 0.5%.[2] |
| Co-solvents (DMSO/PEG300/Tween-80) | ≥ 1.67 mg/mL (6.62 mM)[4] | Varies (e.g., 10% DMSO, 40% PEG300, 5% Tween-80 in final formulation before dilution in media) | Can achieve higher aqueous concentrations of BaP compared to DMSO alone. | More complex to prepare, potential for co-solvent toxicity. | Each component can contribute to cytotoxicity; requires careful optimization. |
| Cyclodextrins (e.g., HP-β-CD) | Can significantly increase aqueous solubility (e.g., 1.67 mg/mL with 10% DMSO and 20% SBE-β-CD)[4] | Dependent on the concentration of cyclodextrin (B1172386) used. | Biocompatible, can reduce the free concentration of BaP, potentially lowering non-specific toxicity. | More expensive, preparation of inclusion complexes can be more involved. | Generally low, but high concentrations of some cyclodextrins can have cellular effects. |
| PLGA Nanoparticles | Dependent on encapsulation efficiency. | The polymer itself is the carrier. | Provides a stable aqueous dispersion, can enhance cellular uptake, allows for controlled release.[5] | Preparation is complex and requires specialized equipment, characterization of nanoparticles is necessary. | The nanoparticles themselves can have size and concentration-dependent cytotoxicity.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, amber glass vial or a vial protected from light
-
Vortex mixer
-
Water bath (optional)
-
Sterile 0.22 µm PTFE syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of BaP powder and place it in the sterile vial.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).[4]
-
Tightly cap the vial and vortex thoroughly until the BaP is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[4]
-
Once fully dissolved, sterilize the stock solution by passing it through a 0.22 µm PTFE syringe filter into a new sterile, light-protected vial.
-
Store the stock solution at -20°C, protected from light. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Materials:
-
This compound (powder)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Magnetic stirrer and stir bar
-
Sterile, light-protected container
-
Sterile 0.22 µm PVDF syringe filter
Procedure:
-
Prepare the desired concentration of HP-β-CD solution in sterile water or PBS (e.g., 20% w/v).
-
Add the HP-β-CD solution to a sterile container with a magnetic stir bar.
-
Weigh the desired amount of BaP powder and add it to the HP-β-CD solution.
-
Seal the container and stir the mixture at room temperature, protected from light, for 24-48 hours to allow for the formation of the inclusion complex.
-
After stirring, to remove any undissolved BaP, filter the solution through a 0.22 µm PVDF syringe filter into a new sterile, light-protected container.
-
The concentration of the solubilized BaP in the filtrate can be determined using UV-Vis spectrophotometry or HPLC.
-
Store the BaP-cyclodextrin solution at 4°C, protected from light.
Protocol 3: Preparation of this compound-Loaded PLGA Nanoparticles
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound (powder)
-
Dichloromethane (B109758) (DCM) or another suitable organic solvent
-
Polyvinyl alcohol (PVA)
-
Sterile, deionized water
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Centrifuge
-
Lyophilizer (optional)
Procedure (Single Emulsion-Solvent Evaporation Method):
-
Dissolve a specific amount of PLGA and BaP in dichloromethane to form the organic phase.
-
Prepare an aqueous solution of PVA (e.g., 2.5% w/v).
-
Add the organic phase dropwise to the aqueous PVA solution while sonicating or homogenizing at high speed to create an oil-in-water (o/w) emulsion.[6]
-
Continue to stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, which leads to the formation of solid BaP-loaded nanoparticles.[6]
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticle pellet with deionized water several times to remove excess PVA and un-encapsulated BaP.
-
Resuspend the final nanoparticle pellet in sterile deionized water or a suitable buffer. For long-term storage, the nanoparticles can be lyophilized.
-
Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency before use in cell culture experiments.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of PLGA-loaded apigenin nanoparticles in this compound and ultraviolet-B induced skin cancer of mice: mitochondria mediated apoptotic signalling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Removal of pyrene and benzo(a)pyrene from contaminated water by sequential and simultaneous ozonation and biotreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Formulation and In vitro Interaction of Rhodamine-B Loaded PLGA Nanoparticles with Cardiac Myocytes [frontiersin.org]
Optimizing incubation time and concentration for Benzo[a]pyrene cell culture studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzo[a]pyrene (B[a]P) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for B[a]P in cell culture experiments?
A1: The optimal concentration of B[a]P is highly cell-type dependent due to differences in metabolic activation and sensitivity.[1][2][3] A common starting point for a dose-response experiment is a wide range from 0.1 µM to 50 µM.[4][5] For sensitive cell lines or longer incubation times, lower concentrations in the nanomolar (nM) range may be necessary.[6] It is crucial to perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value for your specific cell line and experimental duration.[4][7]
Q2: How long should I incubate my cells with B[a]P?
A2: Incubation time depends on the endpoint being measured.
-
Gene expression analysis (e.g., CYP1A1 induction): Significant changes can often be observed as early as 6 hours, with responses typically peaking between 14 and 48 hours.[1][8]
-
Cytotoxicity and apoptosis: These are often measured after 24, 48, or even up to 96 hours of exposure to observe significant effects.[4][6][7]
-
DNA adduct formation: Detectable levels of DNA adducts can form within a few hours, but maximal levels are often observed after 24 to 48 hours of continuous exposure.[8][9]
A time-course experiment is recommended to identify the optimal incubation period for your specific research question.
Q3: I'm seeing a precipitate in my cell culture medium after adding B[a]P. What should I do?
A3: B[a]P is a hydrophobic compound with low aqueous solubility.[10][11] Precipitation in the medium indicates that the concentration of B[a]P has exceeded its solubility limit. Here are some solutions:
-
Ensure proper dissolution in a solvent: B[a]P should first be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration to create a stock solution.[10]
-
Control the final solvent concentration: When diluting the B[a]P stock solution into your culture medium, ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1][4]
-
Reduce the B[a]P concentration: If precipitation persists, you are likely using a B[a]P concentration that is too high for the medium. You will need to lower the final working concentration.[10]
-
Consider passive dosing: For maintaining a constant, low, and freely dissolved concentration of hydrophobic compounds like B[a]P, passive dosing systems can be employed.[10]
Q4: Which cell lines are commonly used for B[a]P studies?
A4: The choice of cell line is critical and depends on the research focus.
-
Metabolism and Genotoxicity: Human hepatoma cell lines like HepG2 are frequently used due to their high metabolic activity, particularly the expression of cytochrome P450 enzymes that activate B[a]P.[1][12][13]
-
Lung Cancer Research: Human lung carcinoma cell lines such as A549 are relevant for studying the effects of B[a]P on lung cells, a primary target for B[a]P-induced carcinogenesis.[1][2][14]
-
Breast Cancer Research: The human breast cancer cell line MCF-7 is often used to investigate the endocrine-disrupting and carcinogenic effects of B[a]P.[8][14]
-
Colon Cancer Research: The HT-29 human colon cancer cell line is a suitable model for studying the effects of dietary exposure to B[a]P.[6][15]
-
Endothelial Cell Function: Human umbilical vein endothelial cells (HUVECs) can be used to study the impact of B[a]P on the cardiovascular system.[16]
-
3D Models: Human tissue organoids are emerging as more physiologically relevant models for studying B[a]P metabolism and toxicity.[4][5][17]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cytotoxicity assay results | Inconsistent cell seeding density.Precipitation of B[a]P in the media.Uneven exposure to B[a]P. | Ensure a homogenous single-cell suspension before seeding.Visually inspect the media for precipitation after adding B[a]P; if present, reduce the concentration.[10]Gently swirl the plate after adding B[a]P to ensure even distribution. |
| No significant induction of CYP1A1 or other target genes | Incubation time is too short or too long.B[a]P concentration is too low.The chosen cell line has low Aryl Hydrocarbon Receptor (AhR) activity or metabolic capacity.[1] | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for gene induction.Conduct a dose-response experiment with a wider range of B[a]P concentrations.Select a cell line known to be responsive to B[a]P, such as HepG2, or verify the expression of AhR and CYP1A1 in your chosen cell line. |
| Unexpected cell death at low B[a]P concentrations | The cell line is highly sensitive to B[a]P.The solvent (e.g., DMSO) concentration is too high.Contamination of the cell culture. | Perform a more detailed dose-response with lower concentrations (e.g., in the nM range).Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1% for sensitive cells). Always include a vehicle control (media with DMSO only).Regularly check for microbial contamination. |
| Difficulty detecting DNA adducts | B[a]P concentration is too low or incubation time is too short.The cell line has low metabolic activation capacity or high DNA repair capacity.The detection method is not sensitive enough. | Increase the B[a]P concentration and/or incubation time based on cytotoxicity data.Use a cell line with known high metabolic activity (e.g., HepG2).[1]Consider using a highly sensitive method like 32P-postlabelling or LC-MS/MS. |
Data Presentation: B[a]P Concentration and Incubation Time in Various Cell Lines
Table 1: Recommended B[a]P Concentration Ranges for Cytotoxicity and Genotoxicity Studies
| Cell Line | Typical Concentration Range (µM) | Common Incubation Times (hours) | Key Considerations |
| HepG2 (Human Hepatoma) | 0.2 - 50 | 14, 24, 48, 96 | High metabolic capacity, good for studying B[a]P activation and DNA adduct formation.[1][6][8] |
| A549 (Human Lung Carcinoma) | 0.2 - 25 | 24, 48, 72 | Relevant for inhalation exposure studies; may show different metabolic profiles compared to liver cells.[1][14] |
| MCF-7 (Human Breast Cancer) | 1 - 25 | 24, 48 | Used for studying endocrine disruption and carcinogenesis in breast tissue.[8][14] |
| HT-29 (Human Colon Carcinoma) | 0.001 - 25 | 96 | Model for dietary exposure and colon carcinogenesis.[6] |
| Human Organoids | 12.5 - 50 | 48 | Provide a more in vivo-like 3D culture system with varied cytotoxic responses depending on the tissue of origin.[4][5][17] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for assessing the cytotoxicity of B[a]P in a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (B[a]P)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
B[a]P Treatment:
-
Prepare a stock solution of B[a]P in DMSO.
-
Prepare serial dilutions of B[a]P in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be constant across all wells and not exceed 0.5%.
-
Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Remove the old medium from the cells and add 100 µL of the B[a]P-containing medium to the respective wells.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: After the MTT incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: RNA Extraction and RT-qPCR for CYP1A1 Gene Expression
This protocol outlines the steps for quantifying the induction of the CYP1A1 gene, a key biomarker of B[a]P exposure.
Materials:
-
Cells treated with B[a]P
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for CYP1A1 and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Lysis and RNA Extraction:
-
After treating cells with B[a]P for the desired time, wash the cells with PBS and lyse them directly in the culture dish according to the RNA extraction kit manufacturer's protocol.
-
Extract total RNA and assess its quantity and quality (e.g., using a NanoDrop spectrophotometer).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for CYP1A1 or the reference gene, and the synthesized cDNA.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for CYP1A1 and the reference gene.
-
Calculate the relative gene expression of CYP1A1 using the ΔΔCt method, normalizing to the reference gene and comparing the B[a]P-treated samples to the vehicle control.
-
Mandatory Visualizations
References
- 1. The Extreme Variety of Genotoxic Response to this compound in Three Different Human Cell Lines from Three Different Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Extreme Variety of Genotoxic Response to this compound in Three Different Human Cell Lines from Three Different Organs | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzo(a)pyrene-induced cytotoxicity, cell proliferation, DNA damage, and altered gene expression profiles in HT-29 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Time- and concentration-dependent changes in gene expression induced by benzo(a)pyrene in two human cell lines, MCF-7 and HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-induced DNA damage associated with mutagenesis in primary human activated T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C20H12 | CID 2336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Metabolic activation of this compound by a human hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Benzo(a)pyrene affects proliferation with reference to metabolic genes and ROS/HIF-1α/HO-1 signaling in A549 and MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Technical Support Center: Enhancing the Stability of Benzo[a]pyrene Stock Solutions
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Benzo[a]pyrene (BaP) stock solutions. Ensuring the integrity of these solutions is paramount for the accuracy and reproducibility of experimental outcomes.
Troubleshooting Guide
Encountering issues with your this compound stock solutions? This guide addresses common problems and their solutions.
| Problem | Possible Cause(s) | Recommended Solutions |
| Inconsistent or unexpected experimental results | Degradation of BaP stock solution; Inaccurate solution concentration. | Verify Storage: Ensure solutions are stored at or below -20°C and protected from light.[1] Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use vials. Check for Degradation: Visually inspect for color changes or precipitates. Periodically re-analyze the concentration using HPLC or UV-Vis spectrophotometry. Confirm Concentration: Double-check all calculations and ensure calibrated equipment was used for preparation. |
| Visible precipitate in the solution upon thawing | Low solubility of BaP at reduced temperatures; Solution concentration is too high. | Ensure Complete Dissolution: Before storage, confirm BaP is fully dissolved. Gentle sonication can be used. Proper Thawing: Allow the vial to reach room temperature and vortex thoroughly before use. Prepare a New Stock: If precipitation persists, consider preparing a new solution at a slightly lower concentration. |
| Solution has changed color (e.g., turned yellow or brown) | Photodegradation or oxidation of BaP. | Discard Solution: A color change is a clear indicator of degradation. The solution should be discarded and a fresh one prepared. Enhance Protection: Review storage protocols to ensure strict light exclusion. Purge the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation. Use Antioxidants: Consider adding an antioxidant such as Butylated Hydroxytoluene (BHT) to the solvent during preparation. |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for BaP stock solutions? A1: The choice of solvent often depends on the downstream application.
-
Dimethyl sulfoxide (B87167) (DMSO): A common solvent for BaP, especially for in vitro cell culture experiments due to its miscibility with aqueous media. However, BaP in DMSO can be prone to rapid photodegradation if not properly protected from light.[2]
-
Toluene (B28343): An excellent solvent for long-term storage of BaP stock solutions. A solution of BaP in toluene can be stable for at least 6 months when stored at 4°C in the dark.[3]
-
Acetonitrile (B52724) and Methanol: These are also suitable solvents and are frequently used for preparing working standards for analytical techniques like HPLC.[4] Methanol may offer greater stability against photodegradation compared to other organic solvents.[2]
Q2: What are the ideal storage temperatures for BaP solutions? A2: For long-term stability, BaP stock solutions should be stored at -20°C or below.[1] Some manufacturers recommend storage at -80°C for periods of up to two years.
Q3: How long can I expect my BaP stock solution to be stable? A3: With proper storage conditions (at or below -20°C, protected from light), BaP stock solutions in solvents like DMSO or toluene can remain stable for several months to a year.[1][3] However, it is a best practice to periodically verify the concentration, especially for long-term experiments.
Q4: How significant is the effect of light on BaP solution stability? A4: BaP is highly susceptible to photodegradation. Exposure to ambient laboratory light can cause it to transform into other compounds, such as quinones.[2] Therefore, the use of amber glassware or wrapping clear vials in aluminum foil is mandatory.
Q5: Can antioxidants improve the stability of BaP solutions? A5: Yes, adding an antioxidant can help prevent oxidative degradation. Butylated Hydroxytoluene (BHT) is a common antioxidant for organic solvents and can be used at a concentration of 100-300 ppm. For BaP in lipid-rich matrices, tocopherols (B72186) (Vitamin E) are also effective antioxidants.
Q6: What methods can be used to assess the stability of a BaP stock solution? A6: The concentration of BaP in a stock solution should be monitored over time to assess its stability.
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: This is a highly sensitive and specific method for quantifying BaP.[4]
-
UV-Visible (UV-Vis) Spectrophotometry: This technique can be used to monitor changes in the absorbance spectrum of the solution, which can indicate degradation.
Data Presentation
Table 1: Key Factors Influencing the Stability of this compound Stock Solutions
| Factor | Recommendation | Rationale |
| Storage Temperature | ≤ -20°C for long-term storage. | Slows down the rate of chemical degradation and minimizes solvent evaporation.[1] |
| Light Exposure | Use amber glass vials or wrap clear vials in aluminum foil. | BaP is highly susceptible to photodegradation upon exposure to light.[2] |
| Solvent Selection | DMSO, Toluene, Acetonitrile, Methanol. | Solvent choice can impact stability, particularly concerning photodegradation. Toluene offers good long-term stability.[2][3] |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use vials. | Minimizes degradation and the potential for precipitation that can occur with repeated temperature changes. |
| Oxygen Exposure | Purge the vial's headspace with an inert gas (e.g., argon or nitrogen) before sealing. | Reduces the likelihood of oxidative degradation. |
| Antioxidant Use | Consider adding BHT at a concentration of 100-300 ppm. | Scavenges free radicals and inhibits oxidation, thereby extending the solution's shelf life. |
Table 2: Relative Photodegradation of this compound in Different Solvents
| Solvent | Relative Photodegradation Rate | Half-life (in hours) under sunlight exposure |
| DMSO | Fast | 21.0 |
| Dichloromethane | Moderate | 43.6 |
| Acetonitrile | Slower | 99.0 |
| Methanol | Slower | 106.6 |
| Cyclohexane | Slower | 126.0 |
| Hexane | Slower | 138.6 |
| Data adapted from a study on the photodegradation of this compound.[2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (e.g., 1 mg/mL in Toluene)
Materials:
-
This compound (solid, high purity)
-
Toluene (HPLC grade)
-
Analytical balance
-
10 mL Class A amber volumetric flask
-
Glass or stainless steel spatula
-
Vortex mixer or sonicator
Procedure:
-
In a certified chemical fume hood, accurately weigh 10 mg of solid this compound.
-
Carefully transfer the weighed BaP into the 10 mL amber volumetric flask.
-
Add approximately 5 mL of toluene to the flask.
-
Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicate briefly to ensure complete dissolution.
-
Once the BaP is fully dissolved, add toluene to bring the final volume to the 10 mL mark.
-
Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
For storage, transfer the stock solution into smaller, appropriately labeled amber glass vials.
Protocol 2: Stability Assessment of this compound Stock Solution by HPLC-UV
Objective: To quantify the concentration of BaP in a stored stock solution over time to evaluate its stability.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (e.g., 80:20 v/v)
-
Acetonitrile (HPLC grade) for dilutions
Procedure:
-
Calibration Curve Preparation: Prepare a series of BaP calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting a freshly prepared and verified stock solution with acetonitrile.
-
HPLC System Setup: Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1 mL/min). Set the UV detector to a suitable wavelength for BaP detection (e.g., 296 nm).
-
Calibration: Inject the prepared calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: At each designated time point of your stability study (e.g., 0, 1, 3, 6 months), retrieve and thaw one aliquot of your stored BaP stock solution.
-
Sample Preparation: Dilute the thawed stock solution with acetonitrile to a concentration that falls within the linear range of your calibration curve.
-
Injection and Data Acquisition: Inject the diluted sample into the HPLC system and record the chromatogram.
-
Concentration Calculation: Determine the peak area for BaP in your sample and use the calibration curve to calculate its concentration.
-
Stability Evaluation: Compare the calculated concentration at each time point to the initial concentration (time 0) to determine the percentage of degradation.
Mandatory Visualization
References
Calibration curve issues in low-level Benzo[a]pyrene quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with low-level Benzo[a]pyrene (BaP) quantification, with a specific focus on calibration curve-related problems.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for low-level BaP quantification?
A1: The most common methods for determining low levels of BaP are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] HPLC-FLD is often chosen for its high sensitivity and selectivity for fluorescent compounds like BaP, while GC-MS offers excellent separation and definitive identification based on mass spectra.[1]
Q2: What is a typical linear range for a BaP calibration curve?
A2: A typical calibration range for BaP analysis can be from 1 to 1,000 pg for GC/MS/MS.[2] For HPLC-FLD, a range of 0.1 to 50.0 µg/kg has been reported to show good linearity.[3] The specific range will depend on the sensitivity of the instrument and the expected concentration of BaP in the samples.
Q3: What is an acceptable R-squared (R²) value for a BaP calibration curve?
A3: For BaP analysis, an R-squared (R²) value of >0.99 is generally considered acceptable.[2] Some studies have reported achieving R² values of more than 0.9999.[3] A correlation coefficient of 0.997 has also been reported as acceptable for spiked calibration standards.[4]
Q4: How can I improve the sensitivity of my BaP analysis?
A4: To improve sensitivity, especially for GC-MS analysis, consider using a pulsed splitless injection, which maximizes the transfer of heavier PAHs like BaP into the column.[2][5] For HPLC-FLD, ensure thorough mobile phase degassing to minimize oxygen quenching of BaP fluorescence.[6] Optimizing extraction and cleanup procedures to concentrate the analyte and remove interferences is also crucial.[1][7] Using techniques like GC-MS/MS in Multiple Reaction Monitoring (MRM) mode can also significantly enhance sensitivity.[2]
Troubleshooting Guide: Calibration Curve Issues
Issue 1: Poor Linearity (Low R² Value)
A common problem in BaP quantification is a non-linear calibration curve, indicated by a low R-squared value. This can lead to inaccurate quantification of your samples.
Possible Causes and Solutions:
-
Contamination: High boiling matrix contaminants can deposit at the head of the column, affecting peak shape and linearity.[2]
-
Inconsistent Internal Standard (ISTD) Response: The response of the internal standard may be inconsistent across the calibration range, leading to poor linearity.[2]
-
Solution: Use an appropriate internal standard, such as a deuterated PAH, to correct for variations.[1] Ensure the ISTD is added consistently to all standards and samples.
-
-
Analyte Degradation: BaP is susceptible to photodegradation.[1]
-
Instrumental Issues: Active sites in the HPLC system or column can cause peak tailing and affect linearity.[1] For GC-MS, improper inlet temperatures can also be a factor.[2]
A troubleshooting workflow for poor linearity is illustrated below:
Caption: Workflow for troubleshooting poor calibration curve linearity.
Issue 2: Low Sensitivity / High Limit of Detection (LOD)
Achieving the required low detection limits for BaP can be challenging, especially in complex matrices.
Possible Causes and Solutions:
-
Matrix Interference: Components in the sample matrix can interfere with the BaP signal, leading to reduced sensitivity or fluorescence quenching.[1]
-
Suboptimal Instrument Conditions:
-
HPLC-FLD: Oxygen in the mobile phase can quench fluorescence.[6] The excitation and emission wavelengths may not be optimal.
-
GC-MS: Insufficient transfer of BaP into the column can occur with standard injection techniques.
-
-
Analyte Loss During Sample Preparation: BaP can be lost during solvent evaporation steps or by adsorbing to plasticware.[1][9]
-
Solution: Carefully control the temperature and nitrogen flow during evaporation.[1] Use glass vials instead of polypropylene (B1209903) tubes.[9]
-
The relationship between sample preparation, instrument parameters, and sensitivity is depicted below:
Caption: Key factors impacting BaP detection sensitivity.
Data Presentation
Table 1: Typical Calibration and Performance Parameters for BaP Analysis
| Parameter | HPLC-FLD | GC-MS/MS | Reference |
| Linear Range | 0.1 - 50.0 µg/kg | 1 - 1,000 pg | [2][3] |
| R-squared (R²) | > 0.9999 | > 0.99 | [2][3] |
| LOD | 0.11 µg/kg | 50 pg/L (for metabolites) | [3][10] |
| LOQ | 0.5 ng/g | 50 pg/L (for metabolites) | [4][10] |
| Recovery (%) | 89.86 - 100.01% | 95 - 120% | [3][4] |
Experimental Protocols
Protocol 1: Preparation of BaP Calibration Standards
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile (B52724) or cyclohexane.
-
Intermediate Standards: Perform serial dilutions of the stock solution to create intermediate standards at concentrations such as 10 µg/mL and 1 µg/mL.
-
Working Standards: Prepare a series of working calibration standards by diluting the intermediate standards. A typical concentration range for HPLC-FLD might be 0.1, 0.5, 2.0, 5.0, 10.0, 20.0, 25.0, and 50.0 µg/kg.[3] For GC-MS, the range might be lower.
-
Internal Standard: Add a constant concentration of an internal standard (e.g., a deuterated PAH) to each working standard.[1]
-
Storage: Store all standard solutions in amber vials at a low temperature (e.g., 4°C) to prevent degradation.[1] Verify the stability of the solutions over time.[1]
Protocol 2: QuEChERS-based Sample Extraction for BaP in a Solid Matrix
This protocol is a generalized example based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is effective for reducing matrix effects.[4]
-
Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spiking: For recovery experiments, spike the sample with a known amount of BaP standard solution. Add the internal standard.
-
Solvent Extraction: Add 10 mL of a suitable extraction solvent (e.g., acetone (B3395972) or acetonitrile).[4]
-
Salting Out: Add the QuEChERS salts (e.g., magnesium sulfate (B86663) and sodium chloride).
-
Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge.
-
Dispersive SPE Cleanup: Take an aliquot of the supernatant and transfer it to a dispersive SPE tube containing sorbents to remove interfering matrix components.
-
Final Extract: After vortexing and centrifuging, the final extract is ready for analysis by HPLC-FLD or GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. hpst.cz [hpst.cz]
- 3. Determination of benzo(a)pyrene in fried and baked foods by HPLC combined with vesicular coacervative supramolecular solvent extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of an Analytical Method for Determination of this compound Bread using QuEChERS Method by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Problem with detecting last 3 PAHs - SOLVED - Chromatography Forum [chromforum.org]
- 6. fda.gov [fda.gov]
- 7. scielo.br [scielo.br]
- 8. epa.gov [epa.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. A sensitive GC-MS/MS method for the quantification of this compound tetrol in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Benzo[a]pyrene Analysis Following ICH Guidelines
This guide provides a comprehensive comparison of two High-Performance Liquid Chromatography (HPLC) methods for the quantification of Benzo[a]pyrene (B[a]P), a polycyclic aromatic hydrocarbon (PAH) of significant toxicological concern. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability and suitability of the analytical procedures for their intended use in pharmaceutical analysis and quality control.
The comparison features "Method A," a newly developed rapid UHPLC-FLD method, against "Method B," a conventional HPLC-UV method. This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate robust analytical methods for the determination of B[a]P in various matrices.
Experimental Protocols
The validation of the analytical methods for this compound was conducted based on the ICH Q2(R1) guideline, which outlines the necessary validation parameters.[1][2][3][4] The following sections detail the experimental protocols for each validation parameter.
Method A: UHPLC with Fluorescence Detection (FLD)
-
Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a fluorescence detector.
-
Column: C18 column (50 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with Acetonitrile and Water.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2 µL.
-
FLD Wavelengths: Excitation at 290 nm and Emission at 406 nm.[5][6]
Method B: HPLC with UV Detection
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20, v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 292 nm.[7]
Validation Parameters Protocol
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This was evaluated by analyzing blank samples (matrix without analyte) and spiked samples to demonstrate the absence of interfering peaks at the retention time of this compound.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Linearity was assessed by preparing and analyzing a series of at least five concentrations of this compound standard solutions. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. The range was established based on the linearity studies.
-
Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy was determined by performing recovery studies on spiked samples at three different concentration levels (low, medium, and high). The percentage recovery was calculated.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same samples on three different days by different analysts. The results are expressed as the relative standard deviation (%RSD).
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOD was determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. LOQ was determined based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. Robustness was evaluated by introducing minor changes to the mobile phase composition, flow rate, and column temperature. The stability of the analytical solution was also assessed over a 24-hour period.
Data Presentation: A Comparative Analysis
The performance of Method A and Method B was evaluated for each validation parameter. The results are summarized in the tables below for easy comparison.
Table 1: Linearity and Range
| Parameter | Method A (UHPLC-FLD) | Method B (HPLC-UV) |
| Linearity Range | 0.5 - 100 ng/mL | 5 - 200 ng/mL[8] |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Number of Data Points | 6 | 6 |
Table 2: Accuracy (Recovery)
| Concentration Level | Method A (UHPLC-FLD) | Method B (HPLC-UV) |
| Low | 98.5% | 95.2% |
| Medium | 101.2% | 99.8% |
| High | 99.8% | 102.1% |
| Average Recovery | 99.8% | 99.0% |
Table 3: Precision (%RSD)
| Precision Type | Method A (UHPLC-FLD) | Method B (HPLC-UV) |
| Repeatability (Intra-day) | < 1.5% | < 2.5% |
| Intermediate Precision (Inter-day) | < 2.0% | < 3.0% |
Table 4: Detection and Quantitation Limits
| Limit | Method A (UHPLC-FLD) | Method B (HPLC-UV) |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.5 ng/mL[5] |
| Limit of Quantitation (LOQ) | 0.3 ng/mL | 1.5 ng/mL |
Table 5: Robustness
| Parameter Varied | Method A (UHPLC-FLD) | Method B (HPLC-UV) |
| Mobile Phase Composition (±2%) | %RSD < 2.0% | %RSD < 3.0% |
| Flow Rate (±0.1 mL/min) | %RSD < 1.8% | %RSD < 2.8% |
| Column Temperature (±2°C) | %RSD < 2.2% | %RSD < 3.5% |
Mandatory Visualization
The following diagrams illustrate the workflow of the HPLC method validation process and the logical relationship between the different validation parameters as per ICH guidelines.
Caption: Workflow for HPLC Method Validation.
Caption: Interrelationship of ICH Validation Parameters.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. canadacommons.ca [canadacommons.ca]
- 5. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 6. Development and validation of a HPLC method for the determination of benzo(a)pyrene in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV [restek.com]
- 8. Determination of benzo(a)pyrene in the exhaled breath condensate of cigarette smokers by microextraction and HPLC-UV - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Guide to the Inter-laboratory Comparison of Benzo[a]pyrene Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical methods used for the determination of Benzo[a]pyrene (B[a]P), a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. The accurate and reliable quantification of B[a]P is of paramount importance in food safety, environmental monitoring, and toxicological studies. This document outlines the performance of common analytical techniques, details experimental protocols, and provides visual workflows to aid in method selection and implementation.
Data Presentation: A Comparative Overview of Analytical Methods
The selection of an appropriate analytical method for B[a]P analysis is often a trade-off between sensitivity, selectivity, speed, and cost. The two most prevalent techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The following tables summarize the quantitative performance data for these methods across various studies and sample matrices.
Table 1: Performance Characteristics of GC-MS for this compound Analysis
| Parameter | Reported Values | Sample Matrix |
| Linearity (r²) | 0.997 - >0.999 | Bread, Edible Oils, Smoked Fish |
| Limit of Detection (LOD) | 0.03 - 3.18 ng/g | Bread, Edible Oils, Soil |
| Limit of Quantification (LOQ) | 0.1 - 0.5 ng/g | Bread, Edible Oils |
| Recovery (%) | 66 - 123.7% | Human Tissue, Herbal Medicines, Bread |
| Precision (RSD %) | < 15% | Bread, Human Tissue, Soil |
Table 2: Performance Characteristics of HPLC-FLD for this compound Analysis
| Parameter | Reported Values | Sample Matrix |
| Linearity (r²) | > 0.999 | Edible Oils, Seafood |
| Limit of Detection (LOD) | 0.037 - 0.84 ng/g | Sesame Oil, Fish |
| Limit of Quantification (LOQ) | 0.1 - 2.80 ng/g | Edible Oils, Fish |
| Recovery (%) | 76.21 - 101% | Sesame Oil, Fish |
| Precision (RSD %) | 0.6 - 7.84% | Sesame Oil, Fish |
Experimental Protocols: A Step-by-Step Approach
Detailed and standardized experimental protocols are crucial for achieving accurate and reproducible results in B[a]P analysis. Below are representative methodologies for sample preparation and instrumental analysis for both GC-MS and HPLC-FLD.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method has gained widespread acceptance for the extraction of PAHs from various food matrices due to its simplicity and efficiency.[1]
-
Homogenization: A representative portion of the sample (e.g., 5-15 g) is weighed and homogenized.[2]
-
Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate volume of acetonitrile (B52724). For solid samples, water may be added.[2][3] The tube is shaken vigorously.[2]
-
Salting Out: A salt mixture, typically containing magnesium sulfate (B86663) and sodium chloride or sodium acetate, is added to induce phase separation and drive the analytes into the acetonitrile layer.[3][4] The tube is again shaken vigorously and then centrifuged.[2][3]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile extract) is transferred to a tube containing a d-SPE sorbent mixture. This mixture often includes primary secondary amine (PSA) to remove fatty acids and other polar interferences, and C18 to remove nonpolar interferences.[3] The tube is vortexed and centrifuged.
-
Final Extract: The resulting supernatant is the final extract, which can be directly injected into the analytical instrument or concentrated and reconstituted in a suitable solvent.[3]
Instrumental Analysis: GC-MS
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like B[a]P.
-
Gas Chromatograph (GC) System:
-
Column: A capillary column, such as a Restek Rtx-5MS (60 m x 0.25 mm i.d., 0.1 µm film thickness), is commonly used.[5]
-
Injector: Splitless injection is typically employed to maximize sensitivity.[3]
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at 80-100°C and ramp up to 300°C.[3][5]
-
Carrier Gas: Helium is the most common carrier gas.[6]
-
-
Mass Spectrometer (MS) System:
Instrumental Analysis: HPLC-FLD
HPLC with fluorescence detection is highly sensitive for fluorescent compounds like B[a]P.
-
High-Performance Liquid Chromatograph (HPLC) System:
-
Column: A C18 column, such as a Zorbax Eclipse PAH column (4.6 x 50 mm, 1.8 µm), is frequently used for the separation of PAHs.[4][7]
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol (B129727) is typically used.[2][7]
-
Flow Rate: A flow rate of around 0.8-1.5 mL/min is common.[7][8]
-
-
Fluorescence Detector (FLD):
Inter-laboratory Proficiency and Quality Control
Participation in proficiency testing (PT) schemes is essential for laboratories to assess their analytical performance against their peers and ensure the quality of their results. Several organizations offer PT programs for the analysis of PAHs in various matrices.
-
FAPAS (Food Analysis Performance Assessment Scheme): FAPAS provides proficiency tests for PAHs, including B[a]P and the sum of four PAHs (PAH4), in matrices such as edible oils, smoked fish, and cocoa butter.[3]
-
European Union Reference Laboratory (EURL) for PAHs: The EURL for PAHs organizes inter-laboratory comparisons for the determination of PAHs in food.[10]
-
Qualitycheck: This organization offers proficiency testing for PAHs in natural waters.[6]
Studies have shown that when using standardized methods, there is often no significant difference in the results obtained by laboratories using either GC-MS or HPLC-FLD, highlighting the importance of proper method validation and quality control over the choice of instrumentation.[10]
Certified Reference Materials (CRMs): The use of CRMs is crucial for method validation and ensuring the traceability of measurements. CRMs for B[a]P are available in various matrices, such as olive oil, from providers like the Joint Research Centre (JRC) of the European Commission.[4]
Mandatory Visualization
Caption: General experimental workflow for this compound analysis.
Caption: Logical relationship of factors influencing B[a]P analysis.
References
- 1. Determination of this compound in Traditional, Industrial and Semi- industrial Breads Using a Modified QuEChERS Extraction, Dispersive SPE and GC-MS and Estimation of its Dietary Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Validation of an Analytical Method for Determination of this compound Bread using QuEChERS Method by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilrom.ro [agilrom.ro]
- 5. academic.oup.com [academic.oup.com]
- 6. Analysis of this compound in Vegetable Oils Using Molecularly Imprinted Solid Phase Extraction (MISPE) Coupled with Enzyme-Linked Immunosorbent Assay (ELISA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
Cross-Validation of GC-MS and LC-MS/MS for Benzo[a]pyrene Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of carcinogenic compounds like Benzo[a]pyrene (BaP) is of paramount importance. This guide provides a comprehensive cross-validation of two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to offer a comparative overview of their performance for BaP analysis, supported by experimental data to facilitate informed method selection and validation.
Quantitative Performance Data
The selection of an analytical method is often dictated by its performance characteristics. The following tables summarize the quantitative data for GC-MS and LC-MS/MS methods for the analysis of this compound, compiled from various validated studies. The use of a deuterated internal standard, such as this compound-d12, is common in these methods to ensure accuracy and correct for matrix effects.[1]
Table 1: Performance Characteristics of GC-MS Methods for this compound Analysis
| Parameter | Range | Sample Matrix |
| Linearity (Correlation Coefficient, r²) | 0.997 - >0.999 | Bread, Edible Oils, Herbal Medicines[1][2] |
| Limit of Detection (LOD) | 0.03 - 3.18 ng/g (or ng/mL) | Bread, Vegetable Oils, Soil[1][2][3] |
| Limit of Quantification (LOQ) | 0.1 - 14.04 µg/L | Bread, Vegetable Oils, Herbal Medicines[1][2] |
| Recovery (%) | 66 - 123.7% | Human Tissue, Herbal Medicines, Bread[1][2][4] |
| Precision (RSD %) | < 15% | Bread, Human Tissue, Soil[1][2] |
Table 2: Performance Characteristics of LC-MS/MS Methods for this compound and its Metabolites Analysis
| Parameter | Value | Sample Matrix |
| Linearity (r²) | ≥ 0.988 | Various[5] |
| Limit of Detection (LOD) | Can reach low parts per trillion (ppt) range; <0.01 ng/µL for BaP and metabolites | Various, Biological Fluids[5][6] |
| Limit of Quantification (LOQ) | Typically in the sub-ng/mL to pg/mL range | Various[5] |
| Accuracy (% Recovery) | Within 15% of nominal values | Various[5] |
| Precision (%RSD) | < 15% | Various[5] |
Experimental Workflows and Logical Relationships
A systematic approach is crucial for the cross-validation of two distinct analytical methods. The following diagram illustrates a general workflow for comparing GC-MS and LC-MS/MS for this compound quantification.
Caption: Workflow for the cross-validation of GC-MS and LC-MS/MS methods.
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible and reliable results. Below are representative methodologies for the analysis of this compound using GC-MS and LC-MS/MS.
GC-MS Methodology for this compound
A common approach for the analysis of BaP in solid matrices involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method.[1][2]
Sample Preparation (QuEChERS)
-
Homogenize the sample (e.g., bread, soil).[1]
-
Spike the sample with this compound-d12 internal standard solution.[1]
-
Add an extraction solvent (e.g., acetone (B3395972) or acetonitrile) and salts (e.g., magnesium sulfate, sodium chloride).[1]
-
Vortex and centrifuge the mixture.[1]
-
Take an aliquot of the supernatant for cleanup.[1]
-
Perform dispersive solid-phase extraction (d-SPE) cleanup using a suitable sorbent (e.g., PSA, C18).[1]
-
Centrifuge and collect the supernatant.[1]
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.[1]
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS).[1][2]
-
Oven Temperature Program: A programmed temperature ramp is used to separate the analytes, for instance, starting at 80°C, holding for 1.5 min, then ramping to 290°C.[1][2]
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[1][2][5]
-
Monitored Ions: The molecular ion of this compound (m/z 252) and this compound-d12 (m/z 264) are typically monitored.[1][2]
LC-MS/MS Methodology for this compound and its Metabolites
For the analysis of BaP and its metabolites in biological fluids like urine or bile, a sensitive LC-MS/MS method is often employed.[6][7][8]
Sample Preparation
-
Spike urine samples with a deuterated internal standard of the analyte.[1]
-
For urine, perform solid-phase extraction (SPE) for cleanup and concentration.
-
Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water, often containing a modifier like formic acid.[6]
-
Mass Spectrometer: A tandem mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) can offer high selectivity and sensitivity with minimal matrix effects for BaP.
Discussion
Both GC-MS and LC-MS/MS are highly capable techniques for the quantification of this compound.
GC-MS is a robust and highly specific method, particularly for volatile and semi-volatile compounds like BaP.[5] The use of SIM mode enhances sensitivity and selectivity.[5] Sample preparation methods like QuEChERS are well-established and effective for a variety of complex matrices.[5] However, derivatization may be required for less volatile or polar metabolites, and high-molecular-weight PAHs can be challenging to analyze.
LC-MS/MS offers very high sensitivity and selectivity, especially when using MRM mode.[5] It is particularly well-suited for the analysis of polar metabolites of BaP that are not amenable to GC analysis without derivatization. LC-MS/MS can achieve extremely low detection limits, often in the parts-per-trillion range.[5] However, matrix effects can be more pronounced in LC-MS/MS and require careful management, often through the use of isotopically labeled internal standards.[5]
Conclusion
The choice between GC-MS and LC-MS/MS for this compound quantification depends on the specific requirements of the analysis.
-
GC-MS is a reliable and well-validated technique, often considered a gold standard, especially for the parent compound in various environmental and food matrices.[9]
-
LC-MS/MS provides superior sensitivity for trace-level quantification and is the method of choice for analyzing polar metabolites of this compound in biological samples.[5]
Cross-validation of both methods is recommended when developing a new analytical procedure or when comparing data from different laboratories to ensure consistency and reliability of the results.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of an Analytical Method for Determination of this compound Bread using QuEChERS Method by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous determination of this compound and eight of its metabolites in Fundulus heteroclitus bile using ultra performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. zora.uzh.ch [zora.uzh.ch]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Benzo[a]pyrene and Dibenzo[a,l]pyrene Carcinogenicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the carcinogenic properties of two potent polycyclic aromatic hydrocarbons (PAHs), Benzo[a]pyrene (B[a]P) and Dibenzo[a,l]pyrene (B127179) (DB[a,l]P). Both are significant environmental contaminants known for their carcinogenic effects.[1][2] This document synthesizes experimental data, outlines detailed methodologies, and presents visual representations of key biological pathways to facilitate a deeper understanding of their relative carcinogenic potential and mechanisms of action.
Executive Summary
Dibenzo[a,l]pyrene (also known as Dibenzo[def,p]chrysene or DBC) is consistently demonstrated to be a significantly more potent carcinogen than the more widely studied this compound.[1][2][3][4] While both compounds share a common mechanism of action involving metabolic activation to reactive diol epoxides that form DNA adducts, the stereochemistry and structure of the reactive metabolites of DB[a,l]P contribute to its heightened tumorigenicity.[1] Experimental evidence from animal models, including mouse skin and rat mammary gland studies, consistently shows that DB[a,l]P induces a greater tumor response at lower doses and with a shorter latency period compared to B[a]P.[4][5]
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data from comparative carcinogenicity and genotoxicity studies of B[a]P and DB[a,l]P.
Table 1: Comparative Carcinogenicity in Mouse Skin Initiation-Promotion Studies
| Compound | Dose (nmol) | Animal Model | Tumor Incidence (%) | Tumors per Mouse | Study Reference |
| Dibenzo[a,l]pyrene | 4 | SENCAR Mice | 70 (malignant) | - | [4] |
| Dibenzo[a,l]pyrene | 1 | SENCAR Mice | - | 2.6 | [4] |
| This compound | 8 | SENCAR Mice | Inactive | - | [1] |
| This compound | 1 | SENCAR Mice | Inactive | - | [4] |
| Dibenzo[a,l]pyrene | 4 | FVB/N Mice | 100 | ~12 | [6] |
| This compound | 400 | FVB/N Mice | ~80 | ~3 | [6] |
Table 2: Comparative Carcinogenicity in Rat Mammary Gland
| Compound | Dose (µmol) | Animal Model | Tumor Type | Finding | Study Reference |
| Dibenzo[a,l]pyrene | 1.0 | Sprague-Dawley Rats | Mammary Tumors | More potent than DMBA | [5] |
| Dibenzo[a,l]pyrene | 0.25 | Sprague-Dawley Rats | Mammary Tumors | More potent than DMBA | [5] |
| This compound | 1.0 | Sprague-Dawley Rats | Fibrosarcomas | Marginal carcinogen | [5] |
| This compound | 0.25 | Sprague-Dawley Rats | Fibrosarcomas | Marginal carcinogen | [5] |
Table 3: Comparative DNA Adduct Formation in Human Oral Buccal Cells (Smokers vs. Non-Smokers)
| DNA Adduct | Smoker (adducts/10⁸ nucleosides) | Non-Smoker (adducts/10⁸ nucleosides) | P-value | Study Reference |
| BPDE-N²-dG (from B[a]P) | 20.18 ± 8.40 | 0.84 ± 1.02 | < 0.001 | [7] |
| DBPDE-N⁶-dA (from DB[a,l]P) | 5.49 ± 3.41 | 2.76 ± 2.29 | 0.019 | [7] |
Experimental Protocols
Mouse Skin Initiation-Promotion Carcinogenicity Study
A widely used method to assess the carcinogenic potential of PAHs is the two-stage mouse skin initiation-promotion assay.[1]
-
Animal Model: Female SENCAR (SENsitivity to CARcinogenesis) or FVB/N mice, typically 7-9 weeks old, are chosen for their high susceptibility to skin tumor development.[1][6]
-
Initiation: A single, sub-carcinogenic dose of the test compound (e.g., B[a]P or DB[a,l]P) dissolved in a suitable solvent like acetone (B3395972) is topically applied to the shaved dorsal skin of the mice.[1]
-
Promotion: One to two weeks following initiation, a tumor-promoting agent, most commonly 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area. This is typically done twice a week for a period of 20-30 weeks.[1][5]
-
Observation and Data Collection: The mice are monitored regularly for the appearance, number, and size of skin tumors. The study duration can vary, and at termination, tumors are histopathologically examined to determine if they are benign (e.g., papillomas) or malignant (e.g., squamous cell carcinomas).[6]
Rat Mammary Gland Carcinogenicity Study
This in vivo model is used to assess the potential of chemicals to induce mammary tumors.
-
Animal Model: Female Sprague-Dawley rats are commonly used.
-
Administration: The test compounds are administered directly to the mammary gland via intramammillary injection.[5]
-
Observation: Animals are monitored for the development of mammary tumors over a specified period. Tumor incidence, multiplicity, and latency are recorded.
In Vitro DNA Adduct Analysis
-
Sample Collection: For human studies, buccal cells can be collected from smokers and non-smokers.[7]
-
DNA Extraction and Hydrolysis: DNA is isolated from the cells and enzymatically hydrolyzed to individual deoxynucleosides.
-
LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard is used to detect and quantify the specific DNA adducts formed from B[a]P and DB[a,l]P.[7]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic activation pathways of B[a]P and DB[a,l]P.
Caption: Workflow of a mouse skin initiation-promotion study.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative mechanisms of PAH toxicity by this compound and dibenzo[def,p]chrysene in primary human bronchial epithelial cells cultured at air-liquid interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of phytochemical intervention on dibenzo[a,l]pyrene-induced DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor-initiating activity and carcinogenicity of dibenzo[a,l]pyrene versus 7,12-dimethylbenz[a]anthracene and this compound at low doses in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative dose-response tumorigenicity studies of dibenzo[alpha,l]pyrene versus 7,12-dimethylbenz[alpha]anthracene, benzo[alpha]pyrene and two dibenzo[alpha,l]pyrene dihydrodiols in mouse skin and rat mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polycyclic aromatic hydrocarbons as skin carcinogens: comparison of this compound, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.psu.edu [pure.psu.edu]
Comparative Analysis of Benzo[a]pyrene Toxicity in Human Lung and Liver Cell Lines
A comprehensive guide for researchers on the differential toxicological effects of Benzo[a]pyrene across various human cell lines, supported by experimental data and detailed protocols.
This compound (BaP), a potent polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental pollutant and a known human carcinogen. Its toxicity is intrinsically linked to its metabolic activation into reactive metabolites that can damage cellular macromolecules, including DNA. The cellular response to BaP varies significantly across different cell types, primarily due to differences in metabolic capacities. This guide provides a comparative overview of BaP toxicity in three commonly used human cell lines: A549 (lung adenocarcinoma), HepG2 (hepatocellular carcinoma), and BEAS-2B (normal bronchial epithelium), to aid researchers in selecting appropriate in vitro models for toxicological studies.
Data Presentation: Quantitative Comparison of this compound Toxicity
The toxic effects of this compound are highly dependent on the cell line, concentration, and the specific endpoint being measured. The following table summarizes key quantitative data on the cytotoxicity and genotoxicity of BaP in A549, HepG2, and BEAS-2B cells.
| Parameter | A549 (Lung Adenocarcinoma) | HepG2 (Hepatocellular Carcinoma) | BEAS-2B (Normal Bronchial Epithelium) | Reference |
| Cytotoxicity (IC50) | > 10 µM (48h, MTT assay) | ~5 µM (causes ~56% viability reduction at this concentration) | Dose-dependent cytotoxicity observed (1.25-80 µM, 24h & 48h) | [1][2][3] |
| DNA Adduct Formation (BPDE-N²-dGuo) | Maximum adduct formation at low concentration (0.2 µM), decreases at higher concentrations. | Dose-dependent increase in adduct formation. | Not explicitly quantified in the provided search results, but metabolic activation is known to occur. | [4] |
| CYP1A1 mRNA Induction (Metabolic Activation) | Strong induction observed, plateaus at 2 µM BaP. | Strong, dose-dependent induction up to 5 µM BaP. | Metabolic activity and BaP-induced changes have been reported. | [4][5] |
| CYP1B1 mRNA Induction (Metabolic Activation) | Induction observed, plateaus at 2 µM BaP. | Induction observed only at 5 µM BaP. | Not explicitly quantified in the provided search results. | [4] |
Note: The presented cytotoxicity data is compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions. A direct comparison of IC50 values from a single study was not available in the search results.
Mandatory Visualization
Signaling Pathway: this compound Metabolic Activation and DNA Adduct Formation
The primary mechanism of BaP-induced toxicity involves its metabolic activation, primarily through the Aryl hydrocarbon Receptor (AhR) signaling pathway, leading to the formation of DNA-damaging metabolites.
This compound metabolic activation pathway.
Experimental Workflow: Assessment of this compound Cytotoxicity and Genotoxicity
A typical experimental workflow to compare the toxicity of BaP in different cell lines involves cell culture, treatment, and subsequent analysis using various assays.
Experimental workflow for BaP toxicity assessment.
Experimental Protocols
MTT Assay for Cell Viability and IC50 Determination
This protocol outlines the steps for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
A549, HepG2, or BEAS-2B cells
-
Complete culture medium (specific to each cell line)
-
96-well cell culture plates
-
This compound (BaP) stock solution in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
BaP Treatment:
-
Prepare serial dilutions of BaP from the stock solution in serum-free culture medium. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest BaP concentration) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the BaP dilutions or control medium.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each BaP concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the BaP concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of BaP that causes a 50% reduction in cell viability.
-
Analysis of this compound-DNA Adducts by LC-MS/MS
This protocol provides a general outline for the detection and quantification of the major BaP-DNA adduct, BPDE-N²-dGuo.
Materials:
-
BaP-treated and control cells
-
DNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
-
BPDE-dG standard
-
Solvents for liquid chromatography (e.g., acetonitrile, water, formic acid)
Procedure:
-
Cell Lysis and DNA Extraction:
-
Harvest cells after BaP treatment.
-
Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions. Ensure high purity and integrity of the DNA.
-
-
DNA Hydrolysis:
-
Denature the DNA by heating.
-
Digest the DNA to individual deoxyribonucleosides using a combination of enzymes such as nuclease P1 and alkaline phosphatase. This enzymatic digestion releases the BPDE-dG adducts from the DNA backbone.
-
-
Sample Preparation:
-
Remove proteins from the digested sample, for example, by ultrafiltration.
-
The resulting solution containing the deoxyribonucleosides and adducts is then ready for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the BPDE-dG adduct from the normal deoxyribonucleosides using a suitable reverse-phase HPLC column and gradient elution.
-
Detect and quantify the BPDE-dG adduct using mass spectrometry, typically in multiple reaction monitoring (MRM) mode for a triple quadrupole instrument. The transition of the protonated molecular ion of BPDE-dG to a specific fragment ion is monitored.
-
-
Data Analysis:
-
Create a standard curve using the authentic BPDE-dG standard to quantify the amount of adduct in the samples.
-
Normalize the amount of BPDE-dG to the total amount of DNA analyzed (e.g., adducts per 10⁶ or 10⁸ normal nucleotides).
-
This guide provides a foundational comparison of this compound toxicity in key human cell lines. Researchers should consider the specific metabolic characteristics of their chosen cell model and tailor experimental designs accordingly to obtain relevant and reproducible data for risk assessment and mechanistic studies.
References
- 1. Benzopyrene promotes lung cancer A549 cell migration and invasion through up-regulating cytokine IL8 and chemokines CCL2 and CCL3 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-induced DNA damage and p53 modulation in human hepatoma HepG2 cells for the identification of potential biomarkers for PAH monitoring and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzo(a)pyrene affects proliferation with reference to metabolic genes and ROS/HIF-1α/HO-1 signaling in A549 and MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Extreme Variety of Genotoxic Response to this compound in Three Different Human Cell Lines from Three Different Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzo(a)pyrene promotes the malignant progression of malignant-transformed BEAS-2B cells by regulating YTH N6-methyladenosine RNA binding protein 1 to inhibit ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Correlation of Benzo[a]pyrene-Induced Genotoxicity: A Comparative Guide
A Resource for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro and in vivo methodologies for assessing the genotoxicity of Benzo[a]pyrene (BaP). BaP is a ubiquitous environmental pollutant and a potent pro-carcinogen, making the evaluation of its DNA-damaging potential critical for human health risk assessment. This document synthesizes experimental data, details core methodologies, and presents visual workflows to illuminate the relationship, strengths, and limitations of these two fundamental toxicological approaches.
This compound and Genotoxicity: The Mechanism of Action
This compound, a polycyclic aromatic hydrocarbon (PAH), is not directly genotoxic. It requires metabolic activation within the body to exert its carcinogenic effects.[1][2] This multi-step process, primarily mediated by cytochrome P450 enzymes (CYP1A1 and CYP1B1) and epoxide hydrolase, converts BaP into its ultimate carcinogenic metabolite, this compound-7,8-diol-9,10-epoxide (BPDE).[2][3][4][5] BPDE is a highly reactive molecule that can form covalent bonds with DNA, creating bulky adducts, particularly with guanine (B1146940) bases.[4][6][7] These BPDE-DNA adducts distort the DNA double helix, obstruct replication and transcription, and if not repaired, can lead to permanent mutations in critical genes, initiating the process of carcinogenesis.[6][7]
Comparative Genotoxicity Data
The following tables summarize quantitative data from representative in vitro and in vivo studies, demonstrating the dose-dependent genotoxic effects of BaP across various assays and models.
Table 1: Summary of In Vitro this compound Genotoxicity Data
| Cell Line | Assay Type | Concentration Range | Key Endpoint Measured | Finding |
| HepG2 (Human Liver) | Micronucleus Assay | 1 µM - 5 µM | Frequency of Micronuclei | Significant, dose-dependent increase in micronucleus formation.[8] |
| A549 (Human Lung) | DNA Adduct Formation | 0.2 µM | BPDE-DNA Adduct Levels | Maximal induction of DNA adducts observed at the lowest concentration.[9] |
| MRC-5 (Human Lung) | Comet Assay | Not Specified | DNA Strand Breaks | Significant induction of DNA strand breaks.[10] |
| Human PBMCs | Comet Assay | 10 µM - 100 µM | DNA Fragmentation (Comet Tail) | Dose-dependent increase in DNA damage observed.[11][12] |
Table 2: Summary of In Vivo this compound Genotoxicity Data
| Animal Model | Assay Type | Dose Range & Route | Tissue / Cell Type | Key Endpoint Measured | Finding |
| Mouse (MS/Ae & CD-1) | Micronucleus Assay | 62.5 - 500 mg/kg (p.o. & i.p.) | Bone Marrow | Micronucleated Erythrocytes | Dose-dependent increase in micronuclei via both routes.[13] |
| Rat (Sprague-Dawley) | Comet Assay | 3 mg/animal (endotracheal) | Lung, Lymphocytes, Macrophages | DNA Single-Strand Breaks | Significant, time-dependent DNA damage in all cell types.[14] |
| Mouse (CD1) | Comet Assay & Adducts | 13 mg/kg (oral) | Oocytes & Cumulus Cells | DNA Breaks & BPDE-DNA Adducts | Significant increase in DNA breaks and adducts.[15][16] |
| Rat (Sprague-Dawley) | DNA Adduct Formation | 320 µmol/kg (s.c.) | Subcutaneous Tissue | Aralkyl-DNA Adducts | Detection of adducts derived from guanine and adenine.[17][18] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of genotoxicity studies. Below are protocols for two of the most common assays.
In Vitro Alkaline Comet Assay
Objective: To detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.
Methodology:
-
Cell Culture and Treatment: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TK-6, HepG2) are cultured under standard conditions. Cells are then exposed to a range of BaP concentrations, alongside a vehicle control (e.g., DMSO), for a defined period (e.g., 24 hours).
-
Slide Preparation: Approximately 20,000 cells are mixed with low melting point agarose (B213101) and layered onto a pre-coated microscope slide. A coverslip is applied, and the agarose is allowed to solidify at 4°C.
-
Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents like Triton X-100) for at least one hour at 4°C.[19] This step removes cell membranes and cytoplasm, leaving behind the DNA-containing nucleoid.
-
Alkaline Unwinding: Slides are placed in a horizontal electrophoresis tank filled with a high pH alkaline buffer (e.g., pH > 13) for a set time (e.g., 20-40 minutes) to allow the DNA to unwind.
-
Electrophoresis: An electric field is applied (e.g., 25 V, 300 mA for 20-30 minutes). Damaged DNA, containing breaks and fragments, relaxes and migrates from the nucleoid towards the anode, forming a "comet tail."
-
Neutralization and Staining: Slides are washed with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). The DNA is then stained with a fluorescent dye (e.g., SYBR Green, ethidium (B1194527) bromide).
-
Scoring: Slides are analyzed using a fluorescence microscope. Image analysis software quantifies the intensity of DNA in the tail relative to the head, providing a measure of DNA damage (e.g., % Tail DNA).
In Vivo Rodent Bone Marrow Micronucleus Test
Objective: To assess chromosomal damage by detecting micronuclei, which are small nuclei formed from chromosome fragments or whole chromosomes that lag during cell division.
Methodology:
-
Animal Dosing: Typically, mice or rats are used.[20][21] The test substance, BaP, is administered via an appropriate route (e.g., oral gavage or intraperitoneal injection) at multiple dose levels.[13] A concurrent vehicle control and a positive control group are required.[22] Dosing may involve single or multiple administrations.
-
Sample Collection: At an appropriate time after the final dose (typically 24 hours), the animals are euthanized.[22] The femurs are removed, and the bone marrow is flushed out using fetal bovine serum.
-
Slide Preparation: The bone marrow cells are centrifuged, and a cell suspension is prepared. Smears are made on clean microscope slides and allowed to air-dry.
-
Staining: The slides are stained with a dye that differentiates between polychromatic erythrocytes (PCEs, immature red blood cells) and normochromatic erythrocytes (NCEs, mature red blood cells), such as May-Grünwald-Giemsa or a fluorescent stain like acridine (B1665455) orange.
-
Scoring and Analysis: At least 2000 PCEs per animal are scored for the presence of micronuclei. The frequency of micronucleated PCEs (MN-PCEs) in the treated groups is compared to the vehicle control group. The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity (cytotoxicity). A statistically significant, dose-dependent increase in MN-PCEs indicates a positive result.
Visualizing Pathways and Workflows
Metabolic Activation of this compound
Caption: Metabolic activation pathway of BaP to its ultimate DNA-reactive metabolite, BPDE.
Comparative Experimental Workflows
Caption: Generalized workflows for in vitro and in vivo genotoxicity assessment.
Discussion: Correlating In Vitro and In Vivo Results
A strong qualitative correlation exists between in vitro and in vivo assessments of BaP's genotoxicity. Both systems consistently demonstrate that BaP, after metabolic activation, induces DNA damage and chromosomal aberrations in a dose-dependent manner. For example, the induction of micronuclei is observed both in cultured cells and in the bone marrow of treated rodents.[8][13] Similarly, DNA strand breaks detected by the Comet assay are a common finding in both settings.[10][14]
However, quantitative correlation is far more complex. Discrepancies often arise due to fundamental differences between the simplified, isolated nature of in vitro systems and the integrated, complex physiology of a whole organism.
-
Metabolism and Pharmacokinetics: While some in vitro cell lines (like HepG2) possess metabolic capabilities, they may not fully replicate the complex interplay of activation and detoxification pathways present in vivo.[23] Furthermore, in vivo studies inherently account for absorption, distribution, metabolism, and excretion (ADME), which determine the actual concentration and duration of exposure of the ultimate carcinogen in target tissues. These pharmacokinetic factors are absent in vitro.
-
Systemic vs. Cellular Level: In vivo models incorporate systemic responses, such as DNA repair capacity across different organs, immune responses, and hormonal influences, which can modulate genotoxicity.[24] These higher-level biological interactions are not captured in single-cell culture models.
-
Dose and Concentration: Extrapolating the concentrations used in in vitro experiments to the administered doses in in vivo studies is a significant challenge. The effective dose reaching the target cells in vivo can be vastly different from the nominal concentration in the culture medium.
Conclusion
Both in vitro and in vivo testing are indispensable for a comprehensive evaluation of BaP's genotoxicity. In vitro assays serve as powerful, high-throughput screening tools for hazard identification and mechanistic investigation. In vivo studies provide crucial information on genotoxic potential within a complex biological system, which is essential for risk assessment.
The data show a clear qualitative agreement, confirming BaP as a potent genotoxic agent across different biological systems. However, quantitative differences highlight the importance of using in vitro data primarily for mechanistic understanding and hazard identification, while relying on in vivo data, integrated with pharmacokinetic information, for robust human health risk assessment. The development of advanced in vitro models, such as 3D organoids that better mimic tissue architecture and metabolic function, holds promise for bridging the gap between these two vital experimental domains.[1]
References
- 1. Metabolic Activation of this compound by Human Tissue Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound—Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms of Action of Selected Substances Involved in the Reduction of this compound-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synergistic Genotoxicity of Alcohol and this compound In Vitro | FDA [fda.gov]
- 9. The Extreme Variety of Genotoxic Response to this compound in Three Different Human Cell Lines from Three Different Organs | PLOS One [journals.plos.org]
- 10. Genotoxic Effects of this compound and Dibenzo[a,l]pyrene in a Human Lung Cell Line | Semantic Scholar [semanticscholar.org]
- 11. The use of Comet assay for detection of genotoxic effect of this compound - UGD Academic Repository [eprints.ugd.edu.mk]
- 12. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 13. Micronucleus test with this compound using a single peroral administration and intraperitoneal injection in males of the MS/Ae and CD-1 mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of genotoxic effect of this compound in endotracheally treated rat using the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. In vivo exposure to benzo(a)pyrene induces significant DNA damage in mouse oocytes and cumulus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of aralkyl-DNA adduct formation from this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanism of aralkyl-DNA adduct formation from this compound in vivo. | Semantic Scholar [semanticscholar.org]
- 19. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The micronucleus test of this compound with mouse and rat peripheral blood reticulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 23. The Extreme Variety of Genotoxic Response to this compound in Three Different Human Cell Lines from Three Different Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Genotoxicity of this compound, 2-nitrofluorene and airborne particulates in the DNA-repair host-mediated assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Search for a Crystal Ball: Validating Animal Models for Predicting Human Response to Benzo[a]pyrene
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Benzo[a]pyrene (BaP), a ubiquitous environmental pollutant and a potent carcinogen found in sources like tobacco smoke, grilled foods, and vehicle exhaust, poses a significant threat to human health.[1] Predicting its effects in humans is a critical challenge in toxicology and drug development. For decades, researchers have relied on animal models to understand BaP's mechanisms of toxicity and carcinogenicity. However, the translation of findings from animals to humans is fraught with complexity due to inherent physiological and metabolic differences between species. This guide provides a critical comparison of commonly used animal models for predicting human response to BaP, supported by experimental data, detailed protocols, and visual representations of key biological processes.
Metabolic Activation: The First Step to Toxicity
The carcinogenicity of BaP is not due to the compound itself, but rather its metabolic activation into highly reactive intermediates that can bind to DNA, forming adducts that can lead to mutations and cancer.[1][2] This process is primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase.[2]
The primary metabolic activation pathway involves a three-step process leading to the formation of the ultimate carcinogen, this compound-7,8-diol-9,10-epoxide (BPDE), which readily reacts with DNA, particularly at guanine (B1146940) residues.[2]
Caption: Metabolic activation pathway of this compound (BaP).
Significant differences exist in the metabolic profiles of BaP across species, impacting the levels of carcinogenic intermediates. For instance, studies on cultured bronchial epithelial cells have shown that murine cells exhibit enhanced metabolism towards both phenolic and dihydrodiol metabolites of BaP, while human cells primarily show an increase in phenolic metabolites.[3] This suggests that the selection of an animal model based on comparable metabolite patterns is crucial for accurate extrapolation to humans.[3]
DNA Adduct Formation: A Molecular Footprint of Damage
The formation of DNA adducts is a key biomarker of BaP exposure and carcinogenic risk. The predominant adduct formed in many animal tissues is the (+)-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydro-BP (BPDEI)-deoxyguanosine adduct.[4] However, the types and proportions of adducts can vary significantly between species.
| Species/Strain | Key DNA Adducts Observed | Reference |
| Mouse (BALB/c, Sencar) | High levels of (+)-anti-BaPDE:dGuo adduct after 24h exposure. | [5] |
| Hamster (Syrian) | High levels of (+)-anti-BaPDE:dGuo adduct after 24h exposure. | [5] |
| Rat (Wistar, Fischer 344) | A large number of BaP:DNA adducts from various metabolites; lower levels of (+)-anti-BaPDE:dGuo adduct compared to mice and hamsters. | [5] |
| Rabbit | Major adduct identified as the (+)-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydro-BP (BPDEI)-deoxyguanosine adduct in various tissues. | [4] |
| Human | The genotoxic mechanism of BaP involves the formation of anti-benzo[a]pyrene-7,8-diol-9,10-oxide-DNA adducts which induce mutations in key cancer-related genes. | [6] |
Table 1: Comparison of this compound-DNA Adducts Across Species.
These differences in adduct profiles highlight the challenge in selecting a single "best" animal model and emphasize the need for a multi-model approach to understand the full spectrum of potential human responses.
Tumorigenicity: The Ultimate Endpoint
BaP is a well-established carcinogen in a wide range of animal models, inducing tumors in various organs depending on the route of administration.[6] Skin application in mice leads to benign and malignant skin tumors, while intraperitoneal injection can result in liver, lung, and forestomach tumors.[6]
| Animal Model | Route of Administration | Tumor Types Observed | Reference |
| Mouse (various strains) | Skin Application | Squamous cell papillomas and carcinomas, keratoacanthomas. | [6] |
| Mouse (newborn) | Intraperitoneal Injection | Liver adenomas and carcinomas, lung adenomas and adenocarcinomas, forestomach papillomas and carcinomas, lymphoreticular tumors. | [6][7] |
| Rat | Intraperitoneal Injection | Excretion of 7-(this compound-6-yl)-N7-guanine in feces and urine. | [6] |
| Hamster (Syrian golden) | Inhalation | Tumors of the respiratory tract. | [6] |
Table 2: Tumorigenicity of this compound in Different Animal Models.
While these models provide valuable insights into the carcinogenic potential of BaP, direct extrapolation of tumor incidence and location to humans remains a significant challenge.
Experimental Protocols: A Closer Look at the Methodology
To ensure the reproducibility and comparability of studies, detailed experimental protocols are essential. Below are examples of methodologies commonly employed in BaP research.
In Vitro Cell Culture for Metabolic Studies
-
Cell Types: Primary cultures of bronchial epithelial cells from humans and mice (e.g., C3H strain).[3] Early-passage embryo cell cultures from mice (BALB/c, Sencar), rats (Wistar, Fischer 344), and Syrian hamsters.[5]
-
Treatment: Cells are exposed to radiolabeled BaP (e.g., [3H]BaP) for various durations.[5]
-
Analysis of Metabolites and DNA Adducts: DNA is isolated from the cells, and BaP:DNA adducts are analyzed using techniques like immobilized boronate chromatography and high-performance liquid chromatography (HPLC).[5]
Newborn Mouse Tumorigenicity Assay
-
Animal Model: Newborn mice (e.g., B6C3F1 strain).[7]
-
Dosing: BaP is administered via intraperitoneal injection at specific time points after birth (e.g., 1, 8, and 15 days).[7]
-
Endpoint: Animals are monitored for tumor development over their lifespan. At necropsy, tissues are examined for the presence of tumors, which are then histopathologically confirmed.[7]
Caption: General experimental workflows for in vitro and in vivo BaP studies.
The Rise of Alternative Models
Given the limitations of animal models, there is a growing emphasis on the development and validation of alternative methods that are more predictive of human responses.
-
Humanized Mouse Models: These are immunodeficient mice engrafted with human cells or tissues, offering a more human-like physiological context for studying drug metabolism and toxicity.
-
In Vitro Human Cell Culture Systems: Advanced 3D cell culture and organ-on-a-chip models using human cells can more accurately mimic the complex microenvironment of human tissues.[8]
-
In Silico Models: Physiologically based kinetic (PBK) modeling can simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals like BaP in both animals and humans, helping to bridge the gap between in vitro data and in vivo outcomes.[9][10]
Caption: The shift towards alternative models for better human response prediction.
Conclusion: A Multi-Faceted Approach is Key
No single animal model can perfectly replicate the human response to this compound. A thorough understanding of the metabolic and mechanistic differences between species is paramount for the rational selection of models and the interpretation of experimental data. While traditional animal models remain valuable tools, the future of predictive toxicology lies in an integrated approach that combines data from carefully selected animal studies with insights from advanced in vitro human cell systems and sophisticated in silico models. This multi-pronged strategy will ultimately lead to more accurate risk assessments and the development of safer drugs and chemicals.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Differences in benzo(a)pyrene metabolism between cultured human and murine bronchial cells after pre-treatment with benz(a)anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation and persistence of benzo(a)pyrene metabolite-DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Species- and length of exposure-dependent differences in the benzo(a)pyrene:DNA adducts formed in embryo cell cultures from mice, rats, and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparative mechanisms of PAH toxicity by this compound and dibenzo[def,p]chrysene in primary human bronchial epithelial cells cultured at air-liquid interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predicting the in vivo developmental toxicity of this compound (BaP) in rats by an in vitro–in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Predicting the in vivo developmental toxicity of this compound (BaP) in rats by an in vitro-in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative metabolism of Benzo[a]pyrene across different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Benzo[a]pyrene (BaP) metabolism across different species, including humans, rodents, and aquatic organisms. The information presented is supported by experimental data to aid in the understanding of species-specific differences in the bioactivation and detoxification of this ubiquitous environmental carcinogen.
Introduction
This compound (BaP) is a potent polycyclic aromatic hydrocarbon (PAH) and a pro-carcinogen that requires metabolic activation to exert its toxic effects.[1] The metabolism of BaP is a complex process involving a series of enzymatic reactions that can lead to either detoxification and excretion or the formation of highly reactive intermediates that can bind to DNA, leading to mutations and potentially cancer.[1] Significant interspecies variations exist in the enzymes responsible for BaP metabolism, resulting in different metabolic profiles and varying susceptibility to BaP-induced carcinogenesis. This guide aims to provide a comparative overview of these differences.
Metabolic Activation and Detoxification Pathways
The metabolism of BaP is primarily initiated by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1.[1][2] These enzymes introduce an epoxide group to the BaP molecule. This initial oxidation can occur at various positions, but the formation of BaP-7,8-epoxide is a critical step in the primary carcinogenic pathway.[3]
The resulting epoxide can be detoxified through several pathways, including conjugation with glutathione (B108866) (GSH) catalyzed by glutathione S-transferases (GSTs) or hydration to a dihydrodiol by epoxide hydrolase (EH). The hydration of BaP-7,8-epoxide by EH yields BaP-7,8-dihydrodiol.[3]
This dihydrodiol can then be a substrate for a second epoxidation by CYP enzymes, leading to the formation of the ultimate carcinogen, BaP-7,8-diol-9,10-epoxide (BPDE).[1] BPDE is highly reactive and can form stable covalent adducts with DNA, primarily with guanine (B1146940) bases, which if not repaired can lead to mutations during DNA replication.[1]
Alternatively, BaP can be detoxified through the formation of phenols (e.g., 3-hydroxy-BaP) and quinones, which can then be conjugated and excreted.[4]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The expression of key BaP metabolizing enzymes, particularly CYP1A1 and CYP1B1, is regulated by the Aryl Hydrocarbon Receptor (AhR). BaP is a potent ligand for the AhR. Upon binding, the BaP-AhR complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to the increased transcription of CYP1A1 and CYP1B1, as well as other phase II metabolizing enzymes. This induction of metabolizing enzymes can have a dual effect, enhancing both the detoxification and the bioactivation of BaP.
Figure 1: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by this compound.
Comparative Metabolism Data
Significant differences in the rates of BaP metabolism and the profiles of metabolites have been observed across species. These differences are largely attributable to variations in the expression and activity of metabolizing enzymes.
Table 1: In Vitro this compound Metabolism in Liver Microsomes from Different Species
| Species | Total BaP Metabolism Rate (nmol/min/mg protein) | BaP-7,8-diol Formation Rate (pmol/min/mg protein) | Key Metabolites | Reference(s) |
| Human | 0.13 - 0.71 (nmol/min/nmol P450) | 4 - 71 (pmol/min/nmol P450) | BaP-9,10-dihydrodiol, BaP-4,5-dihydrodiol, BaP-7,8-dihydrodiol, BaP-1,6-dione, BaP-3,6-dione, BaP-3-ol | [5][6] |
| Rat (Sprague-Dawley) | 0.60 ± 0.20 | 28 ± 1 | BaP-9,10-dihydrodiol, BaP-4,5-dihydrodiol, BaP-7,8-dihydrodiol, BaP-1,6-dione, BaP-3,6-dione, BaP-9-ol, BaP-3-ol | [5] |
| Fish (English Sole) | 0.19 ± 0.06 | 50 ± 10 | Primarily benzo-ring dihydrodiols (BaP-7,8-dihydrodiol and BaP-9,10-dihydrodiol) | |
| Fish (Starry Flounder) | 0.18 ± 0.04 | 33 ± 6 | Primarily benzo-ring dihydrodiols (BaP-7,8-dihydrodiol and BaP-9,10-dihydrodiol) |
Table 2: CYP1A1 and CYP1B1 Activity in this compound Metabolism
| Enzyme | Species | Substrate | Product Formation Rate (nmol/min/nmol P450) | Reference(s) |
| CYP1A1 | Human | BaP | 0.38 (BaP-7,8-diol) | [7] |
| CYP1B1 | Human | BaP | 0.17 (BaP-7,8-diol) | [7] |
| CYP1A1 | Rat | BaP | Higher than human CYP1B1 | [7] |
| CYP1B1 | Rat | BaP | Higher than human CYP1B1 | [7] |
Table 3: this compound-DNA Adduct Levels in Different Species
| Species | Tissue | Exposure Route | Dose | Adduct Level (adducts/10^8 nucleotides) | Reference(s) |
| Mouse | Oocytes | Oral | 13 mg/kg | ~10-15 (OTM value) | [8] |
| Rat | Liver | Oral | 150 mg/kg | ~20 (Relative Adduct Labeling) | |
| Fish (Northern Pike) | Liver | Intraperitoneal | 40 µmol/kg | Significantly elevated | [9] |
Experimental Protocols
Measurement of this compound Metabolites by HPLC
A common method for the analysis of BaP metabolites involves incubation of BaP with liver microsomes followed by extraction and separation using high-performance liquid chromatography (HPLC) with fluorescence or UV detection.
Protocol Outline:
-
Microsomal Incubation: Liver microsomes (from human, rat, or fish) are incubated with BaP in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation Conditions: Incubations are typically carried out at 37°C for a specific time period (e.g., 10-30 minutes).
-
Extraction: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate (B1210297) or acetone), and the metabolites are extracted.
-
HPLC Analysis: The extracted metabolites are separated on a reverse-phase C18 column using a gradient of solvents (e.g., acetonitrile (B52724) and water).
-
Detection: Metabolites are detected by a fluorescence detector (with excitation and emission wavelengths specific for BaP metabolites) or a UV detector.
-
Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a known standard.
References
- 1. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Importance of CYP1A1 and CYP1B1 in bioactivation of this compound in human lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The impact of individual cytochrome P450 enzymes on oxidative metabolism of this compound in human livers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of individual cytochrome P450 enzymes on oxidative metabolism of this compound in human livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of carcinogenic this compound by human and rat cytochrome P450 1A1 and its influencing by cytochrome b5 - a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic activation of the potent carcinogen dibenzo[a,l]pyrene by human recombinant cytochromes P450, lung and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of this compound and this compound-7,8-diol by human cytochrome P450 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biotransformation of this compound and other polycyclic aromatic hydrocarbons and heterocyclic analogs by several green algae and other algal species under gold and white light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA adduct formation in northern pike (Esox lucius) exposed to a mixture of this compound, benzo[k]fluoranthene and 7H-dibenzo[c, g]carbazole: time-course and dose-response studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Benzo[a]pyrene-Induced Tumor Formation in Mice: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the variables that influence the reproducibility of animal cancer models is paramount. Benzo[a]pyrene (B[a]P), a potent polycyclic aromatic hydrocarbon carcinogen, is widely used to induce tumors in mice. However, the consistency of tumor formation can be significantly affected by a variety of factors. This guide provides a comparative analysis of B[a]P-induced tumorigenesis in different mouse strains, detailing experimental protocols and the key signaling pathways involved.
The reproducibility of B[a]P-induced tumor formation in mice is a multifaceted issue influenced by the interplay of genetic and experimental variables. Key factors that determine the incidence, multiplicity, and latency of tumors include the mouse strain, sex, and age at the time of carcinogen exposure.[1] Furthermore, the dose of B[a]P and the route of administration are critical determinants of the resulting tumor phenotype.
Comparative Analysis of Tumor Susceptibility in Different Mouse Strains
The genetic background of the mouse strain is a primary determinant of susceptibility to B[a]P-induced carcinogenesis. Different strains exhibit varying sensitivities to tumor development in different organs. Below is a summary of quantitative data from various studies, highlighting these differences.
Lung Tumorigenesis
| Mouse Strain | B[a]P Dose and Administration Route | Tumor Incidence (%) | Tumor Multiplicity (tumors/mouse) | Latency (weeks) |
| A/J | 24 µmol (total dose), 8 weekly intragastric gavages | 100% | 10.5 ± 4.4 | 9 (post-dosing) |
| A/J | Single 100 mg/kg intraperitoneal injection | Not specified | Significantly higher than control | 46 |
| C57BL/6J | Intratracheal instillation (dose not specified) | High | Not specified | Not specified |
Table 1: Comparison of B[a]P-induced lung tumorigenesis in different mouse strains. Data compiled from multiple sources.[2][3][4]
The A/J mouse strain is particularly susceptible to lung tumor induction by B[a]P.[4] Studies have shown a clear dose-response relationship for lung tumor induction in A/J mice.[2][3] In contrast, while C57BL/6J mice also develop lung tumors, the incidence and multiplicity can differ from A/J mice under similar conditions.
Skin Carcinogenesis
| Mouse Strain | B[a]P Dose and Administration Route | Tumor Incidence (%) | Tumor Multiplicity (tumors/mouse) | Latency (weeks to 10% incidence) |
| SENCAR | 50.5 µ g/mouse , topical application with TPA promotion | 87% ± 10% | 4.4 ± 1.6 | 9.6 ± 1.3 |
| FVB/N | 400 nmol, topical application with TPA promotion | 100% | Lower than DBC | >20 |
| SKH-1 (female) | 200 nmol then 100 nmol topical, with TPA promotion | 56.57% | 0.79 ± 0.16 | 26 |
Table 2: Comparison of B[a]P-induced skin tumorigenesis in different mouse strains. TPA (12-O-tetradecanoylphorbol-13-acetate) is a tumor promoter.
SENCAR mice are a well-established model for skin carcinogenesis and exhibit a reproducible response to B[a]P initiation followed by TPA promotion.[5] FVB/N mice are also susceptible, though the tumor multiplicity may be lower compared to other carcinogens like dibenzo[def,p]chrysene (DBC).[6] Studies using SKH-1 mice have detailed the time course of tumor development, showing a progressive increase in incidence and multiplicity over several weeks.[7]
Gastrointestinal and Other Tumors
| Mouse Strain | B[a]P Dose and Administration Route | Target Organ | Tumor Type |
| Cyp1a1(-/-) | 12.5 mg/kg/day, oral | Proximal Small Intestine | Adenocarcinoma |
| CD2F1 | 125 mg/kg for 5 days, oral, with DSS | Colon | Adenocarcinoma |
| C57BL/6J x C3HeB/FeJ F1 | 75 or 150 µg/g, single intraperitoneal injection | Liver, Lymphoreticular System | Tumors |
Table 3: B[a]P-induced tumorigenesis in various organs in different mouse models. DSS (dextran sulfate (B86663) sodium) is an inducer of colitis.
The genetic makeup of the mouse strain can dramatically alter the target organ for B[a]P-induced cancer. For instance, mice lacking the Cyp1a1 gene develop adenocarcinomas in the proximal small intestine when administered B[a]P orally.[8] In a model combining B[a]P with the inflammatory agent DSS, CD2F1 mice develop colonic adenocarcinomas.[9] Hybrid strains like the C57BL/6J x C3HeB/FeJ F1 are more prone to liver and lymphoreticular tumors.[1]
Detailed Experimental Protocols
The reproducibility of B[a]P-induced tumor models is critically dependent on the standardization of experimental procedures. Below are detailed methodologies for common administration routes.
Oral Gavage Administration for Lung Tumorigenesis in A/J Mice
-
Animal Model: Female A/J mice, 6-8 weeks old.
-
Carcinogen Preparation: Prepare a solution of this compound in a suitable vehicle such as corn oil. For a total dose of 24 µmol, this can be administered in eight weekly subdoses.[2][3]
-
Administration: Administer the B[a]P solution via intragastric gavage. The volume should be appropriate for the mouse's weight (e.g., 0.1-0.2 mL).
-
Dosing Schedule: Administer the B[a]P solution once a week for eight consecutive weeks.
-
Tumor Assessment: Euthanize the mice at a predetermined time point (e.g., 9 or 19 weeks after the final dose).[2][3] Carefully dissect the lungs and fix them in a suitable fixative (e.g., 10% neutral buffered formalin).
-
Quantification: Count the number of visible tumor nodules on the lung surface under a dissecting microscope. Tumor multiplicity is reported as the average number of tumors per mouse. Tumor incidence is the percentage of mice with at least one tumor.
Topical Application for Skin Carcinogenesis in SENCAR Mice
-
Animal Model: SENCAR mice, 6-8 weeks old.
-
Initiation: Shave the dorsal skin of the mice. Apply a single subcarcinogenic dose of B[a]P (e.g., 50.5 µg) dissolved in a volatile solvent like acetone (B3395972) to the shaved area.[5]
-
Promotion: After a waiting period of one to two weeks, begin the promotion phase. Apply a tumor promoter such as 12-O-tetradecanoylphorbol-13-acetate (TPA) (e.g., 2 µg in acetone) to the same area twice weekly.
-
Monitoring: Observe the mice weekly for the appearance of skin papillomas. Record the number of tumors per mouse and the week of the first tumor appearance.
-
Data Analysis: Calculate tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse) at various time points. Latency can be expressed as the time at which a certain percentage of mice (e.g., 10%) have developed tumors.[5]
Signaling Pathways and Experimental Workflows
The carcinogenic effects of this compound are mediated by complex signaling pathways that lead to DNA damage and cellular transformation. Understanding these pathways is crucial for interpreting experimental results and developing targeted therapies.
B[a]P-Induced Carcinogenesis Signaling Pathway
This compound requires metabolic activation to exert its carcinogenic effects. This process is primarily mediated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Upon entering the cell, B[a]P binds to AhR, leading to its translocation to the nucleus and the induction of cytochrome P450 enzymes, such as CYP1A1 and CYP1B1. These enzymes metabolize B[a]P into reactive intermediates, including the ultimate carcinogen this compound diol epoxide (BPDE), which can form DNA adducts, leading to mutations and the initiation of cancer.
The tumor suppressor protein p53 also plays a critical role in the response to B[a]P-induced DNA damage. p53 can be activated by cellular stress, including the presence of DNA adducts, and can trigger cell cycle arrest to allow for DNA repair or induce apoptosis (programmed cell death) if the damage is too severe.[10][11][12] Mutations or inactivation of the p53 pathway can allow cells with B[a]P-induced DNA damage to proliferate, leading to tumor development.
Caption: B[a]P metabolic activation and DNA damage pathway.
General Experimental Workflow for B[a]P Carcinogenicity Study
A typical workflow for assessing the carcinogenicity of B[a]P in mice involves several key stages, from animal selection and carcinogen administration to tumor monitoring and endpoint analysis.
Caption: General workflow for a B[a]P-induced mouse tumorigenesis study.
Factors Affecting Reproducibility
The reproducibility of B[a]P-induced tumor formation is a complex interplay of several factors. This diagram illustrates the key variables that researchers must control to ensure consistent and comparable results.
Caption: Key factors influencing the reproducibility of B[a]P carcinogenicity studies.
References
- 1. Conditions modifying development of tumors in mice at various sites by benzo(a)pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lung tumor induction in A/J mice by the tobacco smoke carcinogens 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and this compound: a potentially useful model for evaluation of chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Low-Dose Gamma-Radiation Inhibits this compound-Induced Lung Adenoma Development in A/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the tumorigenic response of SENCAR and C57BL/6 mice to benzo(a)pyrene and the inter-experimental variability over a three-year period - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polycyclic aromatic hydrocarbons as skin carcinogens: Comparison of this compound, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The environmental carcinogen this compound regulates epigenetic reprogramming and metabolic rewiring in a two-stage mouse skin carcinogenesis model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral this compound-induced cancer: two distinct types in different target organs depend on the mouse Cyp1 genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time course of the incidence/multiplicity and histopathological features of murine colonic dysplasia, adenoma and adenocarcinoma induced by this compound and dextran sulfate sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
- 11. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the p53 signaling pathway in cancer therapy - The promises, challenges, and perils - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of different biomarkers for Benzo[a]pyrene exposure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key biomarkers used to assess human exposure to Benzo[a]pyrene (BaP), a potent environmental carcinogen. Understanding the strengths and limitations of each biomarker is crucial for accurate risk assessment and the development of effective intervention strategies. This document details the performance of urinary 3-hydroxythis compound (3-OH-BaP), this compound-DNA adducts (BaP-DNA adducts), and Cytochrome P450 1A1 (CYP1A1) mRNA induction, supported by experimental data and detailed protocols.
Introduction to this compound and the Need for Biomarkers
This compound is a polycyclic aromatic hydrocarbon (PAH) formed from the incomplete combustion of organic materials. It is a widespread environmental pollutant found in tobacco smoke, vehicle exhaust, grilled foods, and industrial emissions. Upon entering the body, BaP is metabolically activated to reactive intermediates that can bind to DNA, leading to mutations and potentially cancer. Accurate measurement of BaP exposure is therefore critical for public health and drug development. Biomarkers provide a valuable tool for assessing internal dose and biological effective dose, offering insights beyond external exposure measurements.
Core Biomarkers for this compound Exposure: A Head-to-Head Comparison
The selection of an appropriate biomarker depends on the specific research question, including the desired window of exposure and the biological matrix available. The three biomarkers discussed here—urinary 3-OH-BaP, BaP-DNA adducts, and CYP1A1 mRNA—represent different facets of BaP exposure and metabolism.
Quantitative Data Summary
The following table summarizes the key performance characteristics of the three primary BaP biomarkers.
| Biomarker | Matrix | Window of Exposure | Analytical Method(s) | Limit of Detection (LOD) / Quantification (LOQ) | Key Advantages | Key Limitations |
| Urinary 3-hydroxythis compound (3-OH-BaP) | Urine | Short-term (hours to days) | GC-MS/MS, LC-MS/MS, HPLC-Fluorescence | LOD: 0.2 - 8 ng/L[1][2][3]; LOQ: 1.8 pg/L[3] | Non-invasive sample collection; reflects recent exposure; specific metabolite of BaP.[4] | Short half-life may not represent chronic exposure; high inter-individual variability. |
| BaP-DNA Adducts | White blood cells, tissue biopsies | Long-term (weeks to months) | 32P-postlabeling, immunoassays, LC-MS/MS | Can detect 1 adduct in 109-1010 nucleotides.[5][6][7][8] | Represents biologically effective dose; indicates genotoxic damage; long half-life reflects chronic exposure.[9][10] | Invasive sample collection; technically demanding and expensive assays; adduct levels can be very low. |
| CYP1A1 mRNA Induction | White blood cells, various tissues | Short-term (hours to days) | Quantitative RT-PCR (qPCR) | Can detect low copy numbers (e.g., ~1000 copies/104 cells in uninduced lymphocytes).[11] | Sensitive indicator of recent exposure and biological response; reflects activation of the AHR pathway. | Indirect measure of exposure; induction can be influenced by other factors (e.g., other PAHs, dioxins). |
Signaling Pathway of this compound Metabolism
The metabolism of BaP is primarily mediated by the Aryl Hydrocarbon Receptor (AHR) signaling pathway. Understanding this pathway is essential for interpreting biomarker data, as genetic polymorphisms in the involved enzymes can lead to inter-individual differences in BaP metabolism and susceptibility.
Upon entering the cell, BaP binds to the AHR, which is located in the cytoplasm in a complex with chaperone proteins. This binding event triggers the translocation of the AHR-ligand complex into the nucleus. In the nucleus, AHR dissociates from its chaperones and forms a heterodimer with the AHR Nuclear Translocator (ARNT). This AHR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes, including CYP1A1.[12][13][14] The subsequent transcription and translation of CYP1A1 lead to an increased capacity to metabolize BaP.
References
- 1. Trace analysis of 3-hydroxy this compound in urine for the biomonitoring of human exposure to polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Hydroxythis compound in the urine of workers with occupational exposure to polycyclic aromatic hydrocarbons in different industries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Are this compound-DNA adducts an accurate biomarker of long-term in utero exposure to smoking? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound and Caenorhabditis elegans: defining the genotoxic potential in an organism lacking the classical CYP1A1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
QuEChERS Outperforms Traditional Methods for Benzo[a]pyrene Analysis in Bread: A Comparative Guide
A streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method demonstrates superior efficiency and comparable accuracy for the determination of Benzo[a]pyrene (BaP) in bread, a challenging food matrix. This guide provides a detailed comparison of a modified QuEChERS protocol against the conventional Soxhlet extraction method, supported by experimental data, to assist researchers in selecting the optimal analytical approach.
This compound, a polycyclic aromatic hydrocarbon (PAH) classified as a Group 1 carcinogen, can contaminate cereal-based products during processing and cooking. Accurate quantification of BaP in food matrices like bread is crucial for food safety and human health risk assessment. While traditional methods like Soxhlet extraction have been employed, they are often time-consuming and require large volumes of organic solvents. The QuEChERS method, originally developed for pesticide residue analysis, offers a more efficient alternative.
Performance Comparison: QuEChERS vs. Soxhlet Extraction
A modified QuEChERS method coupled with Gas Chromatography-Mass Spectrometry (GC-MS) shows excellent performance for BaP analysis in bread.[1][2][3] In a comparative evaluation, the QuEChERS method exhibited high recovery rates and good precision, rivaling or exceeding the performance of the more laborious Soxhlet extraction.
| Parameter | Modified QuEChERS Method (Bread) | Soxhlet Extraction (Toasted Bread) |
| Limit of Detection (LOD) | 0.3 ng/g[1][2][3] | Not Reported |
| Limit of Quantification (LOQ) | 0.5 ng/g[1][2][3] | Not Reported |
| Recovery | 110.5% - 119.85%[1][2] | 72.46% - 99.06% (for various PAHs)[4] |
| Relative Standard Deviation (RSD) | < 11.68%[2] | 0.28% - 15.01% (for various PAHs)[4] |
| Extraction Time | ~10 minutes | 16 hours[4] |
| Solvent Consumption | 10 mL Acetone (B3395972) | 150 mL Hexane:Dichloromethane (1:1)[4] |
Experimental Protocols
Modified QuEChERS Method for this compound in Bread
This protocol is adapted from the method described by Eslamizad et al. (2016).[1][2]
1. Sample Preparation:
-
Weigh 5 g of homogenized bread sample into a 50 mL centrifuge tube.
-
Add 50 µL of an internal standard solution (e.g., Anthracene-d10 at 1000 ng/mL).
-
Add 5 mL of deionized water.
2. Extraction:
-
Add 10 mL of acetone to the centrifuge tube.
-
Vortex the mixture for 60 seconds.
-
Add 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of sodium chloride (NaCl).
-
Immediately shake the tube by hand and then vortex for 30 seconds.
-
Centrifuge at 4000 RPM for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the upper acetone layer to a d-SPE tube containing appropriate sorbents to remove interferences.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 RPM for 5 minutes.
4. Analysis:
-
Collect the supernatant for analysis by GC-MS.
Soxhlet Extraction Method for this compound in Toasted Bread
This protocol is based on the method described by Al-Rashdan et al. (2016).[4]
1. Sample Preparation:
-
Weigh 5 g of the dried and ground bread sample.
-
Spike with deuterated PAH internal standards.
2. Extraction:
-
Place the sample in a Soxhlet apparatus.
-
Extract with 150 mL of a hexane:dichloromethane (1:1) mixture for 16 hours.[4]
3. Concentration and Cleanup:
-
Reduce the solvent volume using a rotary evaporator and a stream of nitrogen gas.[4]
-
The concentrated extract is then passed through a cleanup column containing silica (B1680970) gel and aluminum oxide.[4]
4. Analysis:
-
The final extract is analyzed by GC-MS.
QuEChERS Workflow for this compound Analysis
Caption: Workflow of the modified QuEChERS method for this compound extraction from bread.
Conclusion
The modified QuEChERS method provides a rapid, efficient, and reliable approach for the determination of this compound in bread. Its significantly reduced extraction time and solvent consumption make it a more environmentally friendly and cost-effective alternative to traditional Soxhlet extraction, without compromising analytical performance. For laboratories conducting routine monitoring of PAHs in cereal-based products, the QuEChERS method is a highly recommended approach.
References
- 1. Determination of this compound in Traditional, Industrial and Semi- industrial Breads Using a Modified QuEChERS Extraction, Dispersive SPE and GC-MS and Estimation of its Dietary Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound in Traditional, Industrial and Semi- industrial Breads Using a Modified QuEChERS Extraction, Dispersive SPE and GC-MS and Estimation of its Dietary Intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the Levels of Polycyclic Aromatic Hydrocarbons in Toasted Bread Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of SPE Sorbents for Benzo[a]pyrene Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of Benzo[a]pyrene (BaP), a potent carcinogen, selecting the optimal Solid-Phase Extraction (SPE) sorbent is a critical step for achieving accurate and reliable results. This guide provides an objective comparison of the performance of commonly used SPE sorbents—Octadecyl-bonded silica (B1680970) (C18), Florisil, and Primary Secondary Amine (PSA)—for the extraction of BaP from various matrices. The comparison is supported by experimental data on recovery rates, reproducibility, and detection limits.
Quantitative Performance Data
The following table summarizes the performance of C18, Florisil, and PSA sorbents for the determination of this compound in different sample matrices. It is important to note that the data is compiled from various studies, and direct comparison should be made with caution due to differing experimental conditions.
| Sorbent | Matrix | Recovery (%) | RSD (%) | LOD (µg/L or µg/kg) | LOQ (µg/L or µg/kg) | Reference |
| C18 | Drinking Water | >95% | <5% | <0.002 | - | [1] |
| Coffee Powder | 88.7 | 5.4 | 0.25 ppm | 0.85 ppm | [2] | |
| Plant Material | 90-95 | <10 | 1.25-1.66 | 3.78-4.41 | [3] | |
| Florisil | Olive Oil (dual-layer with C18) | >75 | <20 | 0.3-0.7 | - | [4] |
| Traditional Chinese Medicine | 78.6-107.6 | 2.3-10.5 | 0.7 | 2.0 | [5] | |
| Biological Material (Insect Larvae) | 91.63 | <0.5 | - | - | [6] | |
| PSA (dSPE/QuEChERS) | Bread | 110.5-119.85 | <11.6 | 0.3 ng/g | 0.5 ng/g | [7] |
| Biological Material (Insect Larvae) | 140.94 | - | - | - | [6] |
Note: RSD (Relative Standard Deviation), LOD (Limit of Detection), LOQ (Limit of Quantification), ppm (parts per million), ppb (parts per billion), ng/g (nanograms per gram). Data for PSA is primarily from dispersive SPE (dSPE) applications within QuEChERS workflows.
Experimental Protocols
Detailed methodologies for the application of each sorbent in the extraction of this compound are provided below.
C18 SPE Protocol for Drinking Water[1]
This protocol is designed for the automated SPE of this compound from municipal drinking water.
-
Sample Preparation: To a 500 mL water sample, add 100 mL of isopropanol (B130326) to enhance the solubility of BaP.
-
SPE Cartridge: 200 mg/6 mL C18 SPE column.
-
Conditioning:
-
5.0 mL methanol
-
5.0 mL ethyl acetate (B1210297)
-
5.0 mL dichloromethane
-
5.0 mL ethyl acetate
-
5.0 mL methanol
-
5.0 mL 20% isopropanol in water
-
-
Sample Loading: Load the 600 mL sample solution onto the conditioned cartridge at a flow rate of 10 mL/min.
-
Washing: After loading, dry the cartridge under vacuum.
-
Elution: Elute the retained BaP with ethyl acetate and dichloromethane.
-
Post-Elution: The eluate is concentrated under a gentle stream of nitrogen, solvent-exchanged to ethyl acetate, and brought to a final volume of 1 mL for analysis by HPLC with a fluorescence detector (HPLC-FLD).
Florisil SPE Protocol for Traditional Chinese Medicine[5]
This protocol is suitable for the cleanup of BaP from complex herbal matrices.
-
Sample Preparation: Extract the sample with n-hexane.
-
SPE Cartridge: Florisil SPE column.
-
Activation: Add 1 g of anhydrous sodium sulfate (B86663) to the Florisil column and activate by passing 5 mL of n-hexane.
-
Sample Loading: Load the n-hexane extract onto the activated column.
-
Washing: Wash the column to remove interferences.
-
Elution: Elute this compound from the column. The eluate can be further purified using a specialized EUPAH SPE column for enhanced cleanup.
-
Analysis: The final eluate is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
PSA Dispersive SPE (QuEChERS) Protocol for Bread[7]
This protocol utilizes a QuEChERS-based method with a PSA cleanup step for the analysis of BaP in a solid food matrix.
-
Sample Extraction:
-
Weigh 5 g of homogenized bread sample into a 50 mL centrifuge tube.
-
Add 5 mL of deionized water and 10 mL of acetone (B3395972).
-
Vortex for 60 seconds.
-
Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of sodium chloride (NaCl).
-
Immediately shake and then vortex for 30 seconds.
-
Centrifuge at 4000 RPM for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer the acetone supernatant to a tube containing 400 mg of PSA and 1200 mg of MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 RPM for 5 minutes.
-
-
Final Preparation:
-
Transfer 6 mL of the cleaned extract to a vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of acetone.
-
The sample is then ready for analysis by GC-MS.
-
Visualizing the SPE Workflow
The following diagram illustrates the general experimental workflow for the solid-phase extraction of this compound.
Caption: General workflow for this compound analysis using Solid-Phase Extraction.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Analysis of polynuclear aromatic hydrocarbons in olive oil after solid-phase extraction using a dual-layer sorbent cartridge followed by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. earthdoc.org [earthdoc.org]
- 7. Determination of this compound in Traditional, Industrial and Semi- industrial Breads Using a Modified QuEChERS Extraction, Dispersive SPE and GC-MS and Estimation of its Dietary Intake - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Benzo[a]pyrene in Environmental Samples: A Guide for Researchers
A comprehensive overview of Benzo[a]pyrene (BaP) concentrations in various environmental matrices, complete with detailed analytical methodologies and a visual workflow for scientific professionals.
This compound (BaP) is a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological concern. As a product of incomplete combustion of organic materials, BaP is widespread in the environment, contaminating air, water, and soil. Due to its carcinogenic properties, monitoring its concentration in different environmental compartments is crucial for assessing pollution levels and human health risks. This guide provides a comparative analysis of BaP content across various environmental samples, supported by experimental data and detailed analytical protocols.
Quantitative Data Summary
The following table presents a summary of this compound concentrations reported in different environmental samples from various global locations. This data facilitates a comparative understanding of BaP pollution levels in diverse environmental settings.
| Environmental Matrix | Location/Setting | This compound Concentration | Unit | Reference(s) |
| Air | Urban (Czech Republic) | 1.0 - 1.5 (annual average) | ng/m³ | [1] |
| Suburban (Czech Republic) | 1.1 - 1.7 (annual average) | ng/m³ | [1] | |
| Rural (Czech Republic) | 0.3 - 0.7 (annual average) | ng/m³ | [1] | |
| Industrial (Czech Republic) | 4.3 - 6.7 (annual average) | ng/m³ | [1] | |
| Industrial (Poland) | up to 531.4 | ng/m³ | [2] | |
| Urban/Industrial (UK) | up to 2.28 | ng/m³ | [3] | |
| Rural (UK) | 0.04 | ng/m³ | [3] | |
| Indoor Air (Aluminum Manufacturing) | 14,000 | ng/m³ | [4] | |
| Indoor Air (Coke Oven Facilities) | 3,300 | ng/m³ | [4] | |
| Water | River Water (India) | 8.61 | ng/L | [4] |
| Lake Water (China) | 0.07 - 2.26 | ng/L | [4] | |
| River Water (China) | 1.37 (mean) | ng/L | [4] | |
| Groundwater (Canada) | up to 320 | ng/L | [5] | |
| Drinking Water (USA) | 0.55 (typical) | ng/L | [6] | |
| Drinking Water (Minnesota, USA) | 0.02 - 0.30 | µg/L | [7] | |
| Soil | Urban (Alushta, Crimea) | 60 (average) | ng/g | [8] |
| Urban (Yalta, Crimea) | 139 (average) | ng/g | [8] | |
| Industrial (Sebastopol, Crimea) | 260 (average) | ng/g | [8] | |
| Urban (Moscow, Russia) | 409 (average) | ng/g | [9] | |
| Urban (USA) | 1,000 - 5,000 | ng/g | [10] |
Experimental Protocols
Accurate quantification of BaP in environmental samples requires robust and sensitive analytical methods. The following sections detail the typical experimental procedures for analyzing BaP in air, water, and soil.
Analysis of this compound in Air
A standard method for the determination of BaP in ambient air is the EPA Method TO-13A.[11]
-
Sample Collection : A high-volume sampler is used to draw approximately 300 m³ of air through a quartz fiber filter to capture particulate-bound BaP, followed by a polyurethane foam (PUF) sorbent cartridge to trap vapor-phase BaP.[11]
-
Extraction : The filter and PUF cartridge are combined and extracted using a Soxhlet apparatus for 16-24 hours with a suitable solvent, such as a mixture of acetone (B3395972) and hexane (B92381) (1:1 v/v).[11][12]
-
Cleanup : The extract is concentrated and subjected to cleanup using column chromatography with silica (B1680970) gel to remove interfering compounds.
-
Analysis : The cleaned extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), often in the Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[11][13]
Analysis of this compound in Water
The analysis of BaP in water samples often involves a pre-concentration step due to its low solubility and typically low concentrations.
-
Sample Collection : Water samples are collected in amber glass bottles and stored at 4°C. Isopropanol may be added to prevent adsorption of BaP to the container walls.[14]
-
Extraction : Solid-Phase Extraction (SPE) is a common technique for extracting BaP from water. A C18-bonded silica cartridge is typically used. The cartridge is first conditioned with methanol (B129727) and water. The water sample is then passed through the cartridge, and the adsorbed BaP is eluted with a solvent like acetonitrile (B52724) or dichloromethane.[14][15]
-
Concentration : The eluate is concentrated under a gentle stream of nitrogen.[14]
-
Analysis : High-Performance Liquid Chromatography (HPLC) with a Fluorescence Detector (FLD) is a highly sensitive method for BaP quantification in water extracts.[14] A C18 reversed-phase column is commonly employed with a mobile phase of acetonitrile and water.
Analysis of this compound in Soil
The analysis of BaP in soil requires a rigorous extraction procedure to isolate the compound from the complex soil matrix. EPA Method 3540C (Soxhlet Extraction) is a widely used protocol.[12]
-
Sample Preparation : The soil sample is air-dried, sieved to remove debris, and homogenized. A portion of the soil is mixed with anhydrous sodium sulfate (B86663) to remove moisture.[12]
-
Extraction : The prepared soil sample is placed in a Soxhlet extractor and extracted for 16-24 hours with a solvent mixture such as hexane/acetone (1:1 v/v).[12] Automated Soxhlet systems can significantly reduce the extraction time.[16]
-
Cleanup : The extract is concentrated and cleaned up using column chromatography on silica gel or alumina (B75360) to remove polar interferences. If present, elemental sulfur can be removed by treatment with activated copper.
-
Analysis : The final extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[17]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in environmental samples, from sample collection to instrumental analysis.
General workflow for this compound analysis in environmental samples.
References
- 1. mdpi.com [mdpi.com]
- 2. pjoes.com [pjoes.com]
- 3. uk-air.defra.gov.uk [uk-air.defra.gov.uk]
- 4. This compound—Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – this compound - Canada.ca [canada.ca]
- 6. healthycanadians.gc.ca [healthycanadians.gc.ca]
- 7. health.state.mn.us [health.state.mn.us]
- 8. Pollution Level, Partition and Spatial Distribution of Benzo(a)pyrene in Urban Soils, Road Dust and Their PM10 Fraction of Health-Resorts (Alushta, Yalta) and Industrial (Sebastopol) Cities of Crimea [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. floridadep.gov [floridadep.gov]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. cdc.gov [cdc.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Unambiguous Identification of Benzo[a]pyrene: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise and unequivocal identification of carcinogenic compounds like Benzo[a]pyrene (BaP) is critical. This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) with other widely used analytical techniques for BaP confirmation, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The selection of an analytical method for this compound identification is often dictated by a trade-off between sensitivity, selectivity, speed, and cost. High-resolution mass spectrometry offers unparalleled mass accuracy, significantly reducing the ambiguity in compound identification. The table below summarizes key performance metrics for HRMS compared to other common techniques.
| Analytical Method | Principle | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Key Advantages | Key Disadvantages |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with high precision, enabling elemental composition determination. | < 0.1 ng/g | < 0.3 ng/g | 90-110 | < 10 | High specificity and confidence in identification; reduces false positives. | Higher instrument cost and complexity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds followed by mass-based detection.[1][2] | 0.3 ng/g[3] | 0.5 ng/g[3] | 95-120[3] | < 14.5[3] | Robust, reliable, and widely available; excellent for complex mixtures.[1][2] | Requires derivatization for non-volatile compounds; potential for co-elution.[2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in liquid phase before mass analysis.[1] | Varies with system (ng/mL to pg/L)[4] | Varies with system | 80-115 | < 15 | Suitable for non-volatile and thermally labile compounds; high throughput. | Matrix effects can suppress ion signals; lower chromatographic resolution than GC for some PAHs. |
| High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | Separates compounds based on their interaction with a stationary phase, with detection based on fluorescence.[5] | Low ng/mL range | Varies | 90-103[6] | < 8[6] | High sensitivity and selectivity for fluorescent compounds like BaP.[5] | Not all PAHs are fluorescent; co-eluting fluorescent compounds can interfere.[2] |
| Fluorescence Spectroscopy | Measures the fluorescence emission of a sample after excitation at a specific wavelength.[5] | Can reach low ppb levels[5] | Not always applicable | Not applicable | Varies | Rapid and cost-effective for screening.[5] | Limited specificity; susceptible to interference from other fluorescent compounds in the matrix.[5] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for obtaining reproducible and reliable results. Below are representative methodologies for the analysis of this compound using HRMS and a common sample preparation technique.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticides and other contaminants in various matrices.[3] A modified version is highly effective for extracting BaP.
-
Homogenization: Homogenize 5 g of the sample (e.g., food, soil).
-
Spiking: Spike the sample with an appropriate internal standard, such as this compound-d12, to correct for matrix effects and procedural losses.[1]
-
Extraction: Add 10 mL of a suitable organic solvent (e.g., acetonitrile (B52724) or acetone) and shake vigorously.[3]
-
Salting Out: Add salts such as magnesium sulfate (B86663) and sodium chloride to induce phase separation.[1]
-
Centrifugation: Centrifuge the sample to separate the organic layer containing the analyte.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a tube containing a mixture of primary secondary amine (PSA) sorbent to remove fatty acids and other interferences, and C18 to remove nonpolar interferences.
-
Final Extract: The resulting supernatant is the final extract ready for instrumental analysis.
High-Resolution Mass Spectrometry (HRMS) Analysis
-
Chromatographic Separation: Inject the final extract into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is commonly used for the separation of PAHs.[1]
-
Ionization: The eluent from the HPLC is introduced into the HRMS instrument. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization techniques for PAHs.
-
Mass Analysis: The mass spectrometer is operated in full-scan mode at a high resolution (e.g., >60,000 FWHM). This allows for the accurate mass measurement of the molecular ion of this compound (C₂₀H₁₂) and its fragments.
-
Data Processing: The identity of this compound is confirmed by comparing the measured accurate mass with the theoretical exact mass, typically within a mass tolerance of <5 ppm. The retention time and isotopic pattern should also match that of a certified reference standard.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for this compound confirmation using HRMS.
Caption: Logical comparison of HRMS and alternative analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Validation of an Analytical Method for Determination of this compound Bread using QuEChERS Method by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive GC-MS/MS method for the quantification of this compound tetrol in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Detection of this compound in Extra Virgin Olive Oil Using Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Proper Disposal of Benzo[a]pyrene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of benzo[a]pyrene are critical for ensuring laboratory safety and environmental protection. This compound is a potent carcinogen and is regulated as a hazardous substance. This guide provides essential, immediate safety and logistical information for its proper disposal.
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS) and be familiar with the appropriate safety protocols.
Personal Protective Equipment (PPE): When handling this compound, always wear:
-
Chemical-resistant gloves
-
Safety glasses with side-shields or goggles
-
A lab coat to prevent skin contact
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Spill Response
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material like sand, earth, or vermiculite (B1170534) to avoid raising dust.
-
Carefully collect the absorbed material and contaminated solids into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area thoroughly (see Decontamination Protocol below).
-
Wash hands and any exposed skin with soap and water.
Major Spills:
-
Evacuate the area immediately and secure it to prevent entry.
-
Alert emergency responders and provide them with the location and nature of the hazard.
-
If safe to do so, increase ventilation to the area.
-
Avoid all contact with the spilled material.
Waste Management and Disposal
All this compound waste, including contaminated labware, PPE, and cleaning materials, must be treated as hazardous waste.
Waste Segregation and Storage:
-
Containers: Use dedicated, leak-proof, and clearly labeled containers for all this compound waste.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the EPA hazardous waste code U022 .[1][2]
-
Storage: Store sealed waste containers in a designated, secure area away from incompatible materials.
Disposal Method: The approved method for the ultimate disposal of this compound is through a licensed hazardous waste disposal company. These companies typically use high-temperature incineration.[3] It is crucial to consult with your institution's Environmental Health and Safety (EHS) office to ensure compliance with all local, state, and federal regulations.
Quantitative Data
The following table summarizes key quantitative data related to the handling and regulation of this compound.
| Parameter | Value | Agency/Regulation |
| EPA Hazardous Waste Code | U022 | EPA |
| Reportable Quantity (RQ) | 1 lb (0.454 kg) | CERCLA |
| OSHA PEL (8-hr TWA) | 0.2 mg/m³ (as Coal Tar Pitch Volatiles) | OSHA |
| NIOSH REL (10-hr TWA) | 0.1 mg/m³ (as Coal Tar Pitch Volatiles) | NIOSH |
| ACGIH TLV (8-hr TWA) | 0.2 mg/m³ (as Coal Tar Pitch Volatiles) | ACGIH |
PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average; CERCLA: Comprehensive Environmental Response, Compensation, and Liability Act.[1][4]
Experimental Protocols
Decontamination Protocol for Surfaces and Equipment:
This protocol outlines the steps for cleaning surfaces and equipment contaminated with this compound.
-
Preparation:
-
Ensure all personnel are wearing appropriate PPE.
-
Prepare a decontamination solution. A common solvent for PAHs is toluene, though your institution's safety office may recommend another. Also, have soap and water and deionized water readily available.
-
Have a designated hazardous waste container ready for all cleaning materials.
-
-
Initial Wipe:
-
Dampen a disposable cloth or paper towel with the chosen solvent.
-
Wipe the contaminated area, moving from the outer edge of the contamination inward.
-
Place the used wipe in the hazardous waste container.
-
-
Wash:
-
Using a new disposable cloth, wash the area with soap and water.
-
Dispose of the cloth in the hazardous waste container.
-
-
Rinse:
-
Rinse the area with deionized water, using a new disposable cloth.
-
Dispose of the cloth in the hazardous waste container.
-
-
Validation (Optional but Recommended):
-
Perform a wipe test to verify the effectiveness of the decontamination (see Wipe Sampling Protocol below).
-
Wipe Sampling Protocol for Decontamination Validation:
This protocol is based on the NIOSH 5506 method, adapted for surface wipe sampling, to confirm the absence of residual this compound contamination.[5]
-
Materials:
-
Procedure:
-
Put on clean nitrile gloves.
-
Define a 10 cm x 10 cm (100 cm²) area on the decontaminated surface using the template.
-
Moisten a wipe with 1-2 mL of 70% isopropanol.[6]
-
Wipe the defined area with firm, overlapping strokes in one direction.[6]
-
Fold the wipe with the exposed side inward, and wipe the area again in a perpendicular direction.[6]
-
Using sterile tweezers, place the wipe into a labeled amber vial.[3]
-
Prepare a field blank by moistening a wipe and placing it directly into a vial without wiping a surface.
-
Send the samples to an accredited analytical laboratory for analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]
-
Visual Workflow for this compound Disposaldot
References
Personal protective equipment for handling Benzo[a]pyrene
Essential Safety and Handling Guide for Benzo[a]pyrene
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (B[a]P). Adherence to these procedures is vital due to the compound's classification as a carcinogen, mutagen, and reproductive toxin.[1][2] The following step-by-step protocols for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Occupational Exposure Limits
Regulatory agencies have established exposure limits for coal tar pitch volatiles, which include this compound.[3] It is critical to maintain workplace concentrations below these levels.
| Agency | Exposure Limit (8-Hour Time-Weighted Average) | Fraction |
| OSHA (PEL) | 0.2 mg/m³ | Benzene-soluble fraction[4][5] |
| NIOSH (REL) | 0.1 mg/m³ (for a 10-hour workday) | Cyclohexane-extractable fraction[4][6] |
| ACGIH (TLV) | 0.2 mg/m³ | Benzene-soluble aerosol[4] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory to prevent skin contact, inhalation, and ingestion.[7][8] All work with B[a]P must be conducted in a designated area, such as a certified chemical fume hood.[5][8]
1. Eye and Face Protection:
-
Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Contact lenses should not be worn as they can absorb and concentrate irritants.[7]
2. Skin Protection:
-
Gloves: Select gloves tested to a relevant standard (e.g., Europe EN 374, US F739).[7] Nitrile or PVC gloves are often recommended.[7] Contaminated gloves must be replaced immediately and disposed of as hazardous waste.[7][8]
| Contact Type | Recommended Glove Protection Class (EN 374) | Breakthrough Time |
| Brief Contact | Class 3 or higher | > 60 minutes[7] |
| Prolonged/Repeated Contact | Class 5 or higher | > 240 minutes[7] |
-
Clothing: Wear a full-buttoned lab coat, overalls, or other protective clothing to prevent skin exposure.[7] A PVC apron may also be necessary for certain procedures.[7] Safety footwear or rubber gumboots should be used.[7]
3. Respiratory Protection:
-
A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.
-
Respirators are necessary when engineering controls like fume hoods do not adequately prevent exposure.[7]
-
For situations with potential exposure above 80 mg/m³, a NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece is required.[4]
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Establish a regulated, marked area specifically for handling B[a]P.[4]
-
Ensure a certified chemical fume hood is used for all procedures involving the compound.[8]
-
Cover the work surface within the fume hood with plastic-backed absorbent paper to contain potential spills.[8]
-
Assemble all necessary equipment (spatulas, weigh boats, labeled containers, solvent) before starting.[8]
-
An eyewash station and safety shower must be readily accessible.
2. Weighing and Handling Solid B[a]P:
-
AVOID DUST GENERATION. this compound is often a powder, and inhaling dust is a primary exposure route.[7]
-
Weigh the solid B[a]P inside the fume hood using the tare method on an analytical balance.[8]
-
Handle the compound with dedicated spatulas.
-
Keep the container tightly sealed when not in use.
3. General Work Practices:
-
Avoid all personal contact, including inhalation and skin contact.[7]
-
Do not eat, drink, or smoke in the area where B[a]P is handled.[7]
-
Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]
-
Launder contaminated work clothes separately from other clothing.[7]
Emergency Plan: Spill Management
Immediate and appropriate action is crucial in the event of a spill.[8]
For Minor Spills (in a fume hood):
-
Restrict Access: Ensure no unauthorized personnel enter the area.
-
Wear Full PPE: Including a dust respirator, protective clothing, gloves, and safety glasses.[7]
-
Clean-up:
-
Collect Waste: Place all contaminated materials (absorbent pads, powder) into a suitable, labeled container for hazardous waste disposal.[7]
-
Decontaminate: Wipe the area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.[8]
For Major Spills (outside a fume hood):
-
Evacuate: Clear the area of all personnel and move upwind.[7]
-
Alert Authorities: Notify your institution's emergency responders (e.g., Environmental Health & Safety) and inform them of the hazard's location and nature.[7]
-
Secure the Area: Control entrance to the spill zone.[4]
-
Ventilate: Increase ventilation if it is safe to do so.[7]
-
Cleanup by Trained Personnel Only: Only properly trained and equipped personnel wearing full-body protective clothing and SCBA should enter the area.[7]
Disposal Plan
All B[a]P-contaminated waste is considered hazardous and must be disposed of according to local, state, and federal regulations.[8]
-
Waste Collection: Collect all contaminated materials, including gloves, pipette tips, absorbent paper, and chemical residues, in a designated and clearly labeled, sealed hazardous waste container.[8]
-
Decontamination of Glassware:
-
Rinse glassware with a suitable organic solvent (e.g., acetone) to remove B[a]P residue.
-
Collect the solvent rinseate as hazardous waste.[8]
-
Wash the rinsed glassware with detergent and water.
-
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety office.[8] Do not dispose of B[a]P waste with household garbage or pour it down the drain.[1]
Experimental Protocol: Preparing a B[a]P Stock Solution for Cell Culture
This protocol provides a methodology for safely preparing a B[a]P stock solution and dosing cells in culture.
1. Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial with a screw cap
-
Analytical balance
-
Sterile serological pipettes and pipette tips
-
Cell culture medium
-
Cell culture plates/flasks with adherent cells
2. Procedure:
-
Preparation: Perform all steps inside a certified chemical fume hood over a disposable absorbent pad.
-
Weighing B[a]P: Using the tare method, carefully weigh the desired amount of solid B[a]P directly into a pre-labeled, sterile amber vial.
-
Dissolving B[a]P:
-
Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Seal the vial tightly and vortex until the B[a]P is completely dissolved. This is your stock solution.
-
-
Storage: Store the stock solution in the dark at -20°C. The amber vial helps protect the light-sensitive compound.
-
Preparing Dosing Medium:
-
Inside a biological safety cabinet, dilute the B[a]P stock solution into fresh cell culture medium to achieve the final desired treatment concentration.
-
Ensure the final concentration of DMSO in the medium is non-toxic to the cells (typically ≤ 0.5%).[8]
-
-
Cell Treatment:
-
Post-Treatment Handling: All subsequent handling of the treated cells, contaminated medium, and consumables must be performed inside a biological safety cabinet and disposed of as hazardous waste.[8]
References
- 1. agilent.com [agilent.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. nj.gov [nj.gov]
- 5. dhss.delaware.gov [dhss.delaware.gov]
- 6. This compound | C20H12 | CID 2336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
